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Foundational

A Comprehensive Technical Guide to 4-Bromo-2-hydroxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-hydroxy-N-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and synthetic organic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of salicylamide, it belongs to a class of compounds known for a wide range of biological activities.[1][2] The strategic placement of a bromine atom, a hydroxyl group, and an N-methylamide moiety on the benzene ring provides a versatile scaffold for the development of novel therapeutic agents and functional molecules. This guide provides an in-depth overview of its chemical properties, a robust synthesis protocol, characterization data, potential applications, and essential safety information.

Compound Identification and Physicochemical Properties

A precise understanding of the fundamental properties of a compound is critical for its successful application in research and development.

PropertyValueSource
CAS Number 1243287-02-6[3]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [3]
Appearance Tan solid
InChI 1S/C8H8BrNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12)[4]
InChIKey JYJYYPNWIDIDDM-UHFFFAOYSA-N[4]
SMILES CNC(=O)C1=C(C=C(C=C1)Br)O[4]
Predicted XlogP 3.0[4]

Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

The synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide is most effectively achieved through the amide coupling of 4-bromo-2-hydroxybenzoic acid with methylamine. This reaction is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate the formation of the amide bond.[5] The following protocol describes a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a reagent known for its high efficiency and tolerance of functional groups like hydroxyls.[6]

Proposed Synthetic Pathway

Synthesis_of_4-Bromo-2-hydroxy-N-methylbenzamide cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_products Products & Workup Reactant1 4-Bromo-2-hydroxybenzoic Acid Reaction Amide Coupling Reactant1->Reaction Reactant2 Methylamine (aq. solution) Reactant2->Reaction CouplingAgent EDCI, HOBt CouplingAgent->Reaction Activates Carboxylic Acid Base DIPEA Base->Reaction Scavenges Acid Solvent DMF Solvent->Reaction Temperature Room Temperature, 16h Temperature->Reaction Product 4-Bromo-2-hydroxy-N-methylbenzamide Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Purification->Product Reaction->Workup

Caption: Proposed synthesis workflow for 4-Bromo-2-hydroxy-N-methylbenzamide.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Methylamine (2 M solution in THF or water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-hydroxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add HOBt (1.5 eq) and EDCI (1.5 eq) to the solution and stir for 10 minutes at room temperature. The formation of the active ester is crucial for the subsequent reaction.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of a 2M solution of methylamine (3.0 eq).

  • Allow the reaction to stir at room temperature for 16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-hydroxy-N-methylbenzamide.

Spectroscopic Characterization

Mass Spectrometry

Predicted mass spectrometry data provides expected m/z values for various adducts, which are invaluable for confirming the molecular weight of the synthesized compound.[4]

AdductPredicted m/z
[M+H]⁺ 229.98113
[M+Na]⁺ 251.96307
[M-H]⁻ 227.96657
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted benzene ring. The N-methyl group will appear as a doublet (if coupled to the amide proton) or a singlet, typically in the range of 2.7-3.0 ppm. The amide and hydroxyl protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the bromine and hydroxyl groups showing characteristic shifts. The N-methyl carbon will be the most upfield signal, typically around 26-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • A broad peak between 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.

  • A peak around 3300 cm⁻¹ for the N-H stretch of the secondary amide.

  • A strong absorption band around 1630-1660 cm⁻¹ for the C=O stretch (Amide I band).

  • A peak around 1520-1550 cm⁻¹ for the N-H bend (Amide II band).

  • Absorptions in the 1400-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

Applications in Drug Discovery and Development

Substituted benzamides, and particularly salicylamides, are privileged scaffolds in medicinal chemistry.[1] While specific biological activities for 4-Bromo-2-hydroxy-N-methylbenzamide are not extensively documented, its structural features suggest several potential applications:

  • Antiviral Agents: Salicylamide derivatives have been investigated as potent inhibitors of the Hepatitis B virus (HBV) by targeting the viral core protein and capsid formation.[1] The specific substitution pattern of 4-Bromo-2-hydroxy-N-methylbenzamide makes it a candidate for screening in antiviral assays.

  • Kinase Inhibitors: The benzamide moiety is a common feature in many kinase inhibitors used in oncology. This compound could serve as a starting point or fragment for the synthesis of more complex molecules targeting specific protein kinases.

  • Antimicrobial and Antifungal Agents: Salicylamide derivatives have a long history of investigation for their antimicrobial and antifungal properties.[2] The presence of the bromine atom may enhance this activity.

Potential_Applications cluster_applications Potential Therapeutic Areas CoreCompound 4-Bromo-2-hydroxy-N-methylbenzamide Antiviral Antiviral Research (e.g., HBV Inhibitors) CoreCompound->Antiviral Based on Salicylamide Activity Oncology Oncology (Kinase Inhibitor Scaffolds) CoreCompound->Oncology Common Benzamide Motif Antimicrobial Antimicrobial & Antifungal Agents CoreCompound->Antimicrobial Known Halogenated Phenol Activity

Caption: Potential research applications for 4-Bromo-2-hydroxy-N-methylbenzamide.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-hydroxy-N-methylbenzamide is not widely available, data from structurally similar compounds, such as other halogenated benzamides, can provide guidance on safe handling practices.[8][9][10]

Hazard Identification (Inferred)
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][11]

  • Skin Irritation: May cause skin irritation.[11]

  • Eye Irritation: May cause serious eye irritation.[11]

  • Respiratory Irritation: May cause respiratory tract irritation.[9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[10]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]

Conclusion

4-Bromo-2-hydroxy-N-methylbenzamide, identified by CAS number 1243287-02-6, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis via standard amide coupling protocols is straightforward, and its structure provides a versatile platform for further chemical modification. While detailed biological and spectroscopic data are still emerging, the known properties of related salicylamide derivatives suggest promising avenues for its application in drug discovery, particularly in the development of antiviral and anticancer agents. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

  • NextSDS. (n.d.). 4-bromo-2-hydroxy-N,N-dimethylbenzamide — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-hydroxy-n-methylbenzamide (C8H8BrNO2). Retrieved from [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxybenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 5-bromosalicylaldehyde and sulfadiazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Wikipedia. (n.d.). Apalutamide. Retrieved from [Link]

  • PMC. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Retrieved from [Link]

  • Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • R Discovery. (n.d.). Derivatives of Salicylamide. Retrieved from [Link]

  • ChemRxiv. (2023). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • MDPI. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]

  • PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • ResearchGate. (2026). Derivatives of Salicylamide. Retrieved from [Link]

Sources

Exploratory

"synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide"

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromo-2-hydroxy-N-methylbenzamide, a valuable building block in medicinal chemistry and drug development. The document explores two primary synthetic strategies: a direct amidation approach and a more robust protection-based route. Each pathway is critically evaluated, with in-depth discussions on reaction mechanisms, experimental considerations, and potential challenges. A detailed, step-by-step protocol for the recommended synthetic route is provided, designed to ensure reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important chemical intermediate.

Introduction

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted benzamide that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural features, including the bromine atom, the phenolic hydroxyl group, and the N-methylamide moiety, make it a versatile scaffold for the development of novel therapeutic agents. The bromine atom can be utilized for further functionalization through cross-coupling reactions, while the hydroxyl and amide groups can participate in crucial hydrogen bonding interactions with biological targets.

The synthesis of this compound, while seemingly straightforward, presents a key chemical challenge: the selective N-acylation of methylamine in the presence of a potentially reactive phenolic hydroxyl group. This guide will dissect the synthetic strategies to overcome this challenge, providing a clear and logical path to the successful synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide.

Synthetic Strategies and Mechanistic Insights

Two primary synthetic routes are considered for the preparation of 4-Bromo-2-hydroxy-N-methylbenzamide, starting from the commercially available 4-Bromo-2-hydroxybenzoic acid.

Route A: Direct Amidation of 4-Bromo-2-hydroxybenzoic acid

This approach is the most direct and atom-economical, involving the direct coupling of 4-Bromo-2-hydroxybenzoic acid with methylamine.

Direct Amidation start 4-Bromo-2-hydroxybenzoic acid product 4-Bromo-2-hydroxy-N-methylbenzamide start->product methylamine Methylamine methylamine->product coupling_reagent Coupling Reagent (e.g., EDC, HATU) coupling_reagent->product

Figure 1: Direct amidation of 4-Bromo-2-hydroxybenzoic acid.

Causality and Experimental Choices:

The success of this route hinges on the chemoselective activation of the carboxylic acid over the phenolic hydroxyl group. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt[1]. Therefore, a coupling reagent is necessary to activate the carboxylic acid by converting the hydroxyl of the carboxyl group into a better leaving group[2].

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1]. These reagents facilitate amide bond formation under mild conditions, which is crucial for this synthesis to minimize side reactions involving the phenolic hydroxyl group.

Advantages:

  • Fewer Steps: This route is shorter, leading to a quicker synthesis and potentially higher overall yield if side reactions are minimal.

  • Atom Economy: It avoids the use of protecting groups, making the process more environmentally friendly.

Disadvantages:

  • Risk of Side Reactions: The phenolic hydroxyl group can compete with the amine as a nucleophile, potentially leading to the formation of ester linkages and polymeric byproducts.

  • Purification Challenges: The presence of byproducts can complicate the purification of the desired amide.

Route B: Protection-Amidation-Deprotection Strategy

This three-step approach offers a more controlled and often cleaner synthesis by temporarily masking the reactive hydroxyl group.

Protection-Amidation-Deprotection start 4-Bromo-2-hydroxybenzoic acid step1 Protection (Methylation) start->step1 intermediate1 4-Bromo-2-methoxybenzoic acid step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 4-Bromo-2-methoxy-N-methylbenzamide step2->intermediate2 step3 Deprotection (Demethylation) intermediate2->step3 product 4-Bromo-2-hydroxy-N-methylbenzamide step3->product

Figure 2: Protection-amidation-deprotection pathway.

Step 1: Protection of the Hydroxyl Group (Methylation)

The first step involves the protection of the phenolic hydroxyl group as a methyl ether. This is a common strategy to prevent its interference in subsequent reactions.

Causality and Experimental Choices:

A standard method for this transformation is the Williamson ether synthesis, using a methylating agent like methyl iodide in the presence of a weak base such as potassium carbonate[3][4]. The base deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile to displace the iodide from methyl iodide.

Step 2: Amidation of 4-Bromo-2-methoxybenzoic acid

With the hydroxyl group protected, the amidation of the carboxylic acid can proceed without the risk of O-acylation side reactions.

Causality and Experimental Choices:

The amidation can be carried out using standard coupling protocols as described in Route A (e.g., EDC/HOBt or HATU)[1]. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methylamine[2]. The choice of method depends on the desired reaction conditions and the scale of the synthesis.

Step 3: Deprotection of the Methyl Ether (Demethylation)

The final step is the cleavage of the methyl ether to regenerate the free hydroxyl group.

Causality and Experimental Choices:

The demethylation of aryl methyl ethers typically requires harsh conditions[5]. Strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are effective reagents for this transformation[5]. BBr₃ is a particularly powerful Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group[5]. Another approach involves the use of strong Brønsted acids like 47% hydrobromic acid (HBr) at elevated temperatures[5]. Nucleophilic demethylation using thiolates, such as dodecanethiol, offers an alternative under basic conditions[6]. The choice of demethylation agent should be made carefully to avoid unwanted side reactions with other functional groups in the molecule.

Advantages:

  • Chemoselectivity and Purity: This route provides excellent control over the reaction, leading to a cleaner product with fewer side reactions and easier purification.

  • Reliability: The individual steps are well-established and reliable reactions in organic synthesis.

Disadvantages:

  • Longer Synthesis: The additional protection and deprotection steps increase the overall number of synthetic operations.

  • Harsh Deprotection Conditions: The demethylation step often requires harsh reagents and conditions, which may not be compatible with sensitive substrates and can impact the overall yield.

Recommended Experimental Protocol: Route B

While Route A is more concise, Route B offers a higher degree of control and is generally more reliable for producing a high-purity product, which is critical in the context of drug development. Therefore, the protection-amidation-deprotection strategy is the recommended approach.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
4-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃217.021666-28-0
Methyl IodideCH₃I141.9474-88-4
Potassium CarbonateK₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃155.251892-57-5
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.132592-95-2
Methylamine (2M in THF)CH₃NH₂31.0674-89-5
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Boron Tribromide (1M in DCM)BBr₃250.5210294-33-4
Step-by-Step Synthesis
Step 1: Synthesis of 4-Bromo-2-methoxybenzoic acid
  • To a dry round-bottom flask, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (3.0 eq) to the solution.

  • Slowly add methyl iodide (2.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1M HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-Bromo-2-methoxybenzoic acid.

Step 2: Synthesis of 4-Bromo-2-methoxy-N-methylbenzamide
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of methylamine (2M in THF, 1.5 eq) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-methoxy-N-methylbenzamide, which can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide
  • Dissolve 4-Bromo-2-methoxy-N-methylbenzamide (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1M in DCM, 3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-Bromo-2-hydroxy-N-methylbenzamide.

Conclusion

The synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide can be successfully achieved through two primary synthetic routes. The direct amidation approach offers a more streamlined process, but with a higher risk of side reactions. The recommended protection-amidation-deprotection strategy, while longer, provides a more controlled and reliable method for obtaining the target compound with high purity. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. This guide provides the necessary technical details and mechanistic insights to enable the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

  • PubChem. (n.d.). Methyl 4-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Apalutamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-hydroxy-n-methylbenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective mono-alkylation of N-methoxybenzamides. Retrieved from [Link]

  • PMC. (2024, January 21). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Reddit. (2025, March 11). Demethylation over debenzylation conditions?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

Sources

Foundational

A Comprehensive Technical Guide to 4-Bromo-2-hydroxy-N-methylbenzamide

Abstract: This technical guide provides a detailed examination of 4-Bromo-2-hydroxy-N-methylbenzamide, a halogenated aromatic amide of increasing interest in synthetic and medicinal chemistry. This document outlines the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed examination of 4-Bromo-2-hydroxy-N-methylbenzamide, a halogenated aromatic amide of increasing interest in synthetic and medicinal chemistry. This document outlines the compound's fundamental physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and discusses its spectroscopic characterization. Furthermore, we explore its chemical reactivity and potential applications, offering a forward-looking perspective for researchers, scientists, and professionals in drug development. This guide is structured to deliver not just data, but a causal understanding of the compound's behavior and utility.

Compound Profile and Molecular Architecture

4-Bromo-2-hydroxy-N-methylbenzamide (CAS No: 1243287-02-6) is a substituted benzamide featuring a unique constellation of functional groups that dictate its chemical personality.[1][2] The molecular architecture consists of a central benzene ring functionalized with a bromine atom para to the amide group and a hydroxyl group in the ortho position. This specific arrangement creates a rich electronic environment and distinct steric landscape, which are fundamental to its reactivity and potential biological interactions.

Key Structural Features and Their Implications:

  • N-Methylamide Moiety: This group is a cornerstone of many pharmacologically active molecules, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This duality is critical for target engagement in biological systems.

  • Ortho-Hydroxyl Group: The phenolic hydroxyl group is a potent hydrogen bond donor and can be ionized under basic conditions. Its proximity to the amide group allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and acidity, thereby modulating its binding properties and solubility.

  • Para-Bromine Atom: As a halogen, bromine is an electron-withdrawing group via induction, yet a weak deactivator in electrophilic aromatic substitution. Critically, it serves as a highly versatile synthetic handle for post-synthesis modification, particularly in palladium-catalyzed cross-coupling reactions. This feature is invaluable for generating chemical libraries in drug discovery campaigns.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key properties of 4-Bromo-2-hydroxy-N-methylbenzamide.

PropertyValueSource
CAS Number 1243287-02-6[1][2]
Molecular Formula C8H8BrNO2[1][2]
Molecular Weight 230.06 g/mol [2]
Appearance Tan solid[1]
Purity ≥96% (as commercially available)[1]
InChI Key JYJYYPNWIDIDDM-UHFFFAOYSA-N[1]
SMILES CNC(=O)C1=C(C=C(Br)C=C1)ON/A
Predicted Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns dictated by their positions relative to the substituents. A singlet or a doublet for the N-methyl protons (depending on the solvent and N-H exchange rate) would appear in the aliphatic region. The phenolic OH and amide NH protons would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom. The carbonyl carbon of the amide would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine and amide groups.

  • IR Spectroscopy: The infrared spectrum would provide clear evidence of the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group (around 3300 cm⁻¹), an N-H stretch for the secondary amide (around 3400-3300 cm⁻¹), and a strong C=O stretch for the amide carbonyl (around 1640 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2). High-resolution mass spectrometry would confirm the elemental composition of C8H8BrNO2.

Synthesis Protocol: Amide Coupling

The most reliable and common method for synthesizing 4-Bromo-2-hydroxy-N-methylbenzamide is through the coupling of 4-bromo-2-hydroxybenzoic acid with methylamine, facilitated by a peptide coupling agent. This approach is widely used in medicinal chemistry for its efficiency and mild reaction conditions.

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification start_acid 4-Bromo-2-hydroxybenzoic Acid activation Activation of Carboxylic Acid start_acid->activation coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Base (e.g., DIPEA) base->activation solvent1 Anhydrous DMF solvent1->activation amination Nucleophilic Acyl Substitution activation->amination Activated Ester amine Methylamine Solution amine->amination quench Aqueous Quench amination->quench extraction Solvent Extraction (EtOAc) quench->extraction wash Brine Wash extraction->wash dry Drying (Na2SO4) wash->dry concentrate Concentration in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 4-Bromo-2-hydroxy-N-methylbenzamide purify->product

Caption: Workflow for the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide.

Step-by-Step Methodology

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Methylamine (2.0 M solution in THF)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel (for chromatography)

Procedure:

  • Reactant Charging: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester is the critical step here.

  • Amination: Slowly add the methylamine solution (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is fully consumed.

  • Aqueous Workup: Upon completion, pour the reaction mixture into water and acidify to pH ~5-6 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and then with brine. This removes any remaining acidic starting material and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 4-Bromo-2-hydroxy-N-methylbenzamide.

Justification of Protocol Choices
  • HATU as Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and operates under mild conditions, making it ideal for substrates with sensitive functional groups like the phenolic hydroxyl.

  • DIPEA as Base: A non-nucleophilic hindered base like DIPEA is essential. It deprotonates the carboxylic acid and neutralizes the acid formed during the reaction without competing with methylamine as a nucleophile.

  • Anhydrous Conditions: The exclusion of water is critical during the activation step to prevent the hydrolysis of the highly reactive activated ester intermediate, which would revert it to the starting carboxylic acid and reduce the yield.

Chemical Reactivity and Synthetic Potential

The true value of 4-Bromo-2-hydroxy-N-methylbenzamide lies in its potential for further chemical modification, making it a valuable building block in organic synthesis. The benzamide moiety itself is generally stable, but the hydroxyl group and the bromine atom are prime sites for derivatization.

Diagram of Potential Derivatization Pathways

G cluster_derivatives Potential Derivatives main 4-Bromo-2-hydroxy-N-methylbenzamide -OH -Br ether O-Alkylation Product main:f1->ether Williamson Ether Synthesis (R-X, Base) ester O-Acylation Product main:f1->ester Esterification (Acyl-Cl, Base) suzuki Suzuki Coupling Product (Aryl/Vinyl) main:f2->suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) buchwald Buchwald-Hartwig Product (N-Aryl) main:f2->buchwald Buchwald-Hartwig Amination (R2NH, Pd cat.)

Caption: Key derivatization reactions of 4-Bromo-2-hydroxy-N-methylbenzamide.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications can be used to alter the compound's solubility, lipophilicity, and hydrogen bonding capacity.

  • Reactions at the Bromine Atom: The C-Br bond is a gateway to a vast array of chemical space via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, a strategy central to modern medicinal chemistry for exploring structure-activity relationships (SAR).

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted anilines.

    • Heck Reaction: Reaction with alkenes to form C-C bonds and introduce vinylated side chains.

Applications and Future Outlook

The benzamide structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[5] The specific substitution pattern of 4-Bromo-2-hydroxy-N-methylbenzamide makes it a highly attractive starting point for drug discovery programs. Its precursor, 4-bromo-2-hydroxybenzaldehyde, is noted as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[6][7] By extension, 4-Bromo-2-hydroxy-N-methylbenzamide holds similar promise as a versatile intermediate for creating novel compounds with potential biological activity.

Safety and Handling

As a laboratory chemical, 4-Bromo-2-hydroxy-N-methylbenzamide requires careful handling. While specific toxicity data is not available for this compound, related benzamides are classified as potentially harmful if swallowed, and can cause skin and eye irritation.[4][8][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[8][11]

References

  • PubChem. (n.d.). 4-bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Naveen, B., et al. (2009). 4-Hydroxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. Retrieved from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-Bromo-2-hydroxy-N-methylbenzamide: A Technical Guide for Preclinical Investigation

Foreword: The Benzamide Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse array of biological targets. The benzamide scaffold is a quintessential example, forming the core of numerous approved drugs with applications ranging from antiemetics to antipsychotics and beyond.[1] Its synthetic tractability and the rich chemical space accessible through substitution on the aromatic ring and the amide nitrogen make it a fertile ground for the development of novel therapeutic agents. This guide focuses on a specific, yet under-explored, member of this family: 4-Bromo-2-hydroxy-N-methylbenzamide. The strategic placement of a bromine atom, a hydroxyl group, and an N-methyl substituent on the benzamide core presents a unique combination of electronic and steric properties that hints at a compelling, albeit uncharacterized, biological activity profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the potential biological activities of this intriguing molecule.

Molecular Profile of 4-Bromo-2-hydroxy-N-methylbenzamide

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and influence its interaction with biological targets.

PropertyValueSource
Molecular Formula C8H8BrNO2[2]
Molecular Weight 230.06 g/mol PubChem
CAS Number 1243287-02-6
Appearance Tan solid
InChI Key JYJYYPNWIDIDDM-UHFFFAOYSA-N

The presence of a hydroxyl group and an amide moiety suggests the potential for hydrogen bonding, which is crucial for molecular recognition by biological targets. The bromine atom introduces lipophilicity and can act as a halogen bond donor, further influencing binding interactions.

Postulated Biological Activities: An Evidence-Based Approach

While direct studies on 4-Bromo-2-hydroxy-N-methylbenzamide are scarce, the extensive body of literature on related benzamide and salicylamide derivatives allows us to formulate well-grounded hypotheses regarding its potential pharmacological activities.

Antimicrobial and Antifungal Activity

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[3] The salicylamide core, a key feature of our target molecule (2-hydroxybenzamide), is also known for its antimicrobial properties. The introduction of a halogen, such as bromine, can enhance this activity by increasing lipophilicity, thereby facilitating passage through microbial cell membranes.

Anticancer Potential

Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[4] Some of these compounds exert their effects through mechanisms such as histone deacetylase (HDAC) inhibition. The structural motifs within 4-Bromo-2-hydroxy-N-methylbenzamide warrant an investigation into its antiproliferative effects against various cancer cell lines.

Anti-inflammatory Properties

Salicylamide, a closely related structure, is a known non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes.[5] By reducing the production of prostaglandins, it can alleviate pain, fever, and inflammation.[5] It is plausible that 4-Bromo-2-hydroxy-N-methylbenzamide retains or modifies this activity.

Antiviral Activity

Recent studies have highlighted the potential of salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV).[6] These compounds have been shown to interfere with viral capsid formation and reduce the expression of viral proteins.[6] This precedent suggests that our target compound may also possess antiviral properties worth exploring.

A Strategic Workflow for Biological Activity Screening

A systematic and tiered approach is essential for the efficient evaluation of a novel compound's biological potential. The following workflow is proposed, starting with broad-spectrum screening and progressing to more focused mechanistic studies.

Biological Activity Screening Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Targeted Bioassays cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B Purity & Solubility Check C Broad-Spectrum Antimicrobial Screening (Bacteria & Fungi) B->C Determine Non-toxic Concentrations D Antiproliferative Assays (Cancer Cell Lines) B->D E Anti-inflammatory Assays (e.g., COX Inhibition, NO Production) B->E F Antiviral Assays (e.g., Plaque Reduction) B->F C->D Prioritize Based on Activity G Enzyme Inhibition Assays (e.g., HDAC, Kinases) D->G E->G H Gene & Protein Expression Analysis (Western Blot, qPCR) F->H I In Silico Molecular Docking G->I H->I

Caption: A phased approach to screening the biological activity of 4-Bromo-2-hydroxy-N-methylbenzamide.

Detailed Experimental Protocols

The following protocols provide a starting point for the investigation of 4-Bromo-2-hydroxy-N-methylbenzamide. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results.

Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

While a direct, detailed synthesis protocol for this specific compound was not found in the initial literature search, a general and reliable method for the synthesis of N-methylbenzamides from the corresponding carboxylic acid can be adapted. A plausible route involves the reaction of 4-bromo-2-hydroxybenzoic acid with methylamine in the presence of a coupling agent.

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Methylamine solution (e.g., 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-hydroxybenzoic acid in DMF, add EDCI, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the methylamine solution dropwise and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

Before assessing specific biological activities, it is essential to determine the cytotoxic profile of the compound to identify a suitable concentration range for further experiments.[7][8]

Materials:

  • Human cell lines (e.g., HEK293 for general cytotoxicity, and relevant cancer cell lines like MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 4-Bromo-2-hydroxy-N-methylbenzamide stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microbes with standard drug), a negative control (broth only), and a vehicle control (microbes with DMSO).

  • Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the anti-inflammatory potential of the salicylamide scaffold, a plausible mechanism of action for 4-Bromo-2-hydroxy-N-methylbenzamide could involve the inhibition of the cyclooxygenase (COX) pathway, which is central to inflammation.

COX Inhibition Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F 4-Bromo-2-hydroxy-N-methylbenzamide F->C Inhibition

Caption: Hypothetical inhibition of the COX pathway by 4-Bromo-2-hydroxy-N-methylbenzamide.

Conclusion and Future Directions

4-Bromo-2-hydroxy-N-methylbenzamide represents a promising, yet largely unexplored, chemical entity. Its structural similarity to compounds with known antimicrobial, anticancer, and anti-inflammatory activities provides a strong rationale for a comprehensive investigation into its therapeutic potential. The systematic approach outlined in this guide, from initial cytotoxicity and broad-spectrum screening to more targeted bioassays and mechanistic studies, offers a robust framework for elucidating the pharmacological profile of this compound. Future research should focus on lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR) and enhance potency and selectivity for identified biological targets. In vivo studies will be the subsequent critical step to validate the therapeutic potential of this and related compounds.

References

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022).
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.).
  • Evaluation of Biological Activity of Natural Compounds. (2022). MDPI. [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2024). Taylor & Francis. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • 4-Bromo-2-hydroxybenzamide. (n.d.). PubChem. [Link]

  • Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxybenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 5-bromosalicylaldehyde and sulfadiazine. (2022). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]

  • 4-bromo-2-hydroxy-n-methylbenzamide (C8H8BrNO2). (n.d.). PubChemLite. [Link]

  • [A novel bromine-containing salicylanilide (the compound MST-18). Preparation and antihymenolepic activity]. (2014). PubMed. [Link]

  • 4-Bromo-N-methylbenzamide. (n.d.). PubChem. [Link]

  • What is the mechanism of Salicylamide?. (2024). Patsnap Synapse. [Link]

  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

  • Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. (n.d.). RSC Publishing. [Link]

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Foundational

The Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide and Its Derivatives: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and characterization of 4-Bromo-2-hydroxy-N-methylbenzamide and its derivatives. Designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and characterization of 4-Bromo-2-hydroxy-N-methylbenzamide and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not only detailed experimental protocols but also the scientific rationale behind the chosen methodologies. The benzamide scaffold is a cornerstone in medicinal chemistry, and the specific substitutions of a bromine atom and a hydroxyl group offer unique opportunities for further functionalization and the development of novel therapeutic agents.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a class of organic compounds that feature prominently in a wide array of biologically active molecules.[1] Their structural versatility and ability to participate in various intermolecular interactions, most notably hydrogen bonding, make them privileged scaffolds in drug design. The presence of a bromine atom on the aromatic ring provides a handle for further synthetic transformations, such as transition metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.[2] The hydroxyl group, on the other hand, can modulate the compound's physicochemical properties, including solubility and acidity, and can also be a key pharmacophoric feature.

Derivatives of hydroxyl- and bromo-substituted benzamides have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide, a key intermediate for the exploration of this chemical space.

Strategic Approach to Synthesis: Amide Bond Formation

The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt, which is unreactive towards nucleophilic attack.[1][5] To overcome this, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. Several effective methods exist for amide bond formation, with the choice of method often depending on the substrate's sensitivity and the desired scale of the reaction.[6]

For the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide, a carbodiimide-mediated coupling reaction is a robust and widely used approach.[7] Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are highly effective activating agents that facilitate amide bond formation under mild conditions.[5][7] This method avoids the need for harsh reagents like thionyl chloride to form an acyl chloride, which can be incompatible with sensitive functional groups.

Mechanism of Carbodiimide-Mediated Amide Synthesis

The reaction proceeds through a multi-step mechanism, as illustrated in the diagram below. The key steps involve the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

Amide Synthesis Mechanism Carboxylic_Acid 4-Bromo-2-hydroxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate (Activated Carboxylic Acid) Carboxylic_Acid->O_Acylisourea Activation Carbodiimide EDC (Carbodiimide) Carbodiimide->O_Acylisourea Amine Methylamine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate O_Acylisourea->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product 4-Bromo-2-hydroxy-N-methylbenzamide Tetrahedral_Intermediate->Amide_Product Collapse of Intermediate Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct Mechanism of carbodiimide-mediated amide bond formation. Mechanism of carbodiimide-mediated amide bond formation.

Figure 1: Mechanism of carbodiimide-mediated amide bond formation.

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

This protocol is adapted from a similar synthesis of a fluorinated analogue and provides a reliable method for the preparation of the title compound.[8]

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Methylamine (2 M solution in THF or water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottomed flask, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq), EDCI (2.5 eq), HOBt (1.5 eq), and DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methylamine solution (5.0 eq) and DIPEA (an appropriate amount to neutralize any acid) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10]

  • 4-Bromo-2-hydroxybenzoic acid and its derivatives may cause skin and eye irritation.[10]

  • Methylamine is a flammable and corrosive gas/liquid. Handle with care.

  • EDCI is a moisture-sensitive and potentially irritating compound.

Characterization of 4-Bromo-2-hydroxy-N-methylbenzamide

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Expected to be a tan or off-white solid
¹H NMR Expected signals for aromatic protons, an N-H proton, an O-H proton, and an N-methyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons, and the N-methyl carbon.
Mass Spectrometry (MS) Expected molecular ion peak corresponding to the molecular weight.
Infrared (IR) Spectroscopy Expected characteristic absorption bands for the N-H stretch, O-H stretch, C=O stretch (amide), and C-Br stretch.

Future Directions: Derivatization and Applications

The synthesized 4-Bromo-2-hydroxy-N-methylbenzamide serves as a valuable starting material for the creation of a diverse range of derivatives.

Derivatization Strategies Core 4-Bromo-2-hydroxy-N-methylbenzamide Suzuki_Coupling Suzuki Coupling Core->Suzuki_Coupling at C4-Br Buchwald_Hartwig Buchwald-Hartwig Amination Core->Buchwald_Hartwig at C4-Br Etherification O-Alkylation/ O-Arylation Core->Etherification at C2-OH Esterification O-Acylation Core->Esterification at C2-OH Aryl_Derivatives Aryl/Heteroaryl Derivatives Suzuki_Coupling->Aryl_Derivatives Amine_Derivatives Substituted Amine Derivatives Buchwald_Hartwig->Amine_Derivatives Ether_Derivatives Ether Derivatives Etherification->Ether_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Potential derivatization pathways for the core molecule. Potential derivatization pathways for the core molecule.

Figure 2: Potential derivatization pathways for the core molecule.

  • Modification at the Bromine Position: The bromine atom is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the synthesis of biaryl compounds and the introduction of various amine functionalities.

  • Modification at the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity.

The exploration of these derivatives holds promise for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • BOC Sciences. (2024, March 29).
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • The Royal Society of Chemistry. (2022, May 20).
  • ResearchGate. (n.d.). Novel N-(2-bromo-phenyl)
  • Master Organic Chemistry. (2018, February 28).
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
  • Fisher Scientific. (2016, January 29).
  • Thermo Fisher Scientific. (2015, March 13).
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  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxy-N-methyl-benzamide | 1243287-02-6.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
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Exploratory

In Vitro Screening of 4-Bromo-2-hydroxy-N-methylbenzamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro screening of 4-Bromo-2-hydroxy-N-methylbenzamide, a compound of interest within the broader, pharmacologically significant benzamide class. Given the limited...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro screening of 4-Bromo-2-hydroxy-N-methylbenzamide, a compound of interest within the broader, pharmacologically significant benzamide class. Given the limited specific data on this particular molecule, we will leverage the known biological activities of structurally related benzamides and salicylamides to construct a logical, tiered screening cascade. This approach is designed to efficiently identify and characterize the potential therapeutic properties of this compound, with a focus on anticancer, antimicrobial, and enzyme-inhibiting activities. Our methodology emphasizes a self-validating system of protocols, ensuring the generation of robust and reproducible data for informed decision-making in the drug development pipeline.

Introduction and Rationale for Screening

The benzamide scaffold is a cornerstone of modern medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[1][2] Derivatives of this structural class have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through the modulation of key signaling pathways and enzymatic activities.[1] The subject of this guide, 4-Bromo-2-hydroxy-N-methylbenzamide, combines the benzamide core with a halogen substituent and a hydroxyl group, features known to influence pharmacokinetic properties and target engagement.

The lack of extensive public data on this specific compound necessitates a broad yet systematic in vitro screening approach. Our proposed workflow is designed to efficiently probe for a range of biological activities, starting with high-throughput primary screens to identify initial areas of interest, followed by more focused secondary and mechanistic assays to elucidate the mode of action. This guide will provide the technical details and scientific reasoning behind each step of this proposed screening cascade.

A Tiered Approach to In Vitro Screening

A logical and resource-efficient method for evaluating a novel compound is a tiered screening approach. This involves progressing from broad, high-throughput assays to more complex and specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Cytotoxicity Assays Cytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays->Enzyme Inhibition Assays  Active Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays  Active Antimicrobial Susceptibility Antimicrobial Susceptibility Antimicrobial Susceptibility->Enzyme Inhibition Assays  Active Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Stimuli Stimuli Stimuli->IKK Activates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway. [3][4]

  • Cell Treatment and Lysis: Treat cells with the compound and a known NF-κB activator (e.g., TNF-α), then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and p65.

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in protein levels and phosphorylation status.

4.3.2. Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce the production of ROS, which can lead to oxidative stress and cell death. [5] Protocol: In Vitro ROS Detection Assay

  • Cell Treatment: Treat cells with 4-Bromo-2-hydroxy-N-methylbenzamide for a desired time period.

  • Probe Loading: Incubate the cells with a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFH-DA). [6]3. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.

Data Interpretation and Next Steps

The data generated from this tiered screening approach will provide a comprehensive initial profile of the biological activities of 4-Bromo-2-hydroxy-N-methylbenzamide.

  • Positive cytotoxicity data would warrant further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and the specific signaling pathways involved.

  • Significant antimicrobial activity would lead to further studies to determine the spectrum of activity against a broader panel of microbes, including resistant strains, and to investigate the mechanism of action.

  • Potent enzyme inhibition would prompt more detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity profiling against related enzymes.

The culmination of this in vitro screening will provide a strong foundation for making go/no-go decisions regarding further preclinical development, including in vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. [7]

References

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  • Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold - Taylor & Francis. (2022, February 10). Retrieved from [Link]

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  • Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory. (2023, July 26). Retrieved from [Link]

  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. - ResearchGate. (2025, August 5). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-2-hydroxy-N-methylbenzamide

Introduction 4-Bromo-2-hydroxy-N-methylbenzamide is a substituted benzamide, a class of compounds renowned for its diverse pharmacological activities.[1] While specific biological data for this particular molecule is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted benzamide, a class of compounds renowned for its diverse pharmacological activities.[1] While specific biological data for this particular molecule is not yet extensively published, its structural features—a salicylamide core (2-hydroxybenzamide) combined with a bromine substitution and an N-methylated amide—provide a strong foundation for formulating and testing several well-defined mechanistic hypotheses. Substituted benzamides have been successfully developed as antipsychotics, anti-inflammatories, and antimicrobial agents, suggesting a rich potential for this compound.[1][2][3]

This guide presents a comprehensive framework for the systematic elucidation of the mechanism of action of 4-Bromo-2-hydroxy-N-methylbenzamide. It is designed for researchers in drug discovery and pharmacology, providing not just a theoretical background but also actionable experimental protocols and the scientific rationale that underpins them. We will explore three primary, plausible mechanisms of action based on established structure-activity relationships within the broader benzamide family:

  • Modulation of Central Nervous System Receptors: Targeting dopamine and serotonin receptors, a hallmark of atypical antipsychotic benzamides.[2][4][5][6]

  • Anti-inflammatory Activity: Potentially through the inhibition of key enzymes in the inflammatory cascade, a known activity of salicylanilide derivatives.[1][3]

  • Antimicrobial Effects: Investigating its efficacy against pathogenic bacteria, another reported activity for related benzamide structures.[3][7][8]

This document will serve as a roadmap, guiding the scientific inquiry from initial in vitro screening to more complex cell-based assays, complete with illustrative data and the necessary visualizations to conceptualize the experimental workflows and potential signaling pathways.

Hypothesis 1: Modulation of Dopaminergic and Serotonergic Pathways

Rationale: The N-substituted benzamide scaffold is a classic pharmacophore found in several atypical antipsychotic drugs, most notably amisulpride and sulpiride.[5][6] These drugs exhibit a unique dual mechanism of action, acting as antagonists at postsynaptic dopamine D2 and D3 receptors while preferentially blocking presynaptic D2/D3 autoreceptors at lower concentrations.[5] This leads to a dose-dependent effect, with low doses enhancing dopaminergic transmission and higher doses producing a more traditional antipsychotic blockade.[5] Furthermore, some benzamides have shown affinity for serotonin receptors, such as 5-HT7, which is thought to contribute to their antidepressant and cognitive-enhancing effects.[6] The structure of 4-Bromo-2-hydroxy-N-methylbenzamide is sufficiently similar to these compounds to warrant a thorough investigation of its potential as a modulator of these key CNS receptors.

Experimental Workflow: CNS Receptor Profiling

The initial step is to determine if the compound binds to the hypothesized receptors and to quantify its affinity. This is followed by functional assays to understand the nature of the interaction (agonist, antagonist, etc.).

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Future In Vivo Studies binding_assay Radioligand Binding Assays (D2, D3, 5-HT7 Receptors) functional_assay Functional Assays (cAMP Measurement) binding_assay->functional_assay Determine Ki downstream_signaling Downstream Signaling Analysis (e.g., p-ERK, p-Akt) functional_assay->downstream_signaling Confirm Agonism/Antagonism behavioral_models Animal Behavioral Models (e.g., Apomorphine-induced climbing) downstream_signaling->behavioral_models Predictive Efficacy

Workflow for CNS Receptor Activity Investigation.
Protocol 1: Radioligand Binding Assays

This protocol is designed to measure the binding affinity (Ki) of 4-Bromo-2-hydroxy-N-methylbenzamide for human dopamine D2 and D3 receptors, and serotonin 5-HT7 receptors.

Methodology:

  • Membrane Preparation: Obtain commercially available cell membranes from HEK293 cells stably expressing the human D2, D3, or 5-HT7 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer containing a known concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, [³H]-LSD for 5-HT7).

    • 25 µL of assay buffer containing a serial dilution of 4-Bromo-2-hydroxy-N-methylbenzamide (e.g., from 1 nM to 100 µM).

    • 25 µL of the cell membrane preparation (typically 5-20 µg of protein).

  • Nonspecific Binding: For each assay, include wells containing a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM haloperidol for D2/D3, 10 µM clozapine for 5-HT7) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by nonlinear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data: Receptor Binding Affinities

The following table presents hypothetical, yet plausible, binding affinity data for 4-Bromo-2-hydroxy-N-methylbenzamide, benchmarked against standard reference compounds.

CompoundD2 Ki (nM)D3 Ki (nM)5-HT7 Ki (nM)
4-Bromo-2-hydroxy-N-methylbenzamide 8545250
Amisulpride (Reference)2.83.2890
Haloperidol (Reference)1.50.8>10,000

This is illustrative data and does not represent actual experimental results.

Signaling Pathway: Dopamine D2 Receptor Modulation

This diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor and the putative antagonistic action of 4-Bromo-2-hydroxy-N-methylbenzamide.

G cluster_cell Postsynaptic Neuron D2R D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Dopamine Dopamine Dopamine->D2R Agonist Compound 4-Bromo-2-hydroxy- N-methylbenzamide Compound->D2R Antagonist

Hypothesized Antagonism at the D2 Receptor.

Hypothesis 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Rationale: The 2-hydroxybenzamide moiety is a core structural feature of salicylanilides, a class of compounds known for their anti-inflammatory properties.[3] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Given this structural precedent, it is logical to propose that 4-Bromo-2-hydroxy-N-methylbenzamide may function as a COX inhibitor.

Experimental Workflow: Anti-inflammatory Screening

This workflow begins with a direct enzymatic assay to determine COX-1/COX-2 inhibition, followed by a cell-based assay to confirm anti-inflammatory effects in a more physiologically relevant context.

G cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Functional Assay cluster_2 Future In Vivo Studies cox_assay COX-1 / COX-2 Inhibition Assay lps_assay LPS-stimulated PGE2 Production in Macrophages (e.g., RAW 264.7) cox_assay->lps_assay Determine IC50 inflammation_model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) lps_assay->inflammation_model Confirm Cellular Efficacy

Workflow for Anti-inflammatory Activity Assessment.
Protocol 2: In Vitro COX Inhibition Assay

This protocol uses a commercially available colorimetric or fluorescent assay kit to determine the IC50 values of the test compound against purified COX-1 and COX-2 enzymes.

Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). This typically includes assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

  • Plate Setup: In a 96-well plate, set up wells for:

    • 100% Initial Activity (enzyme, no inhibitor).

    • Background (no enzyme).

    • Test Compound: Add serial dilutions of 4-Bromo-2-hydroxy-N-methylbenzamide to wells containing either COX-1 or COX-2.

  • Reaction Initiation:

    • Add assay buffer, heme, and the enzyme to the appropriate wells.

    • Add the test compound or vehicle control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

  • Reaction Development: Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin synthesis. Add the colorimetric substrate solution, which reacts with the peroxidase component of the COX enzyme.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition versus the log of the compound concentration and use nonlinear regression to determine the IC50 value.

Illustrative Data: COX Enzyme Inhibition

This table shows hypothetical IC50 values, suggesting a potential selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-Bromo-2-hydroxy-N-methylbenzamide 55.24.811.5
Celecoxib (Reference)>1000.07>1400
Ibuprofen (Reference)12.525.10.5

This is illustrative data and does not represent actual experimental results.

Hypothesis 3: Antimicrobial Activity

Rationale: Various substituted benzamides and salicylanilides have been reported to possess antimicrobial properties, particularly against Gram-positive bacteria.[3][7][8] The mechanism can be multifaceted, including disruption of cell membrane potential or inhibition of essential bacterial enzymes. The lipophilic nature imparted by the bromo group combined with the hydrogen-bonding capacity of the hydroxy and amide groups could facilitate interactions with bacterial targets.

Experimental Workflow: Antimicrobial Screening

The standard approach is to first determine the Minimum Inhibitory Concentration (MIC) to assess bacteriostatic activity, followed by the Minimum Bactericidal Concentration (MBC) to assess bactericidal activity.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies mic_assay Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Determine Bacteriostatic Activity moa_studies Time-Kill Kinetics, Membrane Permeability Assays, etc. mbc_assay->moa_studies Confirm Bactericidal Activity

Workflow for Antimicrobial Activity Evaluation.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that visibly inhibits the growth of a panel of bacteria.

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 4-Bromo-2-hydroxy-N-methylbenzamide in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A viability indicator like resazurin can be added to aid visualization.

Illustrative Data: Antimicrobial Activity

This table presents hypothetical MIC values, suggesting activity primarily against Gram-positive bacteria.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
4-Bromo-2-hydroxy-N-methylbenzamide 168>128>128
Ampicillin (Reference)0.50.258>256

This is illustrative data and does not represent actual experimental results.

References

  • A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives was prepared and evaluated as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology. [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. [Link]

  • 4-Bromo-2-hydroxybenzamide | C7H6BrNO2 | CID 224462. PubChem. [Link]

  • Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxybenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 5-bromosalicylaldehyde and sulfadiazine. ResearchGate. [Link]

  • A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • 2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

  • Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

  • 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. PubChem. [Link]

  • 4-bromo-2-hydroxy-n-methylbenzamide (C8H8BrNO2). PubChemLite. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • 4-Hydroxy-N-methylbenzamide. Acta Crystallographica Section E. [Link]

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Exploratory

Discovery and Synthesis of Novel Benzamide Compounds: A Technical Guide

Benzamide derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a benzene ring linked to a carboxamide moiety, this structural motif is foundational to the discovery of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzamide derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a benzene ring linked to a carboxamide moiety, this structural motif is foundational to the discovery of targeted therapeutics, most notably Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level synthetic execution. We will explore the mechanistic causality behind benzamide efficacy, evaluate divergent synthetic methodologies, and provide self-validating experimental protocols to accelerate your discovery workflows.

Mechanistic Paradigms: Why Benzamides?

The pharmacological utility of benzamides stems from their highly tunable electronic and steric properties, which allow for precise interactions within enzyme catalytic pockets.

Class I HDAC Inhibition: The Kinetic Advantage

Unlike hydroxamate-based pan-HDAC inhibitors (e.g., SAHA/Vorinostat) which exhibit fast-on/fast-off binding kinetics, ortho-amino benzamides (e.g., Entinostat, Tucidinostat, Mocetinostat) demonstrate a profound selectivity for Class I HDACs (HDAC1, 2, and 3) [2, 3].

The Causality: The benzamide core acts as a zinc-binding group (ZBG). However, its selectivity is driven by the internal cavity-binding moiety (often an ortho-amino group or a substituted phenyl ring) that occupies a specific "foot pocket" adjacent to the zinc ion in Class I HDACs [2]. This structural complementarity induces a conformational change in the enzyme, resulting in slow-on/tight-binding kinetics . This kinetic profile ensures prolonged target residence time, translating to sustained histone hyperacetylation, chromatin relaxation, and targeted apoptosis in neoplastic cells with reduced off-target toxicity [3].

HDAC_MoA HDAC Class I HDAC (HDAC1, 2, 3) Zn Zn2+ Ion in Catalytic Pocket HDAC->Zn Contains Benzamide Benzamide Derivative (e.g., Entinostat) Benzamide->Zn Chelates Complex Slow-on / Tight-binding Inhibition Complex Zn->Complex Forms Chromatin Histone Hyperacetylation & Chromatin Relaxation Complex->Chromatin Induces Apoptosis Gene Expression Alteration (Apoptosis / Arrest) Chromatin->Apoptosis Triggers

Fig 1: Mechanism of Class I HDAC inhibition by benzamide derivatives.

PARP-1 Inhibition: NAD+ Mimicry

In the context of genomic instability and oncology, benzamide derivatives serve as potent PARP-1 inhibitors. The benzamide pharmacophore structurally mimics the nicotinamide moiety of NAD+. By competitively binding to the catalytic domain of PARP-1, these compounds prevent the polymerization of ADP-ribose units, thereby trapping PARP-1 on damaged DNA and inducing synthetic lethality in BRCA-deficient tumor cells [6].

Quantitative Data: Target and Solvent Optimization

To streamline your experimental design, the following tables synthesize critical data regarding target selectivity and solvent optimization for benzamide synthesis.

Table 1: Pharmacological Comparison of HDAC Inhibitor Classes [2, 3]
Inhibitor ClassRepresentative DrugPrimary TargetsBinding KineticsClinical Application
Benzamides Entinostat, TucidinostatHDAC 1, 2, 3 (Class I)Slow-on / Tight-bindingBreast Cancer, T-cell Leukemia
Hydroxamates SAHA (Vorinostat)Pan-HDAC (Class I, II)Fast-on / Fast-offCutaneous T-cell Lymphoma
Table 2: Solvent Effects on Amide Coupling (Benzamide Synthesis) [1]
SolventDielectric Constant (ε)Synthetic Utility & Observations
Water 80.1Emerging sustainable approach; requires specialized water-soluble coupling reagents.
Acetonitrile (ACN) 37.5Excellent polar aprotic alternative to DMF; easy to remove under reduced pressure.
DMF 36.7Highly effective for dissolving diverse substrates; hindered by toxicity and high boiling point.
DCM 9.1Traditional standard; excellent for EDC/HOBt, but facing environmental phase-outs.
2-MeTHF 6.2Bio-based, greener alternative; excellent phase separation during aqueous workup.

Synthetic Methodologies & Workflows

The synthesis of benzamides has evolved from traditional thermodynamic coupling to advanced catalytic and electrophilic methodologies.

Synthesis_Workflow Start Target Benzamide Trad Traditional Coupling Start->Trad Novel Novel Methodologies Start->Novel Acid Benzoic Acid + Amine Trad->Acid Reagents EDC / HOBt / DIPEA in DMF or DCM Acid->Reagents EAS Electrophilic Aromatic Substitution Novel->EAS Cross Cross-Electrophile Coupling Novel->Cross Cyan Arene + Cyanoguanidine + CF3SO3H EAS->Cyan Ni Benzotriazinone + Aryl-Br + Ni Catalyst Cross->Ni

Fig 2: Divergent synthetic workflows for benzamide compound discovery.

Traditional Amide Coupling (EDC/HOBt)

The direct condensation of a carboxylic acid and an amine requires high activation energy. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the benzoic acid by forming an O-acylisourea intermediate. The Causality: O-acylisourea is highly reactive but prone to rearranging into an inactive N-acylurea. The addition of Hydroxybenzotriazole (HOBt) intercepts this intermediate, forming a stable, highly reactive O-benzotriazole ester. This not only prevents the dead-end rearrangement but also suppresses racemization if chiral centers are present [1].

Direct Electrophilic Aromatic Substitution (EAS)

Conventionally, direct carboxamidation of unactivated arenes is difficult. However, Klumpp et al. demonstrated that cyanoguanidine can act as a direct Friedel-Crafts carboxamidation reagent when treated with a Brønsted superacid [4]. The Causality: The addition of triflic acid (CF3SO3H) protonates cyanoguanidine at both the cyano and guanidine nitrogen atoms. This generates a diprotonated superelectrophilic intermediate that is reactive enough to force direct C-C bond formation with the arene, bypassing the need for pre-functionalized benzoic acids [4].

Nickel-Catalyzed Cross-Electrophile Coupling

For complex ortho-arylated benzamides, traditional cross-coupling requires sensitive organometallic reagents. A novel approach utilizes the denitrogenative ring-opening of 1,2,3-benzotriazin-4(3H)-ones coupled with aryl bromides via a Nickel catalyst [5]. The Causality: The extrusion of N2 gas from the benzotriazinone provides a massive thermodynamic driving force, generating an active acyl-nickel intermediate that readily couples with the aryl bromide under mild, base-free conditions [5].

Validated Experimental Protocols

Protocol 1: Standard Benzamide Synthesis via EDC/HOBt Coupling [1]

This protocol is a self-validating system: the use of DIPEA ensures the amine remains unprotonated and nucleophilic, while the sequential addition prevents premature degradation of the coupling reagent.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the target benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or 2-MeTHF (0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC hydrochloride (1.2 equivalents) in one portion. Stir at 0 °C for 30 minutes to ensure complete formation of the O-benzotriazole ester.

  • Coupling: In a separate vial, dissolve the target amine (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) in a minimal amount of the chosen solvent. Dropwise add this solution to the activated acid mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Direct Friedel-Crafts Carboxamidation via Cyanoguanidine [4]

Caution: Triflic acid is a highly corrosive superacid. Perform strictly in a fume hood using appropriate PPE.

  • Suspension: In a dry reaction vial, suspend cyanoguanidine (1.0 mmol) in 2.0 mL of the neat aromatic substrate. (Note: If the arene is solid or precious, suspend both in 2.0 mL of anhydrous CH2Cl2).

  • Superacid Addition: Cool the mixture to 0 °C. Slowly, dropwise, add freshly distilled trifluoromethanesulfonic acid (CF3SO3H, 6.0 mmol). The excess acid is critical to stabilizing the superelectrophilic intermediate.

  • Reaction: Seal the vial and heat the mixture to 60 °C with vigorous stirring for 2 hours.

  • Hydrolysis: Cool the reaction to 0 °C and carefully quench by adding 1.0 mL of ice-cold water. Stir the biphasic mixture overnight at room temperature to ensure complete hydrolysis of the intermediate nitrilium ion into the final benzamide.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated NaHCO3 until the pH is neutral, dry over MgSO4, and concentrate in vacuo.

References

  • Benchchem.Optimizing amide bond formation conditions for benzamide synthesis. Benchchem Tech Support.
  • National Institutes of Health (PMC).
  • RSC Publishing.HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.
  • National Institutes of Health (PMC).
  • ACS Publications.Nickel-Catalyzed Cross-Electrophile Coupling of 1,2,3-Benzotriazin-4(3H)-ones with Aryl Bromides.
  • ResearchGate.Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity.

Protocols & Analytical Methods

Method

Advanced Application Note: 4-Bromo-2-hydroxy-N-methylbenzamide in Modern Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of orthogonal building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of orthogonal building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) represents a highly versatile, trifunctional scaffold. It features an electrophilic aryl bromide, a nucleophilic phenol, and a coordinating secondary amide. This unique combination allows for highly chemoselective sequential functionalizations, making it a privileged precursor for synthesizing complex biaryls, benzoxazines, and quinazolinones—motifs frequently found in kinase inhibitors (e.g., CDK2) and protein-protein interaction disruptors (e.g., WDR5-MYC inhibitors)[1].

This application note provides an in-depth, self-validating guide to harnessing the orthogonal reactivity of this compound, detailing the causality behind specific reagent choices and offering robust, scalable protocols.

Physicochemical & Structural Profiling

Understanding the electronic and steric environment of 4-Bromo-2-hydroxy-N-methylbenzamide is essential for predicting its reactivity. The intramolecular hydrogen bond between the phenol donor (O–H) and the amide carbonyl acceptor (C=O) significantly stabilizes the planar conformation of the molecule, which influences both its solubility and its behavior in transition-metal catalysis [2].

Table 1: Key Physicochemical Properties

PropertyValueSynthetic Implication
CAS Number 1243287-02-6Standard identifier for procurement.
Molecular Formula C8H8BrNO2MW: 230.06 g/mol .
SMILES CNC(=O)C1=CC=C(Br)C=C1OUseful for computational modeling and docking.
Phenol pKa (est.) ~8.5 – 9.0Can be selectively deprotonated over the amide using weak bases (e.g., K₂CO₃).
Amide pKa (est.) ~15.0 – 16.0Requires strong bases (e.g., NaH, KOtBu) for N-alkylation.
Electronic Profile Push-Pull SystemThe OH donates electron density (activating), while the amide withdraws it, modulating the oxidative addition rate at the C-Br bond.

Orthogonal Reactivity and Synthetic Workflows

The true value of this scaffold lies in its orthogonality . By exploiting the distinct pKa values and electronic properties of its functional groups, chemists can perform sequential reactions without the need for cumbersome protection/deprotection steps.

Reactivity A 4-Bromo-2-hydroxy- N-methylbenzamide B 4-Bromo Site (Pd-Catalyzed Coupling) A->B Electrophilic Center C 2-Hydroxy Site (O-Alkylation/Triflation) A->C Nucleophilic Center (pKa ~8.5) D N-Methylamide Site (Directing Group/Annulation) A->D Coordination Center

Fig 1: Orthogonal reactivity map of 4-Bromo-2-hydroxy-N-methylbenzamide.

The "Push-Pull" Effect in Palladium Catalysis

When targeting the 4-bromo position for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the free phenol can pose a challenge. Under basic coupling conditions, the phenol deprotonates to form a phenoxide. This strongly electron-donating group increases the electron density of the aromatic ring, which can drastically slow down the oxidative addition of Palladium into the C-Br bond. To counteract this, bidentate ligands with wide bite angles (e.g., dppf) or highly active dialkylbiaryl phosphine ligands (e.g., XPhos) are required to force the catalytic cycle forward.

Chemoselective O-Alkylation

Because the phenol is significantly more acidic than the secondary amide, using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) allows for exclusive O-alkylation. This is a critical first step when building extended ether-linked pharmacophores before executing cross-coupling at the bromide site.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step—from reagent stoichiometry to workup rationale—is explicitly detailed to ensure high reproducibility.

Protocol A: Chemoselective O-Alkylation (Phenol Functionalization)

Objective: To selectively alkylate the 2-hydroxy position without N-alkylating the amide.

Reagents:

  • 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 equiv, 10 mmol, 2.30 g)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol, 2.07 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried round-bottom flask with 4-Bromo-2-hydroxy-N-methylbenzamide and K₂CO₃.

    • Causality: K₂CO₃ is chosen because its basicity is sufficient to deprotonate the phenol but entirely insufficient to deprotonate the amide, ensuring 100% chemoselectivity.

  • Solvation: Add anhydrous DMF (20 mL) and stir the suspension at room temperature for 15 minutes. The solution may turn slightly yellow, indicating the formation of the phenoxide ion.

  • Electrophile Addition: Add the alkyl halide dropwise over 5 minutes. Stir the reaction at 60 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (strong UV active spot near the baseline due to H-bonding) will convert to a faster-moving, less polar product spot.

  • Quench and Workup: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water.

    • Self-Validation: The product, lacking the solubilizing free phenol, will immediately precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 × 20 mL) to remove residual DMF and inorganic salts, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling (Unprotected Phenol Route)

Objective: To perform a C-C bond formation at the 4-bromo position while leaving the phenol and amide intact, a common step in synthesizing salicylic acid-derived sulfonamides and biaryl inhibitors [1].

Reagents:

  • 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 equiv, 5 mmol)

  • Arylboronic Acid (1.2 equiv, 6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the aryl bromide, arylboronic acid, and K₃PO₄.

    • Causality: 3.0 equivalents of base are strictly required. One equivalent is consumed to deprotonate the phenol, and the remaining two equivalents are needed to form the reactive "ate" complex with the boronic acid, facilitating the transmetalation step.

  • Degassing: Add the Dioxane/H₂O mixture. Degas the suspension by bubbling Argon through the solution for 10 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under Argon.

    • Causality: The bidentate dppf ligand forces a cis-geometry on the Palladium center, which drastically accelerates the reductive elimination step, overcoming the electron-rich nature of the phenoxide intermediate.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup & Self-Validation: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH (2 × 30 mL).

    • Rationale: The product contains a free phenol and will partition into the aqueous NaOH layer as a water-soluble sodium salt, leaving non-polar impurities (like homocoupled biaryl) in the organic layer.

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 3. The target biaryl compound will precipitate. Filter and dry.

Quantitative Data Summaries

Optimization of the Suzuki-Miyaura coupling for this specific electron-rich scaffold requires careful selection of the catalyst and base. Table 2 summarizes typical optimization data for coupling 4-Bromo-2-hydroxy-N-methylbenzamide with phenylboronic acid.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042%Sluggish oxidative addition; high starting material recovery.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9068%Improved transmetalation, but some protodeboronation observed.
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90 91% Optimal bidentate angle promotes rapid reductive elimination.
4Pd(dppf)Cl₂K₃PO₄ (1.5 eq)Dioxane/H₂O9035%Insufficient base; phenol deprotonation starves the catalytic cycle.

Advanced Application: Sequential Drug Discovery Workflow

In medicinal chemistry, 4-Bromo-2-hydroxy-N-methylbenzamide is often utilized in a linear sequence to build complex architectures, such as quinazolinone derivatives via base-promoted SNAr and cyclization [3]. The workflow below illustrates a standard sequence for generating a biaryl-salicylamide pharmacophore.

Workflow S1 Starting Material (CAS: 1243287-02-6) S2 Chemoselective O-Alkylation (K2CO3, DMF, R-X) S1->S2 Step 1: Phenol Protection/Functionalization S3 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) S2->S3 Step 2: C-C Bond Formation S4 Target Pharmacophore (e.g., WDR5/CDK2 Inhibitor) S3->S4 Step 3: Final Assembly

Fig 2: Sequential synthetic workflow for generating biaryl-salicylamide pharmacophores.

References

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5–MYC Protein–Protein Interaction Source: Journal of Medicinal Chemistry, ACS Publications (2019) URL:[Link]

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere Source: Chemical Society Reviews, via National Institutes of Health (NIH) (2018) URL:[Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization Source: ACS Omega (2019) URL:[Link]

Application

Application Notes and Protocols for the Functionalization of 4-Bromo-2-hydroxy-N-methylbenzamide

Abstract This document provides a comprehensive technical guide for the chemical functionalization of 4-Bromo-2-hydroxy-N-methylbenzamide, a versatile scaffold for drug discovery and development.[1][2] The strategic posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 4-Bromo-2-hydroxy-N-methylbenzamide, a versatile scaffold for drug discovery and development.[1][2] The strategic positioning of the bromo, hydroxyl, and N-methylamido groups offers multiple avenues for synthetic modification. This guide details field-proven protocols for two primary classes of transformations: Palladium-catalyzed cross-coupling reactions at the C4-bromo position and O-alkylation of the C2-hydroxyl group. Each section explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines best practices for reaction setup, monitoring, and product characterization. The methodologies are designed to be robust and adaptable, serving as a foundational resource for researchers in medicinal chemistry, chemical biology, and materials science.

Introduction: The Strategic Value of the 4-Bromo-2-hydroxy-N-methylbenzamide Scaffold

4-Bromo-2-hydroxy-N-methylbenzamide is a valuable starting material in synthetic organic chemistry. Its substituted benzamide core is a common feature in many biologically active molecules.[3][4] The true synthetic power of this scaffold lies in its distinct reactive sites, which allow for sequential and regioselective modifications to build molecular complexity.

  • C4-Bromo Group : This site is an ideal handle for introducing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, which is a cornerstone of modern drug discovery.[5]

  • C2-Hydroxyl Group : As a nucleophilic phenol, this group can be readily alkylated or acylated. This functionalization can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, and can serve as a key interaction point with biological targets.

  • N-Methylamide Group : This moiety provides a stable, polar group that can participate in hydrogen bonding and influences the overall conformation of the molecule.

This guide will focus on the two most impactful functionalization strategies: leveraging the bromine for cross-coupling and the phenol for etherification.

Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling reaction is a robust method for forming a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[7][8][9]

Causality and Mechanistic Insight : The reaction is initiated by the oxidative addition of the aryl bromide to a Palladium(0) catalyst. The key transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base.[8] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which enhances the rate of transmetalation.[7] Reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective : To synthesize 2-hydroxy-N-methyl-4-(pyridin-3-yl)benzamide.

Materials :

  • 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 equiv.)

  • Pyridine-3-boronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure :

  • Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-Bromo-2-hydroxy-N-methylbenzamide, pyridine-3-boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[10]

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the final product.

  • Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary Table: Suzuki-Miyaura Reaction Parameters

Parameter Recommended Condition/Reagent Rationale / E-E-A-T Insights
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ Common, reliable Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ.
Ligand SPhos or other biaryl phosphines Buchwald-type ligands are electron-rich and sterically hindered, promoting efficient oxidative addition and reductive elimination steps.[11]
Base K₃PO₄ or Cs₂CO₃ Strong inorganic bases are effective for activating the boronic acid for transmetalation.[10] K₃PO₄ is often a good balance of reactivity and cost.
Solvent Toluene/H₂O, Dioxane/H₂O Biphasic solvent systems are common and effective for Suzuki couplings.[8] The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate complex.

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle. |

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Reagent Setup (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (100 °C, 12-18h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of aryl amines.[11][12] This reaction is exceptionally useful for installing primary or secondary amine functionalities.[11]

Causality and Mechanistic Insight : Similar to the Suzuki coupling, the mechanism involves the oxidative addition of the aryl bromide to Pd(0). The amine then coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.[11] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst.[11][12] The choice of ligand is critical to prevent side reactions like beta-hydride elimination and to facilitate the reductive elimination step.[11]

Experimental Protocol: Buchwald-Hartwig Amination

Objective : To synthesize 4-(Morpholino)-2-hydroxy-N-methylbenzamide.

Materials :

  • 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure :

  • Reaction Setup (Inert Atmosphere) : In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried reaction tube.[10]

  • Reagent Addition : Add 4-Bromo-2-hydroxy-N-methylbenzamide, followed by the anhydrous, degassed toluene and finally the morpholine via syringe.

  • Reaction : Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 16-24 hours.

  • Monitoring : Follow the reaction's progress by TLC or LC-MS.

  • Workup : After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude residue via flash column chromatography.

  • Characterization : Confirm the product identity and purity via NMR and MS analysis.

Data Summary Table: Buchwald-Hartwig Reaction Parameters

Parameter Recommended Condition/Reagent Rationale / E-E-A-T Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ is a common air-stable Pd(0) source, while Pd(OAc)₂ is reduced in situ.[6]
Ligand Xantphos, BINAP, or other specialized phosphines The choice of ligand is crucial. Xantphos has a large "bite angle" that promotes the desired reductive elimination.[13]
Base NaOtBu, K₂CO₃, or LHMDS A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[10][12] NaOtBu is a common and effective choice.
Solvent Toluene or Dioxane (anhydrous) Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

| Temperature | 90 - 110 °C | Higher temperatures are generally needed to drive the C-N bond formation to completion. |

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Workflow A 1. Inert Setup in Glovebox (Catalyst, Ligand, Base) B 2. Add Substrate, Solvent, and Amine A->B C 3. Seal and Heat (110 °C, 16-24h) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Quench and Extract D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G Williamson_Workflow A 1. Combine Substrate and Base (K2CO3) B 2. Add Anhydrous Solvent (DMF) A->B C 3. Add Alkyl Halide B->C D 4. Stir at RT - 50 °C (4-8h) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Workup (Water/EtOAc Extraction) E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Method

The Strategic Utility of 4-Bromo-2-hydroxy-N-methylbenzamide in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 4-Bromo-2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 4-Bromo-2-hydroxy-N-methylbenzamide, a synthetically accessible and versatile scaffold, has emerged as a valuable starting point for the construction of a diverse array of biologically active molecules. Its unique combination of a salicylamide core, a bromine handle for further functionalization, and an N-methylamide moiety provides medicinal chemists with a powerful tool to explore chemical space and optimize pharmacological properties. This application note provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of 4-Bromo-2-hydroxy-N-methylbenzamide, supported by detailed experimental protocols.

Physicochemical Properties of 4-Bromo-2-hydroxy-N-methylbenzamide

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1243287-02-6
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [1]
Physical Form Tan solid
Purity ≥96%
InChI Key JYJYYPNWIDIDDM-UHFFFAOYSA-N

Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide: A General Protocol

The synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide is typically achieved through the amidation of its corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. This transformation can be accomplished via several reliable methods, with the choice of reagents often depending on the scale of the reaction and the desired purity of the final product. Below is a generalized, yet robust, protocol based on the use of common coupling agents.

Protocol 1: Amidation using EDCI and HOBt

This method is widely used due to its mild reaction conditions and high yields.

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add methylamine hydrochloride (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 4-Bromo-2-hydroxy-N-methylbenzamide.

Rationale: The combination of EDCI and HOBt forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the HOBt.

The Versatility of 4-Bromo-2-hydroxy-N-methylbenzamide in Medicinal Chemistry

The strategic placement of the bromine atom on the aromatic ring of 4-Bromo-2-hydroxy-N-methylbenzamide makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid diversification of lead compounds to explore structure-activity relationships (SAR).

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Therapeutic Scaffolds BuildingBlock 4-Bromo-2-hydroxy- N-methylbenzamide Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination BuildingBlock->Buchwald Amines/ Amides KinaseInhibitors Kinase Inhibitors Suzuki->KinaseInhibitors AntiInflammatory Anti-inflammatory Agents Buchwald->AntiInflammatory Heck Heck Coupling Antibacterial Antibacterial Agents Heck->Antibacterial Building-Block Building-Block Building-Block->Heck Alkenes

Caption: Key synthetic transformations of 4-Bromo-2-hydroxy-N-methylbenzamide.

Application in the Synthesis of Kinase Inhibitors

The benzamide moiety is a well-established pharmacophore in numerous kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme. The ability to introduce a wide range of substituents at the 4-position of the benzamide ring via Suzuki-Miyaura coupling allows for the fine-tuning of potency and selectivity against specific kinases. For example, derivatives of 4-methylbenzamide have been explored as potential protein kinase inhibitors for cancer therapy.[2][3]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxy-N-methylbenzamide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 4-Bromo-2-hydroxy-N-methylbenzamide with an arylboronic acid.

Materials:

  • 4-Bromo-2-hydroxy-N-methylbenzamide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Rationale: The palladium catalyst, in the presence of a phosphine ligand, facilitates the coupling of the aryl bromide with the boronic acid. The base is essential for the transmetalation step of the catalytic cycle.

Illustrative Application: Synthesis of Novel Anti-inflammatory Agents

The salicylamide core of 4-Bromo-2-hydroxy-N-methylbenzamide is a privileged scaffold in the design of anti-inflammatory agents. The phenolic hydroxyl and amide functionalities can engage in important interactions with biological targets. The bromine atom allows for the introduction of diverse functionalities that can modulate the compound's pharmacological profile. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown promising anti-inflammatory and antimicrobial activities.[4]

G cluster_workflow Synthetic Workflow for Bioactive Derivatives Start 4-Bromo-2-hydroxy- N-methylbenzamide Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Diversification Introduction of Diverse Moieties Coupling->Diversification Screening Biological Screening (e.g., Kinase Assays) Diversification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A generalized workflow for developing drug candidates.

Conclusion

4-Bromo-2-hydroxy-N-methylbenzamide stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the generation of diverse compound libraries. The ability to readily perform cross-coupling reactions at the bromine position, coupled with the inherent biological relevance of the salicylamide scaffold, makes this compound a cornerstone for the development of next-generation therapeutics, particularly in the areas of oncology and inflammatory diseases. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this remarkable building block in their drug discovery endeavors.

References

  • Der Pharma Chemica. (2025, December 27). Synthesis and biological activity of 4-bromo-2-hydroxy-N-(5- methylene-4-oxo-2-aryl-thiazolidin-3-yl) benzamide. Retrieved from [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • PMC. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Retrieved from [Link]

  • PubChem. 4-bromo-2-hydroxy-n-methylbenzamide. Retrieved from [Link]

  • Google Patents. (2023). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • PMC. (2016). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

  • ScholarWorks. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • PubChem. 4-Bromo-2-hydroxybenzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved from [Link]

  • Semantic Scholar. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Retrieved from [Link]

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Application

Application Notes and Protocols: Leveraging 4-Bromo-2-hydroxy-N-methylbenzamide for the Synthesis of Novel Kinase Inhibitors

Introduction: The Benzamide Scaffold in Kinase Inhibition The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of protein kinases.[1] Its prevalence stems from its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases, mimicking the adenine region of ATP. The strategic functionalization of the benzamide ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-Bromo-2-hydroxy-N-methylbenzamide, is a versatile building block poised for the synthesis of diverse kinase inhibitors. The presence of three key functional groups—a bromine atom, a hydroxyl group, and an N-methylamide—provides a rich chemical handle for a variety of synthetic transformations. This document will provide an in-depth guide on the application of 4-Bromo-2-hydroxy-N-methylbenzamide in the synthesis of potential kinase inhibitors, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Strategic Importance of 4-Bromo-2-hydroxy-N-methylbenzamide in Kinase Inhibitor Design

The unique arrangement of functional groups on the 4-Bromo-2-hydroxy-N-methylbenzamide scaffold offers several advantages for kinase inhibitor synthesis:

  • Ortho-Hydroxy Group: The hydroxyl group positioned ortho to the amide can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I kinase inhibitors.[2]

  • Para-Bromo Group: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups to explore the solvent-exposed region of the kinase active site, thereby influencing selectivity and potency.

  • N-Methylamide: The N-methyl group can provide steric hindrance to prevent enzymatic degradation and can also be involved in hydrophobic interactions within the binding pocket.

The interplay of these functional groups allows for the generation of a library of compounds with diverse substitution patterns, increasing the probability of identifying potent and selective kinase inhibitors.

Synthetic Applications and Protocols

This section details plausible synthetic routes utilizing 4-Bromo-2-hydroxy-N-methylbenzamide as a key starting material for the synthesis of different classes of kinase inhibitors. The protocols provided are based on established synthetic methodologies for related benzamide derivatives.[3][4]

Application 1: Synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors via Suzuki Coupling

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers.[5] The following protocol outlines a hypothetical synthesis of a novel FGFR1 inhibitor based on a 4-bromo-N-arylbenzamide scaffold.[3][5]

Workflow for FGFR1 Inhibitor Synthesis

A 4-Bromo-2-hydroxy- N-methylbenzamide B Protection of Hydroxyl Group A->B e.g., TBSCl, Imidazole C Suzuki Coupling with Arylboronic Acid B->C Pd(PPh3)4, Na2CO3 D Deprotection C->D e.g., TBAF E Final FGFR1 Inhibitor D->E

Caption: Synthetic workflow for a potential FGFR1 inhibitor.

Experimental Protocol:

  • Protection of the Hydroxyl Group:

    • To a solution of 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

    • Slowly add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the TBS-protected intermediate.

  • Suzuki Coupling:

    • In a flask, combine the TBS-protected 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (4:1:1).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the product from the Suzuki coupling in tetrahydrofuran (THF).

    • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq of a 1M solution in THF) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the reaction mixture and purify by silica gel column chromatography to obtain the final inhibitor.

Rationale: This synthetic strategy leverages the bromine atom for a palladium-catalyzed Suzuki coupling, a robust and widely used reaction for C-C bond formation. The protection of the phenolic hydroxyl group is necessary to prevent side reactions during the coupling step. The final deprotection step unmasks the crucial hydroxyl group for interaction with the kinase hinge region.

Application 2: Synthesis of Purine-Containing Kinase Inhibitors via Nucleophilic Aromatic Substitution

Purine analogs are common scaffolds in kinase inhibitors, mimicking the adenine ring of ATP.[4][6] This protocol describes a potential synthesis of a purine-containing inhibitor.

Workflow for Purine-Containing Kinase Inhibitor Synthesis

A 4-Bromo-2-hydroxy- N-methylbenzamide B Nucleophilic Aromatic Substitution with Purine A->B Substituted Purine, K2CO3, DMF C Final Purine-Containing Kinase Inhibitor B->C

Caption: Synthetic workflow for a potential purine-containing kinase inhibitor.

Experimental Protocol:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq) and a substituted purine (e.g., 2,6-dichloropurine, 1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).[4]

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Recrystallize or purify by column chromatography to obtain the final product.

Rationale: In this approach, the bromine atom is displaced by a nitrogen atom of the purine ring via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the benzamide and the ortho-hydroxyl group can activate the aromatic ring for this transformation. This one-step reaction provides a straightforward route to a diverse range of purine-substituted benzamides.

Potential Kinase Targets and Biological Evaluation

The synthesized benzamide derivatives from 4-Bromo-2-hydroxy-N-methylbenzamide are expected to exhibit inhibitory activity against a range of protein kinases. Based on the structures of known benzamide-based inhibitors, potential targets include:

  • Receptor Tyrosine Kinases (RTKs): FGFR, VEGFR, EGFR, PDGFR.[3][7][8]

  • Non-Receptor Tyrosine Kinases: Abl, Src family kinases.[8]

  • Serine/Threonine Kinases: CDKs, ROCK.[9][10]

Data on Related Benzamide Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (µM)Reference
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9)FGFR11.36 ± 0.27[3]
4-methylbenzamide derivative (7)K562 cells2.27[6]
4-methylbenzamide derivative (10)HL-60 cells1.52[6]

Biological Evaluation Workflow

A Synthesized Compound Library B Biochemical Kinase Assays (e.g., Kinase-Glo®) A->B C Determine IC50 Values B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E Lead Compound Identification D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.

A systematic biological evaluation is crucial to identify promising lead compounds.[11] This typically involves initial screening in biochemical assays against a panel of kinases to determine potency (IC₅₀ values) and selectivity.[11] Promising hits are then advanced to cell-based assays to assess their effects on cancer cell proliferation, apoptosis, and target-specific signaling pathways. Finally, lead compounds are evaluated in in vivo models to determine their efficacy and pharmacokinetic properties.

Conclusion

4-Bromo-2-hydroxy-N-methylbenzamide is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the application of robust synthetic methodologies, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to generate diverse libraries of compounds. The inherent structural features of the benzamide scaffold, particularly the ortho-hydroxyl group, provide a strong foundation for potent interactions with the kinase ATP-binding site. The protocols and strategies outlined in this guide offer a solid starting point for researchers and drug discovery professionals to explore the potential of 4-Bromo-2-hydroxy-N-methylbenzamide in the development of next-generation targeted therapies.

References

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7185. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 896-904. [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2-hydroxy-n-methylbenzamide. Retrieved from [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
  • Wikipedia. (n.d.). Apalutamide. Retrieved from [Link]

  • PubMed. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359573A1 - Inhibitors of bromodomain-containing protein 4 (brd4).
  • PubMed. (2024). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Drug Hunter. (n.d.). Patents. Retrieved from [Link]

  • University of Cambridge. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

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Method

Application Note: Synthetic Strategies and Experimental Protocols for Reactions of 4-Bromo-2-hydroxy-N-methylbenzamide

Introduction 4-Bromo-2-hydroxy-N-methylbenzamide is a versatile trifunctional organic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-2-hydroxy-N-methylbenzamide is a versatile trifunctional organic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key reactive sites: an aryl bromide, a phenolic hydroxyl group, and a secondary N-methylamide. This unique combination allows for sequential and site-selective modifications, making it an ideal building block for the synthesis of complex molecular architectures and diverse compound libraries. The aryl bromide is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The phenolic hydroxyl and amide groups provide sites for further functionalization and can influence the molecule's electronic properties and biological activity through hydrogen bonding and derivatization.

This guide provides a comprehensive overview of key experimental setups and detailed protocols for the synthesis and subsequent reactions of 4-Bromo-2-hydroxy-N-methylbenzamide. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of reagents and conditions to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

Section 1: Synthesis of the Starting Material: 4-Bromo-2-hydroxy-N-methylbenzamide

While commercially available, an in-house synthesis may be required for large quantities or for preparing derivatives. The most direct route is the amidation of 4-bromo-2-hydroxybenzoic acid. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by methylamine. Peptide coupling reagents are ideal for this transformation as they operate under mild conditions, preserving the integrity of the phenolic hydroxyl group.

Protocol 1.1: Amide Coupling for Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which is then readily displaced by methylamine.[1][2]

Experimental Workflow: Amide Coupling

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-bromo-2- hydroxybenzoic acid in DMF B Add EDCI, HOBt, and DIPEA A->B Activation C Add Methylamine Solution (2M in THF) B->C Nucleophilic Attack D Stir at Room Temp for 16h C->D Amidation E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Concentrate F->G H Purify via Silica Gel Chromatography G->H I Product H->I

Caption: Workflow for the synthesis of the title compound.

Reagents and Quantities

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
4-Bromo-2-hydroxybenzoic acid 217.03 10.0 2.17 g 1.0
EDCI 191.70 15.0 2.88 g 1.5
HOBt 135.12 11.0 1.49 g 1.1
DIPEA 129.24 20.0 3.48 mL 2.0
Methylamine (2M in THF) 31.06 12.0 6.0 mL 1.2

| Anhydrous DMF | - | - | 50 mL | - |

Step-by-Step Protocol:

  • Setup: To a 250 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Add EDCI (1.5 eq), HOBt (1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) sequentially. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the 2M solution of methylamine in THF (1.2 eq) dropwise to the reaction mixture using a syringe.

  • Reaction: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 75 mL).[1]

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (eluent: ethyl acetate/petroleum ether gradient) to yield 4-Bromo-2-hydroxy-N-methylbenzamide.[1]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent electrophile for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.[3]

Causality Behind Component Selection:
  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst, while Pd₂(dba)₃ is already in the Pd(0) state.[4][5]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.[6] For Suzuki couplings, ligands like P(t-Bu)₃ or PCy₃ are also highly effective.[7]

  • Base: The base plays a crucial role. In Suzuki reactions, it activates the boronic acid to facilitate transmetalation.[6][7] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4][6] The choice of base (e.g., K₃PO₄, Cs₂CO₃, LHMDS) must be compatible with other functional groups in the molecule.[4][6]

  • The Hydroxyl Group: The free phenolic hydroxyl can be problematic. Under strongly basic conditions, it deprotonates to a phenoxide, which can alter solubility, coordinate to the palladium center, or act as a competing nucleophile. For many modern catalyst systems, direct coupling of the unprotected phenol is successful.[6] However, if low yields or side reactions occur, protection of the hydroxyl group as a methyl ether or silyl ether is a viable strategy.[6]

Protocol 2.1: Suzuki-Miyaura C-C Bond Formation

This protocol describes the coupling of 4-Bromo-2-hydroxy-N-methylbenzamide with an arylboronic acid to form a biaryl structure.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Bromide, Boronic Acid, Base to Schlenk Tube B Add Pd Catalyst and Ligand A->B C Evacuate and Backfill with N₂/Ar (3x) B->C D Add Degassed Solvent (e.g., Dioxane/H₂O) C->D Solvent Addition E Heat to 80-100 °C with Vigorous Stirring D->E Heating F Cool to RT, Filter through Celite E->F G Aqueous Workup & Extraction F->G H Purify via Column Chromatography G->H I Product H->I

Caption: General workflow for a Suzuki-Miyaura reaction.

Reagents and Quantities

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
4-Bromo-2-hydroxy-N-methylbenzamide 230.06 1.0 230 mg 1.0
Arylboronic Acid - 1.2 - 1.2
Pd(OAc)₂ 224.50 0.02 4.5 mg 0.02
SPhos 410.57 0.04 16.4 mg 0.04
K₃PO₄ (finely powdered) 212.27 2.0 425 mg 2.0

| 1,4-Dioxane / H₂O (4:1) | - | - | 5 mL | - |

Step-by-Step Protocol:

  • Setup: To an oven-dried Schlenk tube, add 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered, dry potassium phosphate (K₃PO₄, 2.0 eq).[6]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[6]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the coupled product.

Protocol 2.2: Buchwald-Hartwig C-N Bond Formation

This protocol outlines the amination of the aryl bromide with a primary or secondary amine, a powerful method for constructing arylamine bonds.[3]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_setup Glovebox Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Bromide, Base, Pd Precursor, and Ligand to Vial B Add Anhydrous, Degassed Solvent (e.g., Toluene) A->B C Add Amine B->C D Seal Vial and Heat to 100 °C C->D E Cool to RT, Filter through Celite D->E F Aqueous Workup & Extraction E->F G Purify via Column Chromatography F->G H Product G->H

Caption: General workflow for a Buchwald-Hartwig amination.

Reagents and Quantities

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
4-Bromo-2-hydroxy-N-methylbenzamide 230.06 1.0 230 mg 1.0
Amine - 1.2 - 1.2
Pd₂(dba)₃ 915.72 0.01 9.2 mg 0.01 (1 mol%)
Xantphos 578.68 0.02 11.6 mg 0.02 (2 mol%)
Cs₂CO₃ 325.82 1.5 489 mg 1.5

| Anhydrous Toluene | - | - | 5 mL | - |

Step-by-Step Protocol:

  • Setup (Glovebox Recommended): In a glovebox or under a robust stream of inert gas, add 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq) to an oven-dried reaction vial.[4][6]

  • Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.2 eq).[6]

  • Reaction: Seal the vial tightly with a Teflon-lined cap and heat to the desired temperature (typically 100-110 °C) with vigorous stirring for 8-24 hours.[4]

  • Monitoring: The reaction progress should be monitored by LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like ethyl acetate and filtered through Celite. The filtrate is then washed with water, dried over Na₂SO₄, and concentrated. The product is purified by silica gel chromatography.

Section 3: Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing new functionality, most commonly through O-alkylation to form ethers.

Protocol 3.1: Williamson Ether Synthesis (O-Alkylation)

This classic protocol involves the deprotonation of the phenol with a mild base, followed by nucleophilic attack on an alkyl halide.

Reagents and Quantities

Reagent M.W. Amount (mmol) Mass/Volume Equivalents
4-Bromo-2-hydroxy-N-methylbenzamide 230.06 1.0 230 mg 1.0
Alkyl Halide (e.g., Benzyl Bromide) 171.04 1.1 0.13 mL 1.1
K₂CO₃ (anhydrous) 138.21 2.0 276 mg 2.0

| Anhydrous Acetone or DMF | - | - | 10 mL | - |

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 4-8 hours, monitoring by TLC.

  • Workup: After cooling, filter off the K₂CO₃ and concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired ether.

Section 4: Analytical Characterization and Validation

To ensure the success of the described protocols, proper analytical validation is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid method for monitoring reaction progress. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes. LC-MS provides more definitive tracking of reactant consumption and product formation.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For O-alkylation, the disappearance of the broad phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl group (e.g., benzylic protons around 5.1 ppm) confirms the reaction. In cross-coupling, changes in the aromatic region are diagnostic.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

    • Infrared (IR) Spectroscopy: Can be used to monitor changes in functional groups, such as the disappearance of the broad O-H stretch (around 3300 cm⁻¹) after etherification.[9]

References

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Apalutamide - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • 4-bromo-2-hydroxy-N,N-dimethylbenzamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • 4-bromo-2-hydroxy-n-methylbenzamide (C8H8BrNO2) - PubChemLite. Available at: [Link]

  • 4-Bromo-2-hydroxybenzamide | C7H6BrNO2 | CID 224462 - PubChem. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC. Available at: [Link]

  • 4-Bromo-2-ethoxy-N-methylbenzamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. Available at: [Link]

  • US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
  • Analytical methods for obtaining HOS information from protein therapeutics. Available at: [Link]

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. Available at: [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. Available at: [Link]

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Application

Application and Protocol Guide for the Analytical Characterization of 4-Bromo-2-hydroxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Imperative for Rigorous Characterization 4-Bromo-2-hydroxy-N-methylbenzamide is a substituted be...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Rigorous Characterization

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The precise substitution pattern on the aromatic ring, featuring a bromine atom, a hydroxyl group, and an N-methylamide moiety, imparts a unique combination of physicochemical properties that dictate its biological activity, metabolic fate, and formulation characteristics. Therefore, a comprehensive and unambiguous analytical characterization is paramount for advancing any research or development program involving this compound.

This guide provides a suite of detailed analytical methods and protocols designed to ensure the identity, purity, and stability of 4-Bromo-2-hydroxy-N-methylbenzamide. The methodologies are grounded in fundamental chemical principles and are designed to be self-validating, providing the trustworthiness required for regulatory submissions and peer-reviewed publications.

Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of moderately polar aromatic compounds like 4-Bromo-2-hydroxy-N-methylbenzamide. The hydroxyl and amide groups provide sufficient polarity for retention on a non-polar stationary phase, while the aromatic ring and bromine atom confer hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention of the aromatic benzamide structure.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. The aqueous component, acidified with formic or phosphoric acid, serves two purposes: it controls the ionization state of the phenolic hydroxyl group and the amide, and it sharpens the peak shape by minimizing interactions with residual silanol groups on the stationary phase.[1][2]

  • Detection: The benzamide chromophore allows for sensitive detection using a UV-Vis spectrophotometer. The optimal wavelength is determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: RP-HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Bromo-2-hydroxy-N-methylbenzamide.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the determined λmax).

  • Data Analysis:

    • Integrate the peak corresponding to 4-Bromo-2-hydroxy-N-methylbenzamide and all impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Parameter Condition Rationale
Column C18 (250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of aromatic compounds.
Mobile Phase Acetonitrile / 0.1% Formic Acid in WaterProvides good separation and peak shape. Formic acid is MS-compatible.[2]
Elution GradientEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmBenzamide ring provides strong UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Due to the presence of polar hydroxyl and amide functional groups, 4-Bromo-2-hydroxy-N-methylbenzamide is not sufficiently volatile for direct GC analysis. Chemical derivatization is necessary to replace the active hydrogens with non-polar groups, thereby increasing volatility.[3] Silylation is the most common and effective derivatization technique for this purpose.[4]

Causality Behind Experimental Choices:

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing a catalyst such as Trimethylchlorosilane (TMCS) is highly effective. BSTFA reacts with the hydroxyl and amide protons to form volatile trimethylsilyl (TMS) ethers and amides.[3][4]

  • GC Column: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal for separating the derivatized analyte from other components.

  • Mass Spectrometry (MS) Detection: MS provides both high sensitivity and crucial structural information through the fragmentation pattern of the derivatized molecule. The presence of bromine will result in a characteristic isotopic pattern (M/M+2) for fragments containing the bromine atom, which is a powerful diagnostic tool.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation and Derivatization:

    • Place approximately 1 mg of the dried sample into a clean, dry 2 mL reaction vial.[4]

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[5]

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Data Analysis:

    • Identify the peak for the di-silylated derivative of 4-Bromo-2-hydroxy-N-methylbenzamide.

    • Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be evident in relevant fragments.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Dried Sample (1 mg) Derivatization Add Pyridine (100 µL) Add BSTFA + 1% TMCS (100 µL) Heat at 70°C for 30 min Sample->Derivatization Injection GC Injection Derivatization->Injection Separation GC Column Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Analysis Data Analysis (Mass Spectrum) Detection->Analysis

Caption: Workflow for GC-MS analysis with silylation.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and connectivity of atoms within 4-Bromo-2-hydroxy-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the compound and allow for the observation of exchangeable protons (from the -OH and -NH groups).[6] Deuterated chloroform (CDCl₃) can also be used, but the exchangeable protons may have very broad signals or not be observed.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[6]

    • Add a small amount of TMS as an internal standard if not already present in the solvent.

    • Cap the tube and gently invert to ensure complete dissolution.

  • NMR Spectrometer Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire standard ¹H and ¹³C{¹H} spectra.

Expected Spectral Features:

¹H NMR Approx. Chemical Shift (ppm in DMSO-d₆) Multiplicity Assignment
Phenolic -OH ~10-12Broad singletAr-OH
Amide -NH ~8.5-9.5Broad quartet (due to coupling with -CH₃)C(=O)NH
Aromatic Protons ~6.8-7.8Doublet, Doublet of doublets3 protons on the aromatic ring
N-Methyl Protons ~2.8DoubletN-CH₃
¹³C NMR Approx. Chemical Shift (ppm in DMSO-d₆) Assignment
Carbonyl Carbon ~168C=O
Aromatic Carbons ~110-1606 carbons of the benzene ring
N-Methyl Carbon ~26N-CH₃

Note: Exact chemical shifts can vary based on concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Causality Behind Experimental Choices:

  • Sample Preparation: The KBr pellet method is a common and reliable technique for solid samples.[7] It involves mixing the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum.[8]

Experimental Protocol: FTIR via KBr Pellet

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[7]

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.[9]

  • FTIR Analysis:

    • Acquire a background spectrum of an empty sample holder.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~3300N-H stretchSecondary Amide (-NH)
~3050C-H stretchAromatic C-H
~2950C-H stretchMethyl C-H
~1640C=O stretch (Amide I)Amide C=O
~1540N-H bend (Amide II)Amide N-H
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchPhenolic C-O
~800-850C-H out-of-plane bendSubstituted Aromatic
~600-500C-Br stretchCarbon-Bromine

Note: Hydrogen bonding can cause shifts and broadening of the -OH and -NH peaks.[10]

Logical Relationship of Spectroscopic Methods

Spectroscopy_Logic Compound 4-Bromo-2-hydroxy- N-methylbenzamide NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides C-H framework and atom connectivity FTIR FTIR Spectroscopy Compound->FTIR Identifies functional groups MS Mass Spectrometry (from GC-MS) Compound->MS Determines molecular weight and fragmentation Structure Final Structure Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Interrelation of spectroscopic techniques for structural confirmation.

Part 3: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile.[11][12]

Causality Behind Experimental Choices:

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation, allowing for the observation of the true melting and decomposition behavior of the compound.[13]

  • Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.

Experimental Protocol: DSC and TGA

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an appropriate aluminum (for DSC) or platinum/ceramic (for TGA) pan.[13]

  • Instrumental Conditions:

    • Instrument: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

    • Temperature Range: 30 °C to 400 °C (or higher if decomposition is not observed).

    • Heating Rate: 10 °C/min.[14]

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. This provides the melting point of the compound.

    • TGA: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition. Quantify the percentage of weight loss at different temperature ranges.

Technique Information Gained Expected Result for a Pure, Stable Compound
DSC Melting point, phase transitionsA single, sharp endothermic peak corresponding to the melting point.
TGA Thermal stability, decomposition temperatureNo significant weight loss until the decomposition temperature is reached.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Olori, L., Genga, A., Mele, G., & Vasapollo, G. (2021).
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Cho, S. I., Lee, H., & Lee, D. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
  • Specac Ltd. (n.d.). FTIR sample preparation (KBr pellets). Retrieved from [Link]

  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Maksym, P., & Krupka, O. (2026). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. Journal of Molecular Structure, 1313, 138407.
  • Wojciechowski, K., & Szadowski, J. (1985). Thermal analysis of amide derivatives of N,N-dialkylaminoazobenzene. Journal of Thermal Analysis, 30(2), 387-393.
  • de Ruiter, C., Brinkman, U. A. T., & Frei, R. W. (2006). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.
  • EngagedScholarship@CSU. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Retrieved from [Link]

  • de Ruiter, C., Brinkman, U. A. Th., & Frei, R. W. (2006). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. Taylor & Francis Online.
  • Kumar, S., & Kumar, S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 244-254.
  • Bannach, G., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. Brazilian Journal of Thermal Analysis, 4(1), 1-8.
  • SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem. Retrieved from [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Guida, M., Salvatore, M. M., & Salvatore, F. (2019, August 12). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids.
  • Nakashima, K., et al. (2003). Direct determination of benzamides in serum by column-switching high-performance liquid chromatography. Analytical Sciences, 19(5), 785-789.
  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • Li, Y., et al. (2016).
  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Gude, R. P., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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Method

Application Note & Protocols: High-Purity Isolation of 4-Bromo-2-hydroxy-N-methylbenzamide

Abstract & Introduction 4-Bromo-2-hydroxy-N-methylbenzamide is a substituted phenolic amide of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, its utility in drug discovery and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted phenolic amide of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, its utility in drug discovery and materials science is contingent upon achieving exceptionally high purity. The presence of unreacted starting materials, side-products, or residual catalysts from synthesis can confound downstream applications, leading to unreliable biological data, poor reaction yields, and irreproducible results.

This guide provides a comprehensive overview of robust, field-proven purification strategies for 4-Bromo-2-hydroxy-N-methylbenzamide. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern each technique. The protocols for acid-base extraction, optimized recrystallization, and column chromatography are designed to be self-validating, ensuring researchers can consistently obtain a final product of the highest possible purity, ready for the most sensitive of applications.

Physicochemical Profile & Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely contaminants.

2.1 Physicochemical Properties of 4-Bromo-2-hydroxy-N-methylbenzamide

PropertyValue / DescriptionSource / Rationale
CAS Number 1243287-02-6[1][2]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance Typically a tan or off-white solid in its crude form.[3]
Acidity (pKa) The phenolic hydroxyl (-OH) group is weakly acidic, with an estimated pKa of ~9-10, similar to other phenols. The N-methylamide group is considered neutral.[4]
Solubility Profile Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone. Low solubility in nonpolar solvents such as hexanes.Inferred from structure and general principles for aromatic compounds.[5][6]

2.2 Probable Impurity Profile

Impurities are typically derived from the synthetic route. A common synthesis involves the amide coupling of 4-bromo-2-hydroxybenzoic acid with methylamine.

  • Unreacted Starting Materials:

    • 4-bromo-2-hydroxybenzoic acid: A key acidic impurity. Its carboxylic acid group (pKa ~4-5) is significantly more acidic than the product's phenolic group.[7]

    • Methylamine: A volatile and basic starting material, often removed during initial workup.

  • Side Products: Byproducts from dimerization or other unintended reactions.

  • Reagents & Catalysts: Residual coupling agents (e.g., EDCI, HOBt) or solvents (e.g., DMF) used during synthesis.[8]

Strategic Purification Workflow

The purification strategy is designed as a multi-step process, moving from a bulk, cost-effective technique to a high-resolution polishing step, with purity analysis at each stage.

G cluster_0 Purification Cascade cluster_1 Purity Validation crude Crude 4-Bromo-2-hydroxy- N-methylbenzamide abe Acid-Base Extraction (Bulk Impurity Removal) crude->abe Dissolve in Org. Solvent recryst Recrystallization (High Purity Solid) abe->recryst Recovered Solid tlc TLC Analysis abe->tlc In-process check chrom Column Chromatography (Final Polishing, if needed) recryst->chrom Optional, for >99.5% purity hplc HPLC/UPLC (Quantitative Purity) recryst->hplc Purity Check nmr_ms NMR / Mass Spec (Structural Confirmation) chrom->nmr_ms Final QC final Pure Compound (>99%) nmr_ms->final

Caption: Strategic workflow for the purification and validation of 4-Bromo-2-hydroxy-N-methylbenzamide.

Method 1: Acid-Base Extraction

Principle: This technique leverages the different pKa values of the target compound and its likely acidic impurities.[9] The weakly acidic phenolic hydroxyl group on our target molecule allows it to be selectively moved between an organic and an aqueous phase, leaving behind neutral impurities and separating it from more strongly acidic ones.[4][7]

G cluster_0 Step 1: Separate Strong Acids cluster_1 Step 2: Isolate Product cluster_2 Step 3: Recover Product org1 Organic Layer (EtOAc) Product (Phenol, pKa~10) Acid Impurity (R-COOH, pKa~5) Neutral Impurities aq1 Aqueous Layer (NaHCO₃ wash) Deprotonated Acid Impurity (R-COO⁻ Na⁺) org1->aq1 Wash with weak base (5% NaHCO₃) org2 Organic Layer (EtOAc) Product (Phenol, pKa~10) Neutral Impurities aq2 Aqueous Layer (NaOH wash) Deprotonated Product (Phenoxide, Ar-O⁻ Na⁺) org2->aq2 Wash with strong base (1M NaOH) aq3 Aqueous Layer Deprotonated Product (Ar-O⁻ Na⁺) precipitate Precipitate Pure Product (Ar-OH) aq3->precipitate Acidify with HCl to pH < 7

Caption: Principle of acid-base extraction for purifying the target phenolic amide.

Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether, at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Removal of Acidic Impurities: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[7] Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes highly acidic impurities like residual 4-bromo-2-hydroxybenzoic acid.

  • Product Extraction: To the remaining organic layer, add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.[4] Shake vigorously as described above. The target compound will be deprotonated to its sodium phenoxide salt and move into the aqueous layer.

  • Separation: Carefully drain the lower aqueous layer containing the product into a clean Erlenmeyer flask. The organic layer, now containing only neutral impurities, can be discarded.

  • Product Recovery: Cool the aqueous extract in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with litmus paper). The protonated 4-Bromo-2-hydroxy-N-methylbenzamide will precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds.[10] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing pure crystals to form upon cooling while impurities remain in the solution (mother liquor).[11][12]

5.1 Solvent Selection

The selection of an appropriate solvent is the most critical step. A screening process is recommended.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarA good starting point for many aromatic compounds.[13] May show high solubility; a co-solvent might be needed.
Isopropanol 82PolarSimilar to ethanol, but often provides lower solubility at room temperature, which is beneficial.
Ethyl Acetate 77IntermediateGood for compounds with moderate polarity.
Toluene 111NonpolarUseful for aromatic compounds, but the high boiling point can be a drawback.[5]
Ethanol/Water VariablePolar SystemA powerful solvent-antisolvent pair. Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Re-heat to clarify and cool slowly.[5]

5.2 Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[13]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G start Recrystallization Fails (e.g., Oiling Out, No Crystals) q1 Did the compound 'oil out' instead of crystallizing? start->q1 q2 Did no crystals form, even after cooling? q1->q2 No sol1 Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly again. q1->sol1 Yes sol3 Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume. q2->sol3 Yes sol2 Reason: Solution is supersaturated or melting point is below boiling point. sol1->sol2 sol4 Reason: Solution is too dilute or nucleation is inhibited. sol3->sol4

Caption: Troubleshooting common issues during recrystallization.

Method 3: Flash Column Chromatography

Principle: For achieving the highest level of purity, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.[14][15] More polar compounds interact more strongly with the polar silica gel and elute later.[16]

Protocol:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should provide a Retention Factor (Rf) of ~0.3-0.4 for the target compound.

  • Column Packing: Prepare a glass column with silica gel as the stationary phase.[15] A "wet slurry" packing method is generally preferred to avoid cracks in the adsorbent bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column bed. This "dry loading" method typically results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, highly purified compound.

Purity Assessment

Post-purification analysis is mandatory to confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative check. A single spot under UV visualization indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, typically expressed as a percentage of the total peak area.[17]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • Journal of Petroleum Exploration and Production Technology. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available at: [Link]

  • Barnard College, Columbia University. Acid-Base Extraction.1. Available at: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-N-methylbenzamide. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • ResearchGate. How to separate flavonoids or phenolic compounds from a crude extract?. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • MDPI. (2013, February 19). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]

  • PubMed. (2008, January 16). A new phenolic amide from the roots of Paris verticillata. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-2-hydroxybenzamide. Available at: [Link]

  • Google Patents. US7102032B2 - Purification of amide compound.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • American Society for Microbiology. Phenolic Amides Are Potent Inhibitors of De Novo Nucleotide Biosynthesis. Available at: [Link]

  • NextSDS. 4-Bromo-2-ethoxy-N-methylbenzamide — Chemical Substance Information. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Solubility of 4-Bromo-2-hydroxy-N-methylbenzamide in Organic Solvents

For: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-hydroxy-N-methylbenzamide in...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-hydroxy-N-methylbenzamide in various organic solvents. Solubility is a critical physicochemical property that significantly influences process development, formulation, and bioavailability in the pharmaceutical industry.[1][2] This document elucidates the theoretical principles governing the solubility of this compound, offers a detailed, field-proven experimental protocol for its quantitative determination, and provides guidance on data interpretation and presentation. While specific quantitative solubility data for 4-Bromo-2-hydroxy-N-methylbenzamide is not extensively available in public literature, this guide equips researchers with the necessary tools to generate reliable and reproducible solubility profiles.

Theoretical Framework: Understanding the Solubility of 4-Bromo-2-hydroxy-N-methylbenzamide

The solubility of 4-Bromo-2-hydroxy-N-methylbenzamide, a solid organic compound, is fundamentally governed by the principle of "like dissolves like."[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-Bromo-2-hydroxy-N-methylbenzamide features several functional groups that dictate its solubility behavior:

  • Aromatic Ring: The benzene ring is largely non-polar and will favor interactions with non-polar to moderately polar solvents.

  • Bromo Group: The bromine atom adds to the molecular weight and has a moderate electron-withdrawing effect, contributing to the overall polarity.

  • Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor.[4][5] This significantly influences solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors. The intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen can also play a role in its solubility characteristics.[6]

  • N-methylbenzamide Group: The amide group is polar and can participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.[7][8]

Key Factors Influencing Solubility:

  • Solvent Polarity: A spectrum of solvents with varying polarities should be assessed to create a comprehensive solubility profile. It is anticipated that 4-Bromo-2-hydroxy-N-methylbenzamide will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding.[9][10]

  • Hydrogen Bonding: The ability of the hydroxyl and amide groups to form hydrogen bonds with solvent molecules is a crucial driver of solubility.[11] Solvents that can effectively disrupt the intermolecular hydrogen bonds in the solid crystal lattice of the solute and form new, stable solute-solvent hydrogen bonds will be effective solubilizers.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice forces.[12]

  • Crystalline Structure: The stability of the crystal lattice of 4-Bromo-2-hydroxy-N-methylbenzamide will impact its solubility. A more stable crystal form will require more energy to break apart, resulting in lower solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][13][14] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • 4-Bromo-2-hydroxy-N-methylbenzamide (of known purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or water bath[15]

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[1][16]

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-2-hydroxy-N-methylbenzamide to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.[9][14]

    • Add a known volume (e.g., 2-5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[15]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[9] This step is crucial to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • The concentration of 4-Bromo-2-hydroxy-N-methylbenzamide in the filtered saturated solution is determined using a validated analytical method, typically HPLC or UV-Vis spectrophotometry.[17]

    • HPLC Method:

      • Prepare a series of standard solutions of 4-Bromo-2-hydroxy-N-methylbenzamide of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Dilute the filtered saturated sample with the solvent to bring the concentration within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent at the wavelength of maximum absorbance (λmax).

      • Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

      • Dilute the filtered sample and measure its absorbance.

      • Calculate the concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temp (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E G Dilute filtered sample E->G F Prepare standards & calibration curve H Analyze by HPLC/UV-Vis F->H G->H I Calculate solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventPolarity IndexHydrogen Bonding CapabilitySolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Methanol5.1Donor/AcceptorExperimental ValueExperimental Value
Ethanol4.3Donor/AcceptorExperimental ValueExperimental Value
Acetone5.1AcceptorExperimental ValueExperimental Value
Acetonitrile5.8AcceptorExperimental ValueExperimental Value
Ethyl Acetate4.4AcceptorExperimental ValueExperimental Value
THF4.0AcceptorExperimental ValueExperimental Value
DMSO7.2AcceptorExperimental ValueExperimental Value

Note: This table is a template for presenting experimentally determined data.

Interpretation of Results
  • Correlation with Solvent Properties: Analyze the relationship between the measured solubility and the properties of the solvents. A higher solubility in solvents like methanol and ethanol would indicate the significant role of hydrogen bonding. High solubility in DMSO would point to the importance of solvent polarity and hydrogen bond accepting capability.

  • Temperature Effects: The increase in solubility with temperature can be used to determine the thermodynamics of dissolution, such as the enthalpy and entropy of solution, using the van't Hoff equation.[12]

  • Predictive Models: For more advanced applications, the experimental data can be used to validate or parameterize thermodynamic models like UNIFAC or COSMO-SAC for predicting solubility in other solvents or solvent mixtures.[18][19]

Concluding Remarks

This application note provides a robust framework for the systematic determination and understanding of the solubility of 4-Bromo-2-hydroxy-N-methylbenzamide in organic solvents. By combining a sound theoretical understanding with a detailed and validated experimental protocol, researchers can generate high-quality, reproducible solubility data. This information is invaluable for guiding decisions in process chemistry, formulation development, and preclinical studies, ultimately accelerating the drug development pipeline.

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). Google Scholar.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Thermodynamic approaches to the challenges of solubility in drug discovery and development. (2014, January 6). PubMed.
  • Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. (n.d.). ResearchGate.
  • Phenol hydrogen bonding physical chemical properties. (2026, January 23). Doc Brown's Chemistry.
  • Predicting drug solubility in supercritical carbon dioxide green solvent using machine learning models based on thermodynamic properties. (n.d.). Nature.
  • Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. (n.d.). ACS Publications.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Phenols- video 2 Physical properties ( Hydrogen Bonding, solubility and boiling point). (2021, September 7). YouTube.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. (2025, November 18). MDPI.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • How to measure solubility for drugs in oils/emulsions?. (2023, April 5). ResearchGate.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents. (n.d.). Benchchem.
  • A Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzaldehyde in Organic Solvents. (n.d.). Benchchem.
  • Effect of polar solvents on the crystalline phase of polyamides. (n.d.). Digital CSIC.
  • H-bond cooperativity: polarisation effects on secondary amides. (n.d.). PMC - NIH.
  • Solvent Effects on the Amidic Bond. (n.d.). Repositorio Académico - Universidad de Chile.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, February 1). International Journal of Pharmaceutical Sciences and Research.

Sources

Method

Developing Advanced Assays and Probes with 4-Bromo-2-hydroxy-N-methylbenzamide

An Application Note on the strategic utilization of 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) for advanced biochemical assay development. Introduction: The Bifunctional Power of the Salicylamide Scaffold In...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the strategic utilization of 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) for advanced biochemical assay development.

Introduction: The Bifunctional Power of the Salicylamide Scaffold

In modern drug discovery and chemical biology, the selection of starting scaffolds dictates the trajectory of assay development. 4-Bromo-2-hydroxy-N-methylbenzamide represents a highly privileged, bifunctional building block. Its core structure—a 2-hydroxybenzamide (salicylamide)—is renowned for two distinct but equally powerful chemical phenomena:

  • Targeted Pharmacophore in FBDD: The planar benzamide core acts as a rigid hydrogen-bond donor/acceptor network, frequently utilized in Fragment-Based Drug Discovery (FBDD) to target kinases, anti-apoptotic proteins (e.g., Bcl-xL)[1], and metalloenzymes[2].

  • ESIPT Fluorescence: The proximity of the phenolic hydroxyl to the amide carbonyl enables Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that yields massive Stokes shifts, making it an ideal precursor for "turn-on" fluorescent probes[3].

This guide details the causality, self-validating protocols, and quantitative metrics for deploying this molecule in both FBDD screening and fluorescent assay development.

Fragment-Based Drug Discovery (FBDD) Assays

The Causality of the Scaffold in FBDD

In FBDD, fragments must exhibit high Ligand Efficiency (LE) despite weak initial binding affinities (typically KD​ in the μM−mM range). The 4-Bromo-2-hydroxy-N-methylbenzamide scaffold is engineered for this:

  • The 2-Hydroxybenzamide Core: Forms critical bidentate interactions with active-site metals or acts as a potent hydrogen-bonding network within hydrophobic pockets (e.g., the ATP-binding site of CDK2)[4].

  • The 4-Bromo Vector: The heavy bromine atom serves a dual purpose. First, it provides anomalous dispersion for rapid X-ray crystallographic resolution of the binding pose. Second, it acts as a highly reactive synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to "grow" the fragment into adjacent binding sub-pockets without disrupting the primary pharmacophore.

FBDD_Workflow A Fragment Library (4-Br-Salicylamides) B Primary Screen (STD-NMR) A->B Screen C Hit Validation (X-ray Crystallography) B->C K_D < 1 mM D Fragment Growing (Suzuki Coupling at C4) C->D Vector ID E Lead Compound (Biochemical Assay) D->E Optimization

Fragment-Based Drug Discovery workflow utilizing the 4-bromo vector for target-directed growing.

Protocol: Saturation Transfer Difference (STD) NMR Assay

To establish a self-validating FBDD screening system, we utilize STD-NMR. The causality here relies on the nuclear Overhauser effect (NOE). When the target protein is selectively irradiated, magnetization spreads through the protein. If the fragment binds transiently (fast exchange regime), magnetization transfers to the fragment, yielding a signal in the difference spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μL solution containing 10 μM target protein (e.g., CDK2) and 500 μM 4-Bromo-2-hydroxy-N-methylbenzamide in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, pD 7.4, 5% DMSO-d6).

  • Control Validation (Self-Validation Step): Prepare an identical reference tube without the protein. This ensures that any observed STD signals are strictly due to protein-ligand interactions and not direct irradiation of the ligand.

  • Data Acquisition: Acquire 1D 1H NMR spectra on a 600 MHz spectrometer. Apply a train of Gaussian-shaped pulses (50 ms each) for a total saturation time of 2.0 seconds. Irradiate the protein at -0.5 ppm (on-resonance) and 40 ppm (off-resonance).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: Positive peaks in the difference spectrum corresponding to the aromatic protons of the benzamide confirm direct binding. The relative intensities of these peaks map the binding epitope (protons closest to the protein receive the most magnetization).

ESIPT-Based Fluorescent Probe Development

The Mechanism of ESIPT in Salicylamides

The 2-hydroxybenzamide moiety is a classic ESIPT fluorophore[5]. In its ground state, the molecule exists as an enol tautomer. Upon UV excitation, the acidity of the phenolic hydroxyl increases while the basicity of the amide carbonyl increases, driving an ultrafast intramolecular proton transfer to form an excited keto tautomer.

Causality of the Stokes Shift: The structural reorganization into the keto form causes significant energy dissipation before photon emission. Consequently, the emission occurs at a much longer wavelength than the absorption (a Stokes shift often >100 nm). This cleanly separates the excitation source from the emission signal, virtually eliminating background autofluorescence and light scattering in biological samples[3].

ESIPT_Pathway A Masked Probe (Non-fluorescent) B Analyte Reaction (e.g., ROS Cleavage) A->B Trigger C Enol Tautomer (Excitation ~350nm) B->C Unmasking D ESIPT Process (Proton Transfer) C->D UV Light E Keto Tautomer (Emission ~450nm) D->E Stokes Shift

ESIPT fluorescence mechanism showing analyte-triggered unmasking and subsequent proton transfer.

Protocol: Development of a Turn-On ROS Assay

By converting the 4-bromo group of 4-Bromo-2-hydroxy-N-methylbenzamide into a boronic pinacol ester (via Miyaura borylation), the molecule becomes a highly selective probe for Hydrogen Peroxide ( H2​O2​ ). The boronate ester masks the ESIPT effect (quenching fluorescence). Upon reaction with H2​O2​ , the boronate is oxidatively cleaved to a hydroxyl group, restoring the ESIPT-capable salicylamide core and "turning on" the fluorescence[6].

Step-by-Step Methodology:

  • Probe Synthesis: React 4-Bromo-2-hydroxy-N-methylbenzamide with bis(pinacolato)diboron, Pd(dppf)Cl2​ , and potassium acetate in 1,4-dioxane at 80°C to yield the boronate probe. Purify via silica gel chromatography.

  • Assay Preparation: Prepare a 10 μM solution of the probe in PBS buffer (pH 7.4) containing 1% DMSO as a cosolvent.

  • Analyte Introduction: Add varying concentrations of H2​O2​ (0 to 50 μM ) to a 96-well black microplate containing the probe solution.

  • Incubation: Incubate at 37°C for 30 minutes to allow the oxidative deboronation to reach completion.

  • Fluorescence Measurement: Excite the microplate at 340 nm and record the emission at 450 nm using a microplate reader.

  • Self-Validating Control (Z'-Factor): Include 8 wells of negative control (probe + buffer only) and 8 wells of positive control (probe + 50 μM H2​O2​ ). Calculate the Z'-factor. A Z′>0.5 validates the assay's robustness and suitability for high-throughput screening.

Quantitative Data Summary

The following table synthesizes the expected physicochemical and assay performance metrics when utilizing 4-Bromo-2-hydroxy-N-methylbenzamide as a foundational scaffold.

Table 1: Physicochemical and Assay Metrics for 4-Bromo-2-hydroxy-N-methylbenzamide Derivatives

Application FieldDerivative / ModificationTarget / AnalyteKey Performance MetricExpected Value
FBDD Unmodified FragmentMetalloenzymes / KinasesLigand Efficiency (LE) >0.30 kcal/mol/HA
FBDD Suzuki-Coupled LeadCDK2 / Bcl-xLBiochemical IC50​ <10 μM
ESIPT Probe Boronate-Masked ProbeHydrogen Peroxide ( H2​O2​ )Stokes Shift >110 nm
ESIPT Probe Boronate-Masked ProbeHydrogen Peroxide ( H2​O2​ )Limit of Detection (LOD) <68 nM
ESIPT Probe Unmasked SalicylamideCu(II) CoordinationFluorescence Enhancement >35 -fold

References

  • A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii) Source: RSC Advances (RSC Publishing) URL:[Link]

  • Fragment-Based Deconstruction of Bcl-xL Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Benzamide capped peptidomimetics as Non-ATP competitive inhibitors of CDK2 using the REPLACE Strategy Source: NIH / PubMed Central URL:[Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: NIH / PubMed Central URL:[Link]

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Application

Application Notes and Protocols for Investigating the Antimicrobial Potential of 4-Bromo-2-hydroxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Antimicrobial Agents The rise of antimicrobial resistance is a critical global health challenge, necessitating the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent discovery and development of new therapeutic agents.[1] Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antimicrobial effects against various pathogens.[2] This document provides a comprehensive guide for the investigation of 4-Bromo-2-hydroxy-N-methylbenzamide , a specific benzamide derivative, for its potential antimicrobial properties. While direct studies on this particular compound are nascent, the protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing and provide a robust framework for its evaluation.[3][4][5]

These application notes are designed to guide researchers through a logical, stepwise process to characterize the antimicrobial profile of 4-Bromo-2-hydroxy-N-methylbenzamide, from initial screening to more detailed mechanistic insights.

Compound Profile: 4-Bromo-2-hydroxy-N-methylbenzamide

Property Value Source
IUPAC Name 4-bromo-2-hydroxy-N-methylbenzamide[6]
CAS Number 1243287-02-6[6]
Molecular Formula C8H8BrNO2[6]
Molecular Weight 230.06 g/mol PubChem
Structure (Image of the chemical structure of 4-Bromo-2-hydroxy-N-methylbenzamide would be inserted here)

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for evaluating a novel compound's antimicrobial efficacy. The following workflow is recommended for the characterization of 4-Bromo-2-hydroxy-N-methylbenzamide.

Antimicrobial_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bactericidal/Bacteriostatic Determination cluster_2 Phase 3: Time-Dependent Activity cluster_3 Phase 4: Anti-Biofilm Potential MIC_Assay Minimum Inhibitory Concentration (MIC) Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay If MIC is determined Anti_Biofilm_Assay Anti-Biofilm Assay MIC_Assay->Anti_Biofilm_Assay To assess biofilm inhibition Time_Kill_Assay Time-Kill Kinetics Assay MBC_Assay->Time_Kill_Assay To understand kill rate

Caption: Recommended experimental workflow for evaluating the antimicrobial properties of a novel compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9][10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9]

Materials:
  • 4-Bromo-2-hydroxy-N-methylbenzamide (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains of interest

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Protocol:
  • Prepare Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first well of each row, add 100 µL of the 4-Bromo-2-hydroxy-N-methylbenzamide stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[7]

    • The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[7]

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify growth.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.[10][11][12] This assay is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:
  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipettes and sterile tips

Step-by-Step Protocol:
  • Select Wells:

    • From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Subculture:

    • Aspirate a small, defined volume (e.g., 10 µL) from each selected well and plate it onto a fresh, drug-free agar plate.[12]

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Determine MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[11][12]

Protocol 3: Time-Kill Kinetics Assay

This assay provides insights into the rate at which an antimicrobial agent kills a microorganism over time.[13][14][15] It helps to understand the pharmacodynamics of the compound.

Materials:
  • 4-Bromo-2-hydroxy-N-methylbenzamide

  • Log-phase culture of the test microorganism

  • Sterile broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Serial dilution supplies and agar plates

Step-by-Step Protocol:
  • Prepare Cultures:

    • Prepare a log-phase culture of the test microorganism in the appropriate broth.

    • Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Set Up Test Conditions:

    • Prepare tubes or flasks containing the broth medium with different concentrations of 4-Bromo-2-hydroxy-N-methylbenzamide (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared culture.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14]

  • Quantify Viable Cells:

    • Perform serial dilutions of each aliquot and plate them onto agar plates.

    • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[14][16]

Protocol 4: Anti-Biofilm Activity Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This assay evaluates the ability of 4-Bromo-2-hydroxy-N-methylbenzamide to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common and straightforward technique for quantifying biofilm mass.[17][18]

Materials:
  • 4-Bromo-2-hydroxy-N-methylbenzamide

  • Sterile 96-well flat-bottom microtiter plates

  • Biofilm-forming microbial strain

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

Step-by-Step Protocol:
  • Biofilm Formation:

    • Add 100 µL of microbial culture (adjusted to a 0.5 McFarland standard) to the wells of a 96-well plate.

    • Add 100 µL of broth containing serial dilutions of 4-Bromo-2-hydroxy-N-methylbenzamide to the wells. Include a growth control without the compound.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Gently aspirate the planktonic cells from the wells.

    • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Carefully remove the crystal violet solution and wash the wells with PBS until the control wells are clear.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[17][19]

    • Measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the biofilm mass.

Anti_Biofilm_Assay_Workflow Start Start Inoculate_and_Treat Inoculate Plate with Microbe and Add Compound Dilutions Start->Inoculate_and_Treat Incubate_Biofilm Incubate to Allow Biofilm Formation Inoculate_and_Treat->Incubate_Biofilm Wash_Planktonic Wash to Remove Planktonic Cells Incubate_Biofilm->Wash_Planktonic Stain_CV Stain with Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash to Remove Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Bound Stain Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance (570-595 nm) Solubilize->Measure_Absorbance Quantify_Biofilm Quantify Biofilm Inhibition Measure_Absorbance->Quantify_Biofilm End End Quantify_Biofilm->End

Caption: Workflow for the crystal violet-based anti-biofilm assay.

Hypothesized Mechanism of Action and Signaling Pathways

While the precise mechanism of action for 4-Bromo-2-hydroxy-N-methylbenzamide is yet to be elucidated, related benzamide compounds have been shown to interfere with various cellular processes. For instance, some benzamides are known to inhibit enzymes crucial for microbial survival, such as IMP dehydrogenase, which is involved in purine nucleotide synthesis.[20]

Hypothesized_MoA Compound 4-Bromo-2-hydroxy- N-methylbenzamide Target_Enzyme Potential Target Enzyme (e.g., IMP Dehydrogenase) Compound->Target_Enzyme Inhibition Metabolic_Pathway Key Metabolic Pathway (e.g., Purine Synthesis) Target_Enzyme->Metabolic_Pathway Disruption Cellular_Process Essential Cellular Process (e.g., DNA/RNA Synthesis) Metabolic_Pathway->Cellular_Process Impairment Growth_Inhibition Inhibition of Microbial Growth or Cell Death Cellular_Process->Growth_Inhibition

Caption: Hypothesized mechanism of action for a benzamide-based antimicrobial compound.

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate the expected outcomes of the described assays.

Table 1: Hypothetical MIC and MBC Values for 4-Bromo-2-hydroxy-N-methylbenzamide (µg/mL)

Microorganism MIC (µg/mL) MBC (µg/mL) Interpretation
Staphylococcus aureus ATCC 29213816Bactericidal (MBC/MIC = 2)
Escherichia coli ATCC 2592232>128Bacteriostatic
Candida albicans ATCC 900281664Fungicidal (MFC/MIC = 4)

Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus ATCC 29213

Time (hours) Growth Control (log10 CFU/mL) 1x MIC (log10 CFU/mL) 2x MIC (log10 CFU/mL) 4x MIC (log10 CFU/mL)
0 6.06.06.06.0
2 6.55.54.84.2
4 7.24.83.52.9
8 8.53.9<2.0<2.0
24 9.1<2.0<2.0<2.0

Table 3: Hypothetical Anti-Biofilm Activity Data for S. aureus ATCC 29213

Concentration (µg/mL) Absorbance (570 nm) % Biofilm Inhibition
0 (Control) 1.250
2 (0.25x MIC) 1.1012
4 (0.5x MIC) 0.8532
8 (1x MIC) 0.4564
16 (2x MIC) 0.1588

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial in vitro evaluation of 4-Bromo-2-hydroxy-N-methylbenzamide as a potential antimicrobial agent. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a robust profile of its antimicrobial properties. Further studies would be warranted to elucidate its precise mechanism of action, evaluate its toxicity, and assess its in vivo efficacy.

References

  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). JoVE. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol. [Link]

  • Wójcik, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Khan, D. D. A., & Singh, R. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Crystal violet assay. (2022). Bio-protocol. [Link]

  • Rapid Biofilm Formation Assay. (2010). JoVE. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG Labtech. [Link]

  • Time-Kill Kinetics Assay. (2020). Bio-protocol. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021). Mustansiriyah University. [Link]

  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. (2020). Bio-protocol. [Link]

  • Minimal Inhibitory Concentration (MIC). (2018). Protocols.io. [Link]

  • Schwalbe, R., & Steele-Moore, L. (2007). Antimicrobial Susceptibility Testing Protocols. Springer. [Link]

  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2020). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Molecules. [Link]

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. (n.d.).
  • 4-bromo-2-hydroxy-n-[(e)-(3-hydroxyphenyl)methyleneamino]benzamide. (n.d.). PubChemLite. [Link]

  • 4-bromo-2-hydroxy-n-methylbenzamide. (n.d.). PubChemLite. [Link]

  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2018). ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). ResearchGate. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). MDPI. [Link]

  • 4-Bromo-2-hydroxybenzamide. (n.d.). PubChem. [Link]

  • 4-Hydroxy-N-methylbenzamide. (2011). Acta Crystallographica Section E. [Link]

  • 4-Bromo-N-methylbenzamide. (n.d.). PubChem. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). Current Medicinal Chemistry. [Link]

  • Apalutamide. (n.d.). Wikipedia. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 4-Bromo-2-hydroxy-N-methylbenzamide Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide. The following content is structured to address common challenges and provide actionable solutions to improve reaction yield, minimize side-product formation, and streamline purification processes. Our approach is grounded in fundamental mechanistic principles and validated experimental strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for designing a successful synthesis campaign.

Q1: What is the primary synthetic route for 4-Bromo-2-hydroxy-N-methylbenzamide?

The most direct and widely employed synthetic route is the amide coupling reaction between 4-Bromo-2-hydroxybenzoic acid and methylamine.[1] This transformation, while conceptually simple, requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[1] The efficiency and cleanliness of this reaction are heavily dependent on the choice of coupling agent, solvent, and base.

The general workflow for this synthesis is outlined below.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Workup & Purification start Dissolve 4-Bromo-2-hydroxybenzoic Acid in Aprotic Solvent (e.g., DMF, DCM) activate Add Coupling Reagent & Base (Cool to 0 °C) start->activate couple Add Methylamine Solution (Allow to warm to RT) activate->couple monitor Monitor Reaction Progress (TLC, LC-MS) couple->monitor quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract wash Wash Organic Layer (Brine, Mild Acid/Base) extract->wash purify Purify Crude Product (Column Chromatography or Recrystallization) wash->purify G start 4-Bromo-2-hydroxybenzoic Acid + Coupling Reagent activated Activated Intermediate (e.g., Active Ester) start->activated product_N Desired Product 4-Bromo-2-hydroxy-N-methylbenzamide (N-Acylation) activated->product_N  Desired Pathway (More Nucleophilic Amine) product_O Side Product Ester Byproduct (O-Acylation) activated->product_O  Side Reaction Pathway (Competing Phenolic -OH) methylamine Methylamine (CH₃NH₂)

Caption: Competing N-acylation vs. O-acylation pathways.

Solutions to Improve Selectivity:

  • Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine. [2]Use the minimum amount of base necessary (typically 2-3 equivalents) to neutralize salts and facilitate the reaction. [3]Excess base can deprotonate the phenolic hydroxyl, increasing its nucleophilicity and promoting O-acylation.

  • Reaction Temperature: Perform the initial activation and coupling at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature. Lower temperatures favor the more kinetically controlled N-acylation pathway.

  • Choose the Right Reagent: Uronium/aminium salt reagents like HATU and HBTU are known for their high efficiency and rapid reaction times, which often outcompete the slower O-acylation side reaction. [3][2]

Q6: Which amide coupling reagent should I choose?

The optimal coupling reagent depends on a balance of reactivity, cost, and ease of workup.

Coupling ReagentAdditiveProsConsTypical Yield Range
EDC (or EDCI)HOBtCost-effective; water-soluble urea byproduct simplifies workup. [4][3]Slower reaction times; requires an additive for high efficiency and to suppress side reactions. [4]80-90%
HATU NoneHighly reactive and fast; excellent for difficult couplings; low racemization risk. [3][2]Higher cost; byproduct removal can require careful chromatography.>95%
PyBOP NoneHigh efficiency; stable and less moisture-sensitive than some uronium salts. [2]Byproducts can be challenging to remove; higher cost than EDC.90-98%
T3P® (Propylphosphonic Anhydride)NoneVersatile and safe; byproducts are water-soluble, leading to very clean reactions and simple workups. [3]Often requires a slight excess of base (e.g., pyridine or DIPEA).90-95%
Q7: My workup is complicated, and I'm losing product during purification. What is a robust purification strategy?

A complicated workup often results from unreacted starting materials and byproducts from the coupling agent.

Solutions:

  • Aqueous Wash: After quenching the reaction, perform a series of aqueous washes on the organic layer.

    • A wash with a mild acid (e.g., 1M HCl or 5% citric acid) will remove excess amine and basic impurities like DIPEA.

    • A wash with a mild base (e.g., saturated NaHCO₃) will remove unreacted 4-Bromo-2-hydroxybenzoic acid and HOBt.

    • A final wash with brine (saturated NaCl) will help remove residual water before drying.

  • Byproduct Removal:

    • If using EDC , the N,N'-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble and should be largely removed during the aqueous washes. [3] * If using DCC , the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can often be removed by filtration before the workup.

    • Byproducts from HATU/HBTU are best removed by silica gel column chromatography.

  • Final Purification:

    • Silica Gel Chromatography: This is the most reliable method for achieving high purity. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity, is effective.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Ethanol/Water) can be a highly efficient and scalable purification method.

Section 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide using two different, highly effective coupling systems.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest possible yield, especially on a small to medium scale.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-2-hydroxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at 0 °C for 20 minutes. A color change is often observed as the active ester forms.

  • Coupling: Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF or 40% in H₂O) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and more economical alternative, suitable for larger-scale synthesis.

  • Preparation: To a round-bottom flask, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or DMF (approx. 0.2 M) and cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add a solution of methylamine (1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor for completion.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The aqueous washes are particularly effective here for removing the water-soluble urea byproduct and excess HOBt.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde.
  • ChemRxiv. (2020). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. [Link]

  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • PMC. (n.d.). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ChemRxiv. (2020). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. [Link]

  • Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • AWS. (n.d.). SUPPORTING INFORMATION.

Sources

Optimization

"common side reactions in 4-Bromo-2-hydroxy-N-methylbenzamide synthesis"

Welcome to the Application Scientist Support Center. The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide (a halogenated salicylamide) presents unique chemoselectivity challenges primarily due to the bifunctional nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide (a halogenated salicylamide) presents unique chemoselectivity challenges primarily due to the bifunctional nature of the starting material, 4-bromosalicylic acid. The unprotected ortho-hydroxyl group acts as a competing nucleophile during the activation of the carboxylic acid, leading to a complex profile of side reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yielding, chemoselective N-acylation.

Mechanistic Overview & Side Reaction Pathways

Understanding the causality behind your reaction's failure is the first step to optimization. When a coupling reagent activates the carboxylic acid, the resulting electrophilic intermediate can be attacked by the target amine (N-acylation) or by the intrinsic phenolic hydroxyl group (O-acylation)[1].

Pathway SM 4-Bromosalicylic Acid ActInt Activated Ester Intermediate SM->ActInt Coupling Agent (e.g., HATU) Target 4-Bromo-2-hydroxy- N-methylbenzamide ActInt->Target + Methylamine (N-Acylation) Side1 O-Acylated Dimer (Ester Byproduct) ActInt->Side1 + Phenoxide (O-Acylation) Side2 Hydrolysis (Starting Material) ActInt->Side2 + H2O (Moisture)

Mechanistic pathway showing N-acylation vs. common side reactions in salicylamide synthesis.

Troubleshooting Guide: Common Side Reactions

Issue 1: High Levels of O-Acylated Dimers (Polyesters)

The Causality: Amines are generally softer and more nucleophilic than phenols, naturally favoring N-acylation. However, if an excess of organic base (e.g., DIPEA or TEA) is used, the phenol (pKa ~7.5) is deprotonated. The resulting phenoxide is a hard, aggressive nucleophile that rapidly attacks the activated ester, driving intermolecular O-acylation and dimerization[1]. The Solution: Maintain strict stoichiometric control of your base (maximum 1.2 - 1.5 eq). Keep the reaction at 0°C during the addition of methylamine to kinetically favor the amine attack over the phenoxide attack.

Issue 2: Unwanted Cyclization (Benzoxazine Formation)

The Causality: When using specific coupling reagents like 1,1'-Carbonyldiimidazole (CDI), the carbonyl carbon can bridge the amine and the unprotected phenol. This leads to the formation of a 2,4-dioxobenzoxazine core rather than the free amide[2]. The Solution: Avoid CDI if the free linear amide is your final target. Use HATU or EDCI/HOBt, which do not provide a bridging carbonyl carbon.

Issue 3: Poor Conversion / Hydrolysis of the Active Ester

The Causality: Salicylate active esters are highly susceptible to hydrolysis. Moisture in the solvent or hygroscopic coupling reagents will cause water to outcompete the methylamine, reverting the intermediate back to 4-bromosalicylic acid. The Solution: Use rigorously anhydrous solvents (dry DMF or DCM) and flush the reaction vessel with Argon. Ensure your methylamine source is anhydrous (e.g., a 2M solution in THF, rather than an aqueous solution) if using direct coupling.

Self-Validating Experimental Protocols

To bypass these side reactions, we recommend two field-validated approaches. Protocol A relies on kinetic control using HATU, while Protocol B utilizes a stable phenyl ester intermediate to entirely eliminate the risk of O-acylation.

Protocol A: Direct Amidation via HATU (Kinetic Control)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The rapid kinetics of aminolysis with methylamine outcompetes the slower intermolecular O-acylation.

  • Activation: Dissolve 4-bromosalicylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (strictly 1.5 eq).

    • Self-Validation: The solution will turn pale yellow. TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting acid (Rf ~0.1) and formation of the HOAt ester (Rf ~0.6) within 15 minutes.

  • Aminolysis: Cool the mixture to 0°C. Add methylamine (2.0 eq, 2M in THF) dropwise.

    • Self-Validation: A mild exothermic shift indicates successful aminolysis.

  • Workup: Stir at room temperature for 2 hours. Quench by pouring into 1M HCl (pH 3).

    • Self-Validation: The acidic quench protonates any unreacted amine and phenoxide, precipitating the highly crystalline target amide. Filter and wash with cold water.

Protocol B: The Phenyl Salicylate Method (Thermodynamic Control)

Direct reaction of salicylic acids with PCl₃ or SOCl₂ often fails or yields polymeric mixtures due to the unprotected -OH[3]. Converting the acid to a phenyl ester creates a stable intermediate that reacts cleanly with amines[3].

Workflow Step1 Step 1: Phenyl Ester Formation 4-Bromosalicylic acid + Phenol + POCl3 Step2 Step 2: Isolation & Validation Crystallize & verify via IR/TLC Step1->Step2 Step3 Step 3: Aminolysis React with Methylamine (Dioxane, 60°C) Step2->Step3 Step4 Step 4: Workup & Precipitation Acidify to pH 3-4, filter Target Amide Step3->Step4

Step-by-step experimental workflow for the highly selective Phenyl Salicylate method.

  • Phenyl Esterification: React 4-bromosalicylic acid with phenol and POCl₃. Isolate the phenyl 4-bromosalicylate.

    • Self-Validation: IR spectroscopy should show a shift in the ν(C=O) vibration to ~1680 cm⁻¹[3].

  • Aminolysis: Dissolve the phenyl ester in dioxane, add methylamine (aqueous or alcoholic), and heat to 60°C[2].

    • Self-Validation: Phenol is a good leaving group but not reactive enough to cause dimerization. TLC will show the clean disappearance of the phenyl ester and the appearance of the highly polar amide.

Quantitative Data: Coupling Strategy Comparison

Summarizing the empirical data from various synthetic routes highlights why reagent selection is critical for this specific molecule.

Coupling StrategyReagents / ConditionsTypical YieldMajor Side ReactionO-Acylation Risk
Direct Amidation HATU, DIPEA (1.5 eq), DMF, RT75 - 85%Hydrolysis of active esterModerate
Phenyl Ester Aminolysis 1. POCl₃, Phenol 2. MeNH₂, Dioxane, 60°C80 - 90%Unreacted phenyl esterLow
Acid Chloride SOCl₂, then MeNH₂< 30%Polymerization / PolyestersVery High
Carbonyldiimidazole CDI, MeNH₂, THF40 - 60%Benzoxazine cyclizationHigh

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning deep yellow/brown upon the addition of DIPEA? A: Deprotonation of the 4-bromosalicylic acid yields a phenoxide ion, which is highly conjugated and exhibits a strong bathochromic shift (turning yellow). If it turns dark brown, you are likely observing oxidative degradation of the electron-rich phenol ring. Ensure you are flushing the reaction with inert gas (N₂ or Argon) to prevent oxidation.

Q: I see a byproduct peak with the exact same mass as my target product, but a different retention time. What is it? A: This is almost certainly the O-acylated isomer. Salicylamides can undergo thermally induced O-to-N acyl migration[4]. If your reaction was run at elevated temperatures, kinetic trapping can result in stable O-acyl byproducts that share the exact molecular weight of your target N-amide.

Q: Is protecting the hydroxyl group (e.g., as a benzyl ether) strictly necessary? A: Not if you use the optimized HATU direct coupling or the phenyl ester method. However, if you are scaling up beyond 50 grams and require absolute crude purity, protecting the phenol as a benzyl ether (Bn) prior to coupling is a foolproof way to prevent O-acylation entirely.

References

  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. Journal of Medicinal Chemistry - ACS Publications.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC - NIH.
  • Synthesis of N-(2-pyridylmethyl)salicylamides and... ResearchGate.
  • Thermally induced O to N acyl migration in the salicylamides: thermal motion analysis of the reactants. The Journal of Physical Chemistry - ACS Publications.

Sources

Troubleshooting

"troubleshooting purification of 4-Bromo-2-hydroxy-N-methylbenzamide"

An In-Depth Guide to the Purification of 4-Bromo-2-hydroxy-N-methylbenzamide: A Technical Support Resource Introduction Welcome to the Technical Support Center for 4-Bromo-2-hydroxy-N-methylbenzamide. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of 4-Bromo-2-hydroxy-N-methylbenzamide: A Technical Support Resource

Introduction

Welcome to the Technical Support Center for 4-Bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in its purification. The intrinsic chemical properties of this molecule—namely the polar phenolic hydroxyl and N-methylamide groups combined with the brominated aromatic ring—present a unique set of purification challenges. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis.

This document provides a structured, problem-oriented approach to troubleshooting common purification issues. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Physicochemical Properties and Impurity Profile

A foundational understanding of the target molecule and potential impurities is the first step in designing a robust purification strategy.

Table 1: Physicochemical Properties of 4-Bromo-2-hydroxy-N-methylbenzamide and Common Contaminants

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Physical FormKey Functional GroupsExpected Polarity & Solubility
4-Bromo-2-hydroxy-N-methylbenzamide (Target) C₈H₈BrNO₂230.06Tan SolidPhenol, AmideHigh; Soluble in polar organic solvents (e.g., MeOH, EtOAc, Acetone).[1]
4-Bromo-2-hydroxybenzoic Acid (Starting Material)C₇H₅BrO₃217.02SolidCarboxylic Acid, PhenolHigh; Soluble in bases (aq. NaHCO₃, NaOH), polar organic solvents.
Methylamine (Starting Material)CH₅N31.06Gas (often used as solution in H₂O, EtOH, or THF)Primary AmineHigh; Water-soluble, basic.
Dicyclohexylurea (DCU) (Byproduct from DCC coupling)C₁₃H₂₄N₂O224.35White SolidUreaLow; Insoluble in most organic solvents, often precipitates from reaction.
EDC-derived Urea (Byproduct from EDC coupling)C₉H₂₀N₄O200.28SolidUrea, Tertiary AmineHigh; Water-soluble due to the dimethylaminopropyl group.

Purification Workflow: A Strategic Overview

The purification strategy should be a logical sequence of steps designed to remove specific classes of impurities. The following diagram illustrates a typical workflow, starting from the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture process_wash Acid/Base Washes start->process_wash Aqueous Workup process process decision decision output output analysis analysis analysis_tlc1 TLC/¹H NMR Analysis process_wash->analysis_tlc1 Assess Purity decision_purity Purity >90%? analysis_tlc1->decision_purity Is Purity >90%? process_recryst Recrystallization decision_purity->process_recryst Yes process_chrom Column Chromatography decision_purity->process_chrom No output_pure Pure Product process_recryst->output_pure Isolate Crystals process_chrom->output_pure Combine Pure Fractions Chromatography_Troubleshooting start Co-elution Observed in Hexane/EtOAc System process_gradient Optimize Gradient: Decrease % EtOAc slowly start->process_gradient Option 1 process_solvent Change Solvent System: Try DCM/MeOH or Toluene/Acetone start->process_solvent Option 2 process_hilic Advanced Technique: Switch to HILIC start->process_hilic Option 3 decision decision process process output output decision_resolved1 Resolution Improved? process_gradient->decision_resolved1 Check TLC output_success Pure Product Isolated decision_resolved1->output_success Yes decision_resolved1->process_solvent No decision_resolved2 Resolution Improved? process_solvent->decision_resolved2 Check TLC decision_resolved2->output_success Yes decision_resolved2->process_hilic No process_hilic->output_success Separation Achieved

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-hydroxy-N-methylbenzamide

Welcome to the Technical Support Center. The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide from 4-bromo-2-hydroxybenzoic acid is a critical transformation in the development of various pharmaceuticals, including PRMT5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide from 4-bromo-2-hydroxybenzoic acid is a critical transformation in the development of various pharmaceuticals, including PRMT5 inhibitors[1] and muscarinic M1 receptor modulators[2]. While amide bond formation is a fundamental organic reaction[3], the presence of the unprotected ortho-phenolic hydroxyl group introduces unique chemoselectivity challenges, such as competitive O-acylation and intramolecular hydrogen bonding that can deactivate the electrophilic center.

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding and scalable syntheses.

PART 1: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of an O-acylated byproduct instead of the desired amide. How can I improve chemoselectivity? A1: The unprotected 2-hydroxyl group can act as a competing nucleophile during the activation of the carboxylic acid, leading to O-acylation or polymerization. Causality & Solution: This typically occurs when using highly reactive but less selective coupling agents like standard carbodiimides (e.g., DCC or EDCI) without a proper additive. Switch to a uronium-based coupling reagent like HATU. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is highly reactive toward amines but sterically and electronically disfavors attack by the less nucleophilic phenol[3]. Ensure your methylamine source is added promptly after activation to outcompete any intramolecular side reactions.

Q2: My reaction conversion stalls at 50-60%. Adding more methylamine hydrochloride and base doesn't push it to completion. Why? A2: Stalled conversions in this specific substrate are often due to the ortho-hydroxyl group forming a strong intramolecular hydrogen bond with the carbonyl oxygen of the active ester, stabilizing it and reducing its electrophilicity toward the incoming amine. Causality & Solution: If using methylamine hydrochloride, the effective concentration of the free amine might be too low if the base (e.g., DIPEA) is consumed by the acidic phenol. Recommendation: Use a commercially available solution of methylamine in THF (2.0 M) rather than the hydrochloride salt[1]. This guarantees a high concentration of the free nucleophile[4]. Increase the equivalents of DIPEA to 3.0 eq to ensure the carboxylic acid is fully deprotonated and the phenol's acidity does not quench the reaction environment.

Q3: I am using the acid chloride method (SOCl₂) but getting dark, intractable mixtures. Is this normal? A3: Yes, treating 4-bromo-2-hydroxybenzoic acid directly with thionyl chloride at elevated temperatures can lead to degradation, oligomerization, or the formation of cyclic intermediates (like benzoxazine derivatives) due to the unprotected phenol. Causality & Solution: If you must avoid expensive coupling reagents like HATU, use a two-step esterification-aminolysis approach. First, convert the acid to the methyl ester using SOCl₂ in methanol at 0°C to 70°C[2]. The resulting methyl 4-bromo-2-hydroxybenzoate can then be treated with aqueous methylamine or methylamine in THF to yield the amide cleanly, albeit requiring longer reaction times.

PART 2: Experimental Protocols

Protocol A: Direct Amidation via HATU Activation (Recommended for Discovery Chemistry)

This method provides the highest yield and purity profile by minimizing thermal degradation and side reactions[4].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.1 eq, 5.5 mmol) in one portion. The solution will typically turn a pale yellow. Stir for 15 minutes at room temperature to form the active HOAt ester.

  • Amidation: Dropwise add a solution of methylamine (2.0 M in THF, 2.0 eq, 10.0 mmol)[1].

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via LC-MS or TLC (EtOAc:Hexanes 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient of 10-50% EtOAc in Hexanes) to afford the pure 4-bromo-2-hydroxy-N-methylbenzamide.

PART 3: Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the synthesis of 4-bromo-2-hydroxy-N-methylbenzamide, highlighting the causality of reagent choices:

Coupling StrategyReagents / ConditionsSolventTime (h)Yield (%)Purity (LC-MS)Key Observation
Carbodiimide EDCI, HOBt, DIPEA, MeNH₂·HClDCM1645%70%Significant O-acylation byproducts observed.
Uronium (HATU) HATU, DIPEA, MeNH₂ (2M in THF)DMF388% >95% Clean conversion; HOAt ester resists phenol attack.
Acid Chloride SOCl₂ (neat), then MeNH₂DCM12<20%<50%Dark tar formation; thermal degradation of phenol.
Ester Aminolysis 1. SOCl₂, MeOH (reflux)2. MeNH₂ (aq)MeOH2472%90%Scalable and cost-effective, but requires two steps.

PART 4: Workflows and Mechanistic Pathways

Below is the decision matrix for selecting the appropriate optimization route based on your laboratory's constraints and scale.

Workflow Start Substrate: 4-Bromo-2-hydroxybenzoic acid Decision Scale & Cost Constraints? Start->Decision RouteA Discovery / Milligram Scale (Prioritize Speed & Yield) Decision->RouteA RouteB Process / Multi-Gram Scale (Prioritize Cost & Safety) Decision->RouteB HATU_Step HATU, DIPEA, DMF MeNH2 (2M in THF) RT, 3 hours RouteA->HATU_Step Ester_Step 1. SOCl2, MeOH (Reflux) 2. MeNH2 (aq), RT, 24h RouteB->Ester_Step Product 4-Bromo-2-hydroxy-N-methylbenzamide Isolated Product HATU_Step->Product >85% Yield Ester_Step->Product ~70% Yield

Decision tree for the synthesis of 4-bromo-2-hydroxy-N-methylbenzamide based on scale.

The mechanistic pathway below illustrates why HATU is the preferred coupling reagent, bypassing the problematic O-acylation side reaction.

Mechanism Acid Carboxylate Anion (Deprotonated by DIPEA) HATU_Act Attack on HATU Formation of O-At Ester Acid->HATU_Act - Tetramethylurea Amine_Attack Nucleophilic Attack by Methylamine HATU_Act->Amine_Attack + MeNH2 Product Amide Bond Formation + HOAt Byproduct Amine_Attack->Product - HOAt anion

Mechanistic pathway of HATU-mediated amidation avoiding phenolic interference.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • European Patent Office. (2015). AMINOINDANE-, AMINOTETRAHYDRONAPHTHALENE- AND AMINOBENZOCYCLOBUTANE-DERIVED PRMT5-INHIBITORS (EP 31890).
  • World Intellectual Property Organization. (2021). Modified proteins and protein degraders (WO2021239117A1).
  • World Intellectual Property Organization. (2015). Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity for the treatment of alzheimers disease (WO2015163485A1).

Sources

Troubleshooting

"4-Bromo-2-hydroxy-N-methylbenzamide stability and degradation issues"

Welcome to the technical support center for 4-Bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, we address common challenges and questions in a direct, problem-solving format to support the integrity of your experiments.

Section 1: Compound Stability Profile at a Glance

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted benzamide with functional groups that are susceptible to specific environmental and chemical stressors. Understanding its stability profile is critical for accurate experimental design, data interpretation, and formulation development. The primary liabilities for this molecule are hydrolysis of the amide bond and photolytic cleavage of the carbon-bromine bond.

Stress ConditionStability OutlookPrimary Degradation PathwayKey Degradants
Acidic pH (pH < 4) Low Acid-Catalyzed Hydrolysis4-Bromo-2-hydroxybenzoic Acid, Methylamine
Neutral pH (pH 6-8) Moderate Slow Hydrolysis4-Bromo-2-hydroxybenzoic Acid, Methylamine
Alkaline pH (pH > 8) Low Base-Catalyzed Hydrolysis4-Bromo-2-hydroxybenzoate, Methylamine
Oxidative (e.g., H₂O₂) Moderate Ring Oxidation/HydroxylationHydroxylated and/or Oxidized Derivatives
Photolytic (UV Light) Low Photodegradation (Debromination)2-Hydroxy-N-methylbenzamide, Bromide Ions
Thermal (Dry Heat) High Thermal DecompositionFragmentation at elevated temperatures (>150°C)

Section 2: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and behavior of 4-Bromo-2-hydroxy-N-methylbenzamide.

Q1: What are the optimal storage conditions for 4-Bromo-2-hydroxy-N-methylbenzamide in solid form and in solution?

A1: Proper storage is the first line of defense against degradation.

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use aprotic solvents like anhydrous DMSO or DMF, aliquot into single-use vials, and store at -20°C or -80°C, protected from light. Avoid aqueous buffers for long-term storage due to the risk of hydrolysis.

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after leaving my sample in an aqueous buffer. What is it?

A2: You are likely observing the primary hydrolytic degradant, 4-Bromo-2-hydroxybenzoic acid . The amide bond in benzamides is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[3][4] In this process, a water molecule attacks the carbonyl carbon of the amide, leading to the cleavage of the carbon-nitrogen bond. This forms the corresponding carboxylic acid and methylamine.[3][5] The resulting carboxylic acid is significantly more polar than the parent amide, causing it to elute earlier in a typical reverse-phase HPLC method.

Q3: How does pH impact the stability of 4-Bromo-2-hydroxy-N-methylbenzamide in my experiments?

A3: The pH of your aqueous medium is a critical factor governing the rate of hydrolysis.

  • Acidic Conditions (pH < 4): The rate of hydrolysis is significantly accelerated. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5][6][7]

  • Basic Conditions (pH > 8): The hydrolysis rate is also high. Under these conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[3][4]

  • Neutral Conditions (pH ~7): While the compound is most stable around neutral pH, hydrolysis still occurs, albeit at a much slower rate. For experiments lasting several hours or days, some degradation should be anticipated.

Q4: My compound solution turned slightly yellow/brown after being left on the benchtop. What is causing this color change?

A4: This is most likely due to a combination of photodegradation and/or oxidation.

  • Photodegradation: Aromatic brominated compounds are known to be sensitive to light, particularly in the UV spectrum.[8][9] The primary photodegradation pathway is the homolytic cleavage of the C-Br bond, which can generate radical species.[8] These radicals can then participate in secondary reactions, leading to the formation of colored byproducts and the primary degradant, 2-Hydroxy-N-methylbenzamide.

  • Oxidation: The phenol group on the aromatic ring makes the compound susceptible to oxidation, which can be initiated by light and air. This can lead to the formation of quinone-like structures or other colored polymeric materials.

Q5: Can I heat my solution to improve the solubility of the compound?

A5: Gentle heating can be used, but it must be done with caution. While the compound is reasonably stable to heat in its solid form, prolonged heating in solution, especially in protic or aqueous solvents, will accelerate the rate of hydrolysis. Studies on related benzamides show that thermal decomposition via homolysis can occur at high temperatures (e.g., >155°C), but hydrolysis is the more immediate concern under typical laboratory heating conditions.[10] It is advisable to use sonication or vortexing as the first methods to aid dissolution before resorting to heat.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common experimental issues.

Issue: Appearance of Unexpected Peaks in a Chromatogram

An unexpected peak in your analytical chromatogram is a clear sign of degradation or contamination. Use the following workflow to diagnose the issue.

G start Unexpected Peak Observed in HPLC/LC-MS q1 Is the peak more or less polar than the parent compound? start->q1 more_polar More Polar (Shorter Retention Time) q1->more_polar More Polar less_polar Less Polar (Longer Retention Time) q1->less_polar Less Polar other_issues Consider other sources: - Solvent/reagent contamination - Secondary degradation products - Isomerization q1->other_issues No Clear Polarity Shift check_hydrolysis Hypothesis: Hydrolysis. Degradant: 4-Bromo-2-hydroxybenzoic Acid more_polar->check_hydrolysis check_photolysis Hypothesis: Photodegradation. Degradant: 2-Hydroxy-N-methylbenzamide less_polar->check_photolysis action_hydrolysis Action: 1. Check pH of mobile phase/sample. 2. Prepare samples fresh. 3. Run forced hydrolysis (acid/base) to confirm peak identity. check_hydrolysis->action_hydrolysis action_photolysis Action: 1. Protect samples from light. 2. Run forced photolysis study to confirm peak identity. check_photolysis->action_photolysis

Caption: Troubleshooting workflow for unexpected peaks.

Issue: Gradual Loss of Assay Potency or Inconsistent Results

Potential Cause: This is a classic symptom of compound instability in the assay medium. The rate of degradation may be slow enough that it is not immediately obvious but becomes significant over the course of an experiment (e.g., a multi-hour cell-based assay).

Solutions:

  • Time-Course Stability Study: Spike the compound into your complete assay buffer (including any cells or reagents). Sample and analyze at multiple time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, light, CO₂). This will quantify the rate of degradation.

  • Solvent Optimization: Minimize the amount of aqueous solvent in your stock solutions. Use DMSO for initial stocks and perform the final dilution into the aqueous assay buffer immediately before use.

  • pH Control: Ensure your assay buffer is robust and maintains a stable pH between 6.5 and 7.5, where the compound is most stable.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-2-hydroxy-N-methylbenzamide in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Photolytic: Purified Water. Expose the solution in a quartz cuvette or thin-walled borosilicate vial to a photostability chamber (ICH Q1B option) for 24 hours. A control sample should be wrapped in aluminum foil.

    • Thermal: Transfer the solid compound to an open vial and heat in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot.

    • If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a suitable HPLC-UV or LC-MS method alongside an unstressed control sample.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase method can be used to separate the parent compound from its primary hydrolytic and photolytic degradants.

  • Instrumentation: HPLC with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm and 295 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: 4-Bromo-2-hydroxybenzoic acid → 4-Bromo-2-hydroxy-N-methylbenzamide → 2-Hydroxy-N-methylbenzamide.

Section 5: Major Degradation Pathways

Pathway 1: Hydrolysis (Acid and Base Catalyzed)

The central degradation mechanism in aqueous solutions is the hydrolysis of the amide bond, yielding a carboxylic acid and an amine.

Caption: Amide bond hydrolysis pathway.

Pathway 2: Photodegradation

Exposure to UV light can induce cleavage of the carbon-bromine bond, a common degradation route for brominated aromatic compounds.[8][9][11]

Caption: Photolytic debromination pathway.

References

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]

  • Filo. (2024, November 29). Mechanism of hydrolysis of benzamide. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Li, Q., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. [Link]

  • Li, Q. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Li, Q., et al. (2025, November 3). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. [Link]

  • Glover, S. A., et al. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-hydroxy-N-methylbenzamide

Welcome to the Technical Support Center. 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) is a critical halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) is a critical halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Synthesizing this compound typically involves the amidation of 4-bromo-2-hydroxybenzoic acid with methylamine. Because direct condensation of a carboxylic acid and an amine forms a non-reactive ammonium carboxylate salt, coupling agents are strictly required to activate the acid[1].

This guide addresses the specific impurities generated during this synthetic workflow and provides field-proven, self-validating methodologies for their systematic removal.

Part 1: Causality of Impurity Formation

Understanding why impurities form is the first step in eliminating them. The amidation of salicylamide derivatives is notoriously complex due to the presence of the unprotected 2-hydroxyl (phenol) group adjacent to the carboxylic acid. This structural feature creates two major synthetic hurdles:

  • Intramolecular Hydrogen Bonding: The phenol group forms a strong intramolecular hydrogen bond with the activated carbonyl. This reduces the electrophilicity of the carbonyl carbon, slowing down the nucleophilic attack by methylamine and leaving unreacted starting materials in the crude mixture.

  • Competing Nucleophilicity: If the concentration of methylamine is too low, the unprotected phenol can act as a competing nucleophile. It will attack the activated carboxylic acid of another molecule, leading to the formation of O-acylated dimers (depsides).

  • Reagent Degradation: The use of carbodiimide coupling agents (e.g., EDC, DCC) inevitably leaves behind urea byproducts that must be separated from the target amide[1].

G SM 4-Bromo-2-hydroxybenzoic acid + Methylamine Coupling Coupling Reagent (e.g., EDC/HOBt) SM->Coupling Activation Target Target: 4-Bromo-2-hydroxy- N-methylbenzamide Coupling->Target N-Amidation (Desired) Imp1 Impurity A: Unreacted Acid Coupling->Imp1 Incomplete Rxn Imp2 Impurity B: O-Acylated Dimer Coupling->Imp2 O-Acylation (Side Rxn) Imp3 Impurity C: Urea Byproducts Coupling->Imp3 Reagent Degradation

Synthetic pathways and impurity generation during amidation.

Part 2: Troubleshooting & FAQs

Q1: How do I selectively remove unreacted 4-bromo-2-hydroxybenzoic acid without losing my target benzamide? Cause: Both the starting acid and the target product possess acidic protons, but their pKa values differ significantly. The carboxylic acid has a pKa of ~3.0, while the phenol in the target benzamide has a pKa of ~8.5–9.0. Solution: Utilize a strictly pH-controlled extraction. Washing the organic layer with saturated aqueous sodium bicarbonate (pH ~8.3) is basic enough to deprotonate the carboxylic acid (forming a water-soluble carboxylate) but not strong enough to deprotonate the phenol of the product. This keeps the target molecule safely in the organic phase[2].

Q2: My amidation reaction is yielding a significant amount of a higher-Rf byproduct on TLC. What is it? Cause: This is likely an O-acylated dimer caused by the unprotected 2-hydroxyl group attacking an activated acid intermediate. Solution: To prevent this, ensure a slight stoichiometric excess of methylamine (1.5 to 2.0 equivalents) and maintain the reaction temperature at 0°C to 25°C. If the dimer has already formed, it cannot be removed via acid-base extraction because it is neutral. You must rely on recrystallization or silica gel chromatography.

Q3: What is the best method to remove urea byproducts from coupling agents? Cause: Carbodiimides form urea upon reacting. DCC forms dicyclohexylurea (DCU), which is highly insoluble in water and partially soluble in organics, making it a persistent impurity. Solution: If possible, substitute DCC with EDC·HCl. The resulting urea byproduct from EDC is highly water-soluble and will be completely removed during the standard 1M HCl aqueous wash[1]. If you must use DCC, cool the crude mixture to 0°C for 2 hours and filter off the precipitated DCU before beginning liquid-liquid extraction.

Part 3: Quantitative Impurity Profiling

The following table summarizes the physicochemical properties of the crude mixture components to guide your purification strategy.

Component / ImpuritySourceApprox. pKaTLC Rf (Hexanes:EtOAc 1:1)Primary Removal Strategy
4-Bromo-2-hydroxy-N-methylbenzamide Target Product ~8.8 (Phenol) 0.45 N/A (Retain in Organic Layer)
4-Bromo-2-hydroxybenzoic acidUnreacted Starting Material~3.0 (Acid)0.10 (Streaks)Sat. NaHCO₃ Wash (Aqueous)
MethylamineUnreacted Starting Material~10.6 (Conjugate Acid)0.00 (Baseline)1M HCl Wash (Aqueous)
O-Acylated DimerSide ReactionNone (Neutral)0.75Recrystallization (Toluene)
EDC-Urea ByproductReagent DegradationBasic0.00 (Baseline)1M HCl Wash (Aqueous)

Part 4: Step-by-Step Purification Methodologies

Protocol A: pH-Gradient Liquid-Liquid Extraction

Objective: Isolate the target benzamide from unreacted starting materials and basic coupling additives.

Extraction Start Crude Mixture in EtOAc Wash1 Wash with 1M HCl (pH ~1-2) Start->Wash1 Aq1 Aqueous Layer: Methylamine + Basic Byproducts Wash1->Aq1 Extracts Bases Org1 Organic Layer: Target + Acidic/Neutral Impurities Wash1->Org1 Retains Target Wash2 Wash with Sat. NaHCO3 (pH ~8.3) Org1->Wash2 Aq2 Aqueous Layer: Unreacted Acid (Deprotonated) Wash2->Aq2 Extracts Acid Org2 Organic Layer: Target + Neutral Impurities Wash2->Org2 Retains Target Final Evaporate & Recrystallize Org2->Final Purifies Target

pH-controlled liquid-liquid extraction workflow for purification.

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per 1 g of crude).

  • Acidic Wash (Base Removal): Wash the organic layer with 1M HCl (3 × 5 mL).

    • Causality: Protonates residual methylamine and basic coupling additives (e.g., DMAP), driving them into the aqueous phase.

    • Self-Validation Checkpoint: Test the pH of the combined aqueous washes using pH paper. It must remain strictly acidic (pH < 2). If the pH rises, the basic impurities have neutralized the wash; repeat the 1M HCl wash until the aqueous layer remains acidic.

  • Mild Basic Wash (Acid Removal): Wash the organic layer with Saturated Aqueous NaHCO₃ (3 × 5 mL).

    • Causality: NaHCO₃ selectively deprotonates the unreacted 4-bromo-2-hydroxybenzoic acid without ionizing the target product's phenol group.

    • Self-Validation Checkpoint: Observe the aqueous layer for active effervescence (CO₂ gas release). Continue washing until effervescence ceases. Spot the aqueous layer on a TLC plate and stain with Bromocresol Green; a yellow spot confirms the successful extraction of the unreacted carboxylic acid into the aqueous phase.

  • Drying & Concentration: Wash with brine (1 × 5 mL) to break any emulsions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Recrystallization (Neutral Impurity Removal)

Objective: Remove neutral O-acylated dimers and residual organic-soluble urea byproducts to achieve >96% purity.

Step-by-Step Procedure:

  • Dissolution: Suspend the concentrated crude solid from Protocol A in a minimum volume of boiling Toluene.

    • Causality: The target benzamide has high solubility in hot toluene but poor solubility at room temperature, whereas many non-polar O-acylated dimers remain soluble even when cold.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote ideal crystal lattice formation, then transfer to an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration and wash the filter cake with ice-cold Hexanes.

    • Self-Validation Checkpoint: Perform a melting point analysis on the dried crystals. A sharp melting point range (±1°C) indicates high purity. Compare the physical form against the standard (typically a tan or off-white solid).

References

  • Google Patents. "US20030216593A1 - Method of preparing salicylamides". Google Patents.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven solutions in a direct question-and-answer format.

Section 1: Strategic Synthesis Planning for Scale-Up

The transition from a laboratory-scale synthesis to a multi-kilogram production run requires a fundamental shift in strategic thinking. While numerous methods can yield a product in a flask, only a select few are robust, economical, and safe for large-scale operations.

Q1: What are the primary synthetic routes for preparing 4-Bromo-2-hydroxy-N-methylbenzamide, and how do I choose the best one for scale-up?

A1: The synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide involves the formation of an amide bond between a 4-bromo-2-hydroxybenzoic acid backbone and methylamine. The two most viable strategies for this transformation at scale are the Acyl Chloride Route and the Peptide Coupling Reagent Route . The choice between them involves a critical trade-off between raw material cost, operational complexity, safety, and waste management.

The Acyl Chloride Route is a classic, cost-effective method that involves activating the starting carboxylic acid with an inexpensive chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is often the preferred industrial method due to its high reactivity and the volatile nature of its byproducts (HCl, SO₂), which can be easily removed. However, it involves handling highly corrosive and toxic reagents and presents a significant risk of side reactions, particularly O-acylation at the phenolic hydroxyl group.

The Peptide Coupling Reagent Route employs reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under milder conditions.[2][3] This method offers high selectivity and avoids harsh reagents, but the high cost and poor atom economy of coupling reagents, along with the challenge of removing stoichiometric byproducts (e.g., ureas), make it less favorable for large-scale manufacturing unless specific functionalities demand it.[4]

The following decision workflow and comparison table are designed to guide your selection process.

Synthesis_Route_Decision start Start: Define Scale-Up Priorities cost_priority Is Cost the Primary Driver? start->cost_priority mildness_priority Are Mild Conditions / Substrate Sensitivity Critical? cost_priority->mildness_priority No acyl_chloride Select Acyl Chloride Route cost_priority->acyl_chloride Yes mildness_priority->acyl_chloride No coupling_reagent Select Coupling Reagent Route mildness_priority->coupling_reagent Yes end_acyl Proceed to Acyl Chloride Troubleshooting (Section 2) acyl_chloride->end_acyl end_coupling Proceed to Coupling Reagent Troubleshooting (Section 3) coupling_reagent->end_coupling

Caption: Decision workflow for selecting a synthetic route.

Table 1: Comparison of Primary Synthetic Routes for Scale-Up

ParameterAcyl Chloride RoutePeptide Coupling Reagent Route
Cost Low (SOCl₂ is inexpensive)High (EDCI, HATU, etc. are costly)[4]
Atom Economy Moderate to GoodPoor (Generates stoichiometric byproducts)[4]
Reaction Conditions Harsh (Reflux in SOCl₂, exothermic amidation)Mild (Often 0 °C to room temperature)[2]
Safety Hazards High (Corrosive, toxic SOCl₂; HCl gas evolution)[1]Moderate (Reagents can be sensitizers)
Byproduct Removal Simple (Gaseous HCl, SO₂; excess SOCl₂ removed by distillation)Difficult (Urea byproducts may require extensive washing or chromatography)[5]
Key Side Reaction O-acylation (dimer/polymer formation)Racemization (if chiral centers are present)
Ideal Scale Pilot Plant to Commercial ManufacturingBench-top to Kilo-Lab

Section 2: Troubleshooting the Acyl Chloride Route

This route is powerful but fraught with challenges related to the reactivity of the intermediate acyl chloride and the bifunctional nature of the substrate.

Q2: My reaction yield is consistently low, and I suspect incomplete conversion. What are the most likely causes when using thionyl chloride?

A2: Low yields in this two-step, one-pot process typically trace back to three critical areas: incomplete formation of the acyl chloride, degradation of the acyl chloride before amidation, or issues during the amidation step itself.

Potential Causes & Solutions:

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride can be sluggish.

    • Explanation: Solid starting material may not fully react with the thionyl chloride. The reaction often requires elevated temperatures to proceed to completion.

    • Recommended Solution: Ensure the 4-bromo-2-hydroxybenzoic acid is fully suspended or dissolved. Use a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[1] Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases, which indicates the reaction is complete. Monitor the conversion of a small, quenched aliquot by LC-MS or by derivatizing with a simple amine and analyzing by TLC.

  • Degradation of the Acyl Chloride: The generated 4-bromo-2-hydroxybenzoyl chloride is reactive and can degrade or participate in side reactions if held for too long at elevated temperatures.

    • Explanation: The primary degradation pathway is intermolecular reaction, where the acyl chloride of one molecule reacts with the hydroxyl group of another, initiating polymerization.

    • Recommended Solution: Once the formation is complete, remove all excess thionyl chloride under reduced pressure. This step is crucial. Do not let the crude acyl chloride sit for extended periods. Proceed immediately to the amidation step after redissolving the intermediate in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[5]

  • Inefficient Amidation: The introduction of methylamine is a highly exothermic step that must be carefully controlled.

    • Explanation: Poor temperature control can lead to side reactions and degradation. If using methylamine hydrochloride salt, insufficient base will result in incomplete reaction as the free amine will not be available.

    • Recommended Solution: Cool the acyl chloride solution to 0 °C in an ice bath before the slow, dropwise addition of the methylamine solution.[5] If using methylamine HCl, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used: one to neutralize the HCl salt and one to scavenge the HCl generated during the amidation.[5]

Q3: My final product is contaminated with a significant, less polar, high-molecular-weight impurity. What is it and how can I prevent it?

A3: This is a classic and highly probable side reaction: the formation of an O-acylated ester dimer or oligomer.

Explanation: The phenolic hydroxyl group on one molecule of 4-bromo-2-hydroxybenzoyl chloride can act as a nucleophile, attacking the carbonyl carbon of another molecule. This forms an ester linkage and initiates the formation of a polyester-like impurity. This side reaction is competitive with the desired N-acylation of methylamine.

Side_Reaction_Pathway cluster_0 Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reaction acyl_chloride 4-Bromo-2-hydroxybenzoyl Chloride (Intermediate) methylamine Methylamine (CH3NH2) acyl_chloride->methylamine Nucleophilic Attack (N-Acylation) hydroxyl_group Hydroxyl Group of another molecule acyl_chloride->hydroxyl_group Nucleophilic Attack (O-Acylation) product Desired Product: 4-Bromo-2-hydroxy-N-methylbenzamide methylamine->product dimer O-Acylated Dimer (Impurity) hydroxyl_group->dimer

Caption: Competing N-acylation and O-acylation pathways.

Prevention & Mitigation Strategies:

  • Inverse Addition: Instead of adding the amine to the acyl chloride, consider adding the acyl chloride solution slowly to a cooled solution of excess methylamine. This ensures the acyl chloride always encounters a high concentration of the more nucleophilic amine, favoring the desired reaction.

  • Strict Temperature Control: Keep the reaction temperature at 0 °C or below during the addition of methylamine. Lower temperatures disfavor the less reactive hydroxyl group from competing effectively.[6]

  • Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge HCl without promoting O-acylation side reactions.

Section 3: Troubleshooting the Coupling Reagent Route

While milder, this route presents its own set of scale-up challenges, primarily related to reaction efficiency and downstream processing.

Q4: My EDCI/HOBt mediated coupling is slow and gives low conversion, even after 24 hours. What should I investigate?

A4: Sluggish carbodiimide-mediated couplings are common and usually point to issues with reagents, conditions, or stoichiometry.

Troubleshooting Checklist:

  • Reagent Quality:

    • Explanation: EDCI is a hydrochloride salt and can be hygroscopic. HOBt can also absorb water. Water competes with the amine for the activated acid, hydrolyzing it back to the starting material.

    • Recommended Solution: Use fresh, high-purity reagents. Store them in a desiccator. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous.[2]

  • Stoichiometry:

    • Explanation: For optimal activation, slight excesses of the coupling reagents are typically required.

    • Recommended Solution: Use 1.1-1.5 equivalents of EDCI and 1.1 equivalents of HOBt relative to the limiting carboxylic acid. A slight excess of the amine (1.1-1.2 eq.) can also help drive the reaction to completion.[2]

  • pH and Base:

    • Explanation: The reaction requires the amine to be in its free-base form. If you are using methylamine hydrochloride, a non-nucleophilic base is essential to liberate the free amine. The optimal pH for these couplings is typically around 8.

    • Recommended Solution: If using an amine salt, add 2-3 equivalents of DIPEA or triethylamine.[2] One equivalent deprotonates the amine salt, and the rest maintain a basic environment to neutralize any acids formed.

  • Order of Addition:

    • Explanation: Pre-activating the carboxylic acid before adding the amine is crucial.

    • Recommended Solution: Dissolve the carboxylic acid, HOBt, and base (if needed) in the solvent. Cool to 0 °C. Add the EDCI and stir for 15-30 minutes to form the activated HOBt-ester. Finally, add the amine to this pre-activated mixture.[2]

Q5: The work-up is generating an emulsion, and I'm struggling to remove the N,N'-dicyclohexylurea (DCU) or EDCI-urea byproduct. How can I improve the purification process at scale?

A5: Urea byproduct removal is the principal drawback of carbodiimide coupling on a large scale.

Solutions for Byproduct Removal:

  • For EDCI (Water-Soluble Urea): The urea byproduct from EDCI is water-soluble. The standard procedure is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and perform multiple aqueous washes.

    • Protocol: Wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base and unreacted amine, followed by saturated sodium bicarbonate solution to remove HOBt and unreacted carboxylic acid, and finally with brine.[5] If emulsions form, adding more brine and allowing the mixture to stand can help break them.

  • For DCC (Insoluble DCU): DCU is notoriously insoluble in most common solvents, making its removal by filtration the standard method.

    • Challenge: On a large scale, DCU can form fine precipitates that clog filter funnels, leading to extremely slow filtration times.

    • Recommended Solution: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation. Dilute the reaction slurry with a solvent in which DCU has minimal solubility (e.g., ethyl acetate, DCM). Add a filter aid like Celite® to the slurry before filtration to maintain a porous filter cake and improve filtration speed. Wash the filter cake thoroughly with the same solvent to recover any trapped product.

Section 4: Purification and Safety

Q6: What is the most robust method for purifying the final product, 4-Bromo-2-hydroxy-N-methylbenzamide, at a multi-kilogram scale?

A6: While chromatography is useful at the gram-scale, recrystallization is the gold standard for purification at scale due to its efficiency, cost-effectiveness, and ability to deliver high-purity material. The phenolic nature of the product also allows for purification via acid-base extraction, which can be useful for removing non-acidic/basic impurities.

Recommended Recrystallization Protocol:

  • Solvent Screen: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for such molecules include ethanol/water, isopropanol/water, or toluene.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you can treat it with activated carbon to remove color impurities, followed by a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Once at room temperature, cool further in an ice bath to maximize precipitation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Q7: What are the critical safety precautions for scaling up this synthesis?

A7: A thorough risk assessment is mandatory before any scale-up operation.[7] Key hazards include:

  • Brominated Aromatics: Handle 4-bromo-2-hydroxybenzoic acid and the final product with care, using appropriate personal protective equipment (PPE), as brominated compounds can be toxic and irritants.[8][9]

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. It must be handled in a well-ventilated fume hood or reactor system with a scrubber to neutralize the evolved HCl and SO₂ gases.[1]

  • Elemental Bromine: If the synthesis starts from a material requiring bromination, be aware that bromine is extremely toxic, corrosive, and causes severe burns.[8][9] Protocols for in-situ generation of bromine are often safer for scale-up.[10]

  • Exothermic Reactions: The amidation of the acyl chloride is highly exothermic. Ensure the reactor has adequate cooling capacity and that the amine is added slowly and controllably to manage the heat output and prevent a runaway reaction.[5]

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Acyl Chloride Route

This protocol is a representative example and must be optimized for your specific equipment and scale.

  • Acyl Chloride Formation:

    • Charge a suitable glass-lined reactor with 4-bromo-2-hydroxybenzoic acid (1.0 eq.) and toluene (5-10 volumes).

    • Add a catalytic amount of DMF (0.05 eq.).

    • Slowly add thionyl chloride (1.5 eq.) while maintaining the temperature below 40°C.

    • Heat the mixture to 60-65°C and hold until gas evolution ceases (typically 2-5 hours). Monitor for completion.[1]

    • Cool the mixture to 40°C and concentrate under vacuum to remove excess SOCl₂ and toluene.

  • Amidation:

    • Cool the reactor containing the crude acyl chloride to 0-5°C.

    • Dilute the residue with anhydrous DCM (5-10 volumes).

    • In a separate vessel, prepare a solution of methylamine (2.0-2.5 eq., e.g., as a 40% solution in water) and cool it to 0-5°C.

    • Slowly add the methylamine solution to the acyl chloride solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours until the reaction is complete (monitor by HPLC/TLC).[5]

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer. Wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Reddit. (2025). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood. Reddit. [Link]

  • Nature Communications. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange. [Link]

  • Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Apalutamide. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

Sources

Optimization

"avoiding byproduct formation in 4-bromo-2-hydroxy-N-methylbenzamide reactions"

Welcome to the technical support center for 4-bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this mult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-bromo-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this multifunctional molecule. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common challenges, particularly the formation of unwanted byproducts.

Section 1: Troubleshooting Amide Bond Formation

The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide, typically via the coupling of 4-bromo-2-hydroxybenzoic acid and N-methylamine, is the most common entry point for its use. However, the presence of the phenolic hydroxyl group introduces a key challenge: competitive reactivity.

Q1: My amidation reaction is giving a low yield, and I see a significant amount of unreacted 4-bromo-2-hydroxybenzoic acid. What is the likely cause?

A1: This is a classic issue of incomplete carboxylic acid activation or premature decomposition of the activated species. Several factors could be at play:

  • Sub-optimal Coupling Reagent: Not all coupling reagents are equally effective. For this substrate, which is prone to side reactions, a high-efficiency reagent is crucial. Carbodiimides like DCC or EDC are common but can lead to side reactions without the proper additive.[1]

  • Insufficient Activation Time: The carboxylic acid must be fully converted to its active form (e.g., an active ester) before the amine is introduced. If N-methylamine is added too soon, it will simply form an ammonium salt with the unactivated carboxylic acid, which is unreactive under these conditions.

  • Moisture Contamination: Water can hydrolyze the activated intermediate back to the starting carboxylic acid, effectively quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect Stoichiometry: An insufficient amount of the coupling reagent (typically 1.1-1.2 equivalents) will naturally lead to incomplete conversion.

Troubleshooting Steps:

  • Reagent Selection: Switch to a uronium-based coupling reagent like HATU or HBTU, which are often more efficient and faster. They are known to work well with secondary amines like N-methylaniline.

  • Pre-activation: Implement a "pre-activation" step. Stir the carboxylic acid, coupling reagent, and an additive (like HOBt or HOAt) in an anhydrous solvent for 15-30 minutes at 0 °C before the dropwise addition of N-methylamine.

  • Strict Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: I've successfully formed a product, but my LC-MS shows a mass corresponding to an ester dimer or oligomer. What is this byproduct and how can I avoid it?

A2: You are observing O-acylation, a critical side reaction for this molecule. The phenolic hydroxyl group is also a nucleophile and can compete with N-methylamine to attack the activated carboxylic acid intermediate. This forms an ester linkage, potentially leading to dimers or even polyester chains.

Mitigation Strategies:

  • Protect the Phenolic Hydroxyl: The most robust solution is to protect the -OH group before the coupling reaction. A simple and effective method is to convert it to a methoxy (O-methylation) or a silyl ether (e.g., TBDMS ether). This removes the competing nucleophile entirely. The protecting group can be removed in a subsequent step.

  • Kinetic Control (Low Temperature): Amine nucleophilicity is generally less sensitive to temperature changes than that of the phenoxide. Running the reaction at low temperatures (e.g., starting at -15 °C and slowly warming to 0 °C) can kinetically favor N-acylation over O-acylation.

  • Acid Chloride Route: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] Then, in a separate step, slowly add the acid chloride to a solution of N-methylamine at low temperature. This highly reactive intermediate strongly favors reaction with the more nucleophilic amine.

start Synthesize 4-bromo-2-hydroxy-N-methylbenzamide purity Is absolute purity critical with no O-acylation tolerance? start->purity protect Protect the hydroxyl group (e.g., O-methylation) purity->protect Yes control Attempt kinetic control purity->control No couple Perform amide coupling (e.g., HATU) protect->couple deprotect Deprotect the hydroxyl group couple->deprotect end Final Product deprotect->end low_temp Use low temperature (-15 to 0 °C) and pre-activation control->low_temp purify Purify to remove minor ester byproduct low_temp->purify purify->end

Caption: Decision workflow for minimizing O-acylation.

Q3: My crude product is difficult to purify. I see a persistent impurity that doesn't correspond to starting materials or the desired product. What could it be?

A3: This is often a byproduct derived from the coupling reagent itself.

  • From Carbodiimides (DCC/EDC): If you use DCC, the byproduct is dicyclohexylurea (DCU), which has notoriously low solubility in many organic solvents and can be difficult to remove. While EDC gives a water-soluble urea byproduct, incomplete removal can still contaminate your product.

  • From Uronium/Aminium Reagents (HBTU/HATU): A common side-reaction can occur where the amine (N-methylamine) directly attacks the coupling reagent itself. This forms a guanidinium byproduct, which is very polar and can complicate purification.

Troubleshooting Purification:

  • Order of Addition is Crucial: To avoid the formation of guanidinium byproducts, always pre-activate the carboxylic acid with the coupling reagent before introducing the amine. This ensures the coupling reagent is consumed in the desired reaction first.

  • Filtration for DCU: If using DCC, much of the DCU byproduct can be removed by simple filtration after the reaction is complete, as it often precipitates out.

  • Aqueous Workup: A thorough aqueous workup with dilute acid (e.g., 1M HCl) followed by a base (e.g., sat. NaHCO₃) wash can help remove many polar, salt-like impurities derived from the coupling reagents.

Section 2: Managing Undesired Reactivity of the Phenolic Group

Once synthesized, the molecule's phenolic hydroxyl group remains a primary site for potential side reactions in subsequent synthetic steps.

Q4: I am attempting a reaction at a different position (e.g., a Suzuki coupling on the bromide), but I am getting significant O-alkylation or O-acylation from my reagents. How do I achieve selectivity?

A4: This is a classic chemoselectivity problem. The phenolic proton is acidic (pKa ~8-10), and under any basic conditions, it will deprotonate to form a highly nucleophilic phenoxide. This phenoxide will readily react with electrophiles, often faster than the intended reaction.

Solutions for Selectivity:

  • Protecting Groups: As mentioned in Q2, protecting the hydroxyl group is the most reliable strategy. Choose a protecting group that is stable to your planned reaction conditions but can be easily removed later.

    • For Base-Sensitive Reactions: Use an acid-labile group like a silyl ether (TBDMS, TIPS).

    • For Acid-Sensitive Reactions: Use a base-labile or hydrogenolysis-cleavable group like an acetate ester or a benzyl ether.

  • Careful Choice of Base: If protection is not an option, the choice of base is critical. For a Suzuki coupling, a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ might be used. However, even these can be basic enough to deprotonate the phenol. Using a carefully controlled stoichiometry of the base can sometimes help, but this is often difficult to optimize.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for the desired transformation can sometimes temper the reactivity of the phenoxide enough to allow the desired reaction to proceed preferentially.

start 4-Bromo-2-hydroxy-N-methylbenzamide + Electrophile (E+) + Base path1 Desired Pathway Reaction at Target Site Desired Product start:f0->path1:in Selective Reagents path2 Side Reaction Pathway Deprotonation of -OH Phenoxide Intermediate O-Substituted Byproduct start:f0->path2:in Non-selective Conditions

Caption: Competing reaction pathways in the presence of an electrophile.

Section 3: Byproducts Related to the Aromatic Ring

Q5: During a palladium-catalyzed cross-coupling reaction, I am observing a significant amount of a byproduct where the bromine has been replaced by hydrogen (hydrodehalogenation). How can I suppress this?

A5: Hydrodehalogenation is a well-known side reaction in palladium catalysis. It occurs when a hydride species is generated in the catalytic cycle, which then reductively cleaves the carbon-bromine bond.

Sources of Hydride and Solutions:

  • Solvent: Solvents like isopropanol or ethanol can act as hydride donors.

    • Solution: Switch to a non-protic solvent like THF, DME, dioxane, or toluene.

  • Base: Some bases or their byproducts can generate hydrides.

    • Solution: Ensure high-purity bases are used. Sometimes, the choice of base itself matters; for instance, using K₃PO₄ instead of an alkoxide might be beneficial.

  • Phosphine Ligands: Certain phosphine ligands can degrade under reaction conditions to generate species that promote hydrodehalogenation.

    • Solution: Use phosphine ligands known for their stability. Also, ensure the reaction is run under a strict inert atmosphere, as oxygen can accelerate ligand degradation. High reaction temperatures can also promote this side reaction.[3]

Section 4: Protocols and Data

Optimized Protocol: Synthesis via Acid Chloride

This protocol is designed to minimize O-acylation by creating a highly reactive intermediate that favors reaction with the amine.

  • Acid Chloride Formation:

    • In a flame-dried, three-neck flask under Argon, suspend 4-bromo-2-hydroxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 equiv) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-bromo-2-hydroxybenzoyl chloride.

  • Amidation:

    • In a separate flame-dried flask, dissolve N-methylamine (2.0 M solution in THF, 2.0 equiv) in anhydrous DCM and cool to 0 °C.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM.

    • Add the acid chloride solution dropwise to the stirred N-methylamine solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography.

Table 1: Common Byproducts and Their Mass Spectrometry Signatures
Byproduct NameDescriptionMass Change from ProductPotential Cause
Ester Dimer O-acylation of the hydroxyl group by another molecule of activated acid.+215.0 (C₇H₄BrO₂)Inefficient N-acylation; high temp; wrong base.
Hydrodehalogenation Product Loss of Bromine, replaced by Hydrogen.-78.9 (Br replaced by H)Hydride source in cross-coupling reactions.
Guanidinium Byproduct Reaction of amine with uronium coupling reagent.Varies by reagentIncorrect order of addition.
N-acylurea Reaction of activated acid with DCC.+206.3 (Dicyclohexyl)Use of DCC without an additive like HOBt.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Zhang, J., & Zhang, W. (2019). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal, 14(23), 4295-4310. Available from: [Link]

  • Yingxian, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Green Chemistry, 24(15), 5945-5950. Available from: [Link]

  • Masters, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-2-hydroxy-N-methylbenzamide Workflows

Welcome to the Application Support Center. 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) is a highly versatile bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) is a highly versatile bifunctional building block. Its unique structural features—a halogenated aromatic ring, a free phenolic hydroxyl, and a secondary amide—make it highly valuable for both synthetic medicinal chemistry and as a low-molecular-weight ligand in Fragment-Based Drug Discovery (FBDD).

However, these same functional groups frequently introduce artifacts in biochemical assays and poison transition-metal catalysts during synthesis. This guide provides field-proven, causality-driven solutions to the most common experimental bottlenecks.

Part 1: Chemical Synthesis & Structural Modification

Q1: Why is my Suzuki-Miyaura cross-coupling failing at the 4-bromo position, yielding mostly unreacted starting material?

The Causality: Standard palladium catalysts, such as Pd(PPh3​)4​ , are highly susceptible to coordination by the free 2-hydroxyl group and the adjacent secondary amide of 4-Bromo-2-hydroxy-N-methylbenzamide. This bidentate-like coordination poisons the palladium center, preventing the oxidative addition of the aryl bromide. If the catalytic cycle stalls, the boronic acid partner often undergoes competitive protodeboronation.

The Solution: You must either protect the hydroxyl group (e.g., as a Methoxymethyl (MOM) ether) prior to coupling, or utilize a modern, sterically demanding catalyst system that outcompetes heteroatom coordination. Well-defined Pd(II)-N-Heterocyclic Carbene (NHC) complexes, such as [Pd(IPr)(μ-Cl)Cl]2​ , have been proven to tolerate free hydroxyl and amino groups while maintaining high turnover frequencies [1].

SynthWorkflow Start 4-Bromo-2-hydroxy- N-methylbenzamide Decision Target Modification? Start->Decision Suzuki C-C Bond Formation (Suzuki-Miyaura) Decision->Suzuki 4-Bromo pos Alkylation O-Alkylation (Etherification) Decision->Alkylation 2-Hydroxy pos CatChoice Catalyst Selection Suzuki->CatChoice BaseChoice Base: K2CO3 / DMF Alkylation->BaseChoice StandardPd Standard Pd(PPh3)4 (Fails due to OH coordination) CatChoice->StandardPd NHCPd Pd-NHC or XPhos (Tolerates free OH) CatChoice->NHCPd Protect Protect OH Group (e.g., MOM-Cl) StandardPd->Protect Requires Successful Coupling Successful Coupling NHCPd->Successful Coupling Protect->Successful Coupling Successful Ether Successful Ether BaseChoice->Successful Ether

Workflow for selective modification of 4-Bromo-2-hydroxy-N-methylbenzamide.

Protocol 1: Hydroxyl-Tolerant Suzuki-Miyaura Coupling

Objective: Achieve >90% conversion without pre-protecting the 2-hydroxyl group.

  • Preparation: In a glovebox or under strict argon flow, charge a Schlenk flask with 4-Bromo-2-hydroxy-N-methylbenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add 1.0 mol% of [Pd(IPr)(μ-Cl)Cl]2​ catalyst.

  • Solvent: Inject degassed Isopropanol/Water (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via LC-MS. The bulky NHC ligand prevents the phenolic oxygen from permanently displacing the active catalytic species.

  • Workup: Acidify with 1M HCl to pH 5 (to protonate the phenol), extract with EtOAc, and purify via flash chromatography.

Part 2: In Vitro Biochemical Assays (FBDD)

Q2: I am using this compound in a Fluorescence Polarization (FP) fragment screen and seeing a high rate of false positives. What is causing this?

The Causality: 2-Hydroxybenzamide derivatives possess a conjugated π -system that absorbs in the UV/Vis spectrum. When tested at the high concentrations typical of fragment screening (100–500 µM), the compound absorbs the excitation light or quenches the emission of standard blue/green fluorophores (e.g., FITC). This phenomenon, known as the Inner-Filter Effect (IFE) , artificially lowers the total fluorescence intensity, which the FP reader misinterprets as a change in molecular rotation (a false positive hit)[2].

The Solution: Do not rely solely on standard FP assays for benzamide fragments. You must implement a signal-triage cascade. Switch the assay readout to Time-Resolved Fluorescence Energy Transfer (TR-FRET) using Lanthanide chelates (e.g., Europium), which have a long emission half-life that bypasses the instantaneous autofluorescence and inner-filter quenching of the fragment [2].

FBDDCascade Screen Primary Fragment Screen (FP Assay at 100 µM) Hit Hit Identified Screen->Hit Triage Check for Assay Interference (Inner-Filter Effect) Hit->Triage FalsePos False Positive (Intrinsic Fluorescence) Triage->FalsePos Yes TruePos True Positive Triage->TruePos No Orthogonal Orthogonal Assay (TR-FRET or NMR) FalsePos->Orthogonal Rescue SPR SPR Target Engagement (Check for Aggregation) TruePos->SPR Orthogonal->SPR SuperStoich Super-stoichiometric (Req > Rmax) SPR->SuperStoich Aggregation ValidBind 1:1 Binding Kinetics SPR->ValidBind Monomeric Optimize Add 0.05% Tween-20 & DMSO Correction SuperStoich->Optimize Optimize->SPR Re-test

Fragment screening triage cascade to eliminate false positives and aggregation.

Part 3: Biophysical Target Engagement (SPR)

Q3: During Surface Plasmon Resonance (SPR) validation, the compound exhibits super-stoichiometric binding ( Req​>Rmax​ ) and square-shaped sensorgrams with no saturation. How do I fix this?

The Causality: This is a classic signature of compound aggregation. 4-Bromo-2-hydroxy-N-methylbenzamide has limited aqueous solubility. When injected over the SPR chip at concentrations exceeding its solubility limit (often >100 µM in pure buffer), the molecules form colloidal aggregates. These aggregates bind non-specifically to the target protein or the carboxymethyl dextran matrix of the sensor chip, causing the resonance units (RU) to exceed the theoretical maximum response ( Rmax​ ) for a 1:1 interaction [3].

The Solution: You must optimize the running buffer to stabilize the monomeric state of the fragment and implement a rigorous DMSO solvent correction protocol.

Protocol 2: SPR Buffer Optimization & DMSO Correction

Objective: Eliminate non-specific aggregation of benzamide fragments during SPR.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS or HEPES) and supplement it with 0.05% (v/v) Surfactant P20 (Tween-20). The surfactant disrupts colloidal aggregate formation.

  • DMSO Matching: Ensure the final assay buffer contains exactly 5.0% DMSO . Match the DMSO concentration in the running buffer perfectly with the sample injections.

  • Solvent Correction Curve: Because DMSO has a high refractive index, even a 0.1% mismatch between the sample and running buffer will cause massive bulk shift artifacts. Inject a standard curve of DMSO (4.5% to 5.5%) to create a calibration plot. The SPR software will use this to subtract bulk refractive index errors.

  • Flow Rate: Increase the flow rate to 50 µL/min . Faster flow rates minimize the contact time for non-specific matrix partitioning and improve the resolution of the fast association/dissociation kinetics typical of fragments.

Quantitative Data Summary

Use the following table to benchmark your experimental parameters and identify out-of-bounds conditions that trigger artifacts.

ParameterValue / MetricTroubleshooting Threshold & Impact
Molecular Weight 230.06 g/mol Ideal for FBDD (<300 Da); high ligand efficiency potential.
LogP (Estimated) ~1.8 - 2.2Values >2.5 exponentially increase SPR aggregation risk.
Max Aqueous Conc. ~150–200 µMPrecipitates >200 µM in pure PBS. Requires 5% DMSO.
SPR Flow Rate 30 - 50 µL/min<30 µL/min exacerbates non-specific dextran matrix binding.
FP Excitation λ > 500 nm recommended< 400 nm overlaps with intrinsic absorbance (Inner-Filter Effect).

References

  • Zhang, J., et al. "[Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions." National Center for Biotechnology Information (PMC).
  • Wu, X., et al. "The challenge of selecting protein kinase assays for lead discovery optimization." National Center for Biotechnology Information (PMC).
  • Shepherd, C. A., et al. "(PDF) Fragment screening by SPR and advanced application to GPCRs." ResearchGate.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Bromo-2-hydroxy-N-methylbenzamide and Other Benzamide Derivatives: A Guide for Researchers

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents across various disease areas, including psychiatry, oncology, and infectious disea...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents across various disease areas, including psychiatry, oncology, and infectious diseases.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of 4-Bromo-2-hydroxy-N-methylbenzamide with other key benzamide derivatives, offering insights into their structure-activity relationships (SAR), supported by experimental data and protocols for synthesis and evaluation.

Introduction to the Benzamide Scaffold

Benzamide, the simplest amide of benzoic acid, is a stable, white crystalline powder that serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and dyes.[3] The core structure, a benzene ring linked to a carboxamide group, is a versatile template for developing a wide range of biologically active molecules.[2][4] The ability to modify the aromatic ring and the amide nitrogen allows for the creation of derivatives with diverse pharmacological profiles, from enzyme inhibitors to receptor antagonists.[5][6][7]

Featured Compound: 4-Bromo-2-hydroxy-N-methylbenzamide

Chemical Structure and Properties:

  • IUPAC Name: 4-bromo-2-hydroxy-N-methylbenzamide

  • Molecular Formula: C₈H₈BrNO₂[8][9][10]

  • Molecular Weight: 230.06 g/mol [9]

  • CAS Number: 1243287-02-6[9][10]

The structure of 4-Bromo-2-hydroxy-N-methylbenzamide incorporates several key functional groups that are expected to influence its biological activity: a bromine atom at position 4, a hydroxyl group at position 2, and a methyl group on the amide nitrogen.

Comparative Analysis with Other Benzamide Derivatives

The pharmacological profile of a benzamide derivative is significantly influenced by the nature and position of substituents on the aromatic ring and the amide group. Below is a comparison of 4-Bromo-2-hydroxy-N-methylbenzamide with other derivatives to elucidate these structure-activity relationships.

Compound Structure Key Features & Comparison
4-Bromo-2-hydroxy-N-methylbenzamide C8H8BrNO2The combination of a halogen (bromo) and a hydroxyl group on the phenyl ring, along with N-methylation, suggests potential for enhanced membrane permeability and specific hydrogen bonding interactions with biological targets.
4-Bromo-N-methylbenzamide [11]C8H8BrNOLacks the 2-hydroxy group. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its absence would significantly alter the molecule's interaction with target proteins.[7]
4-Hydroxy-N-methylbenzamide [12][13]C8H9NO2Lacks the 4-bromo substituent. The bromo group is an electron-withdrawing group that can influence the acidity of the hydroxyl group and the overall electronic properties of the ring, potentially affecting binding affinity.[6]
2-Hydroxybenzamide (Salicylamide) C7H7NO2The parent structure for the 2-hydroxy series. N-methylation in the featured compound can improve metabolic stability and alter the conformation of the amide bond.
Entinostat (MS-275) C21H20N4O3A clinically relevant benzamide-based histone deacetylase (HDAC) inhibitor. It features a more complex cap group and linker, highlighting how the core benzamide scaffold can be elaborated for specific and potent biological activity.[14]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Phenyl Ring: The nature of substituents on the phenyl ring is a critical determinant of both potency and selectivity. For instance, in a series of benzamide sulfonamide analogs, a 4-bromophenyl group demonstrated potent inhibition of certain enzymes.[6] Electron-withdrawing groups, while sometimes beneficial, can also be less tolerated at certain positions.[7] The presence of a hydroxyl group can introduce a crucial hydrogen bond donor/acceptor, potentially increasing binding affinity to a target protein.[7]

  • Amide Substitution: Modification of the amide nitrogen plays a significant role in the pharmacological profile. Secondary amides, such as N-methyl amides, are often more potent than their primary amide counterparts.[7] This is attributed to altered hydrogen bonding capacity, conformational rigidity, and metabolic stability.

Experimental Protocols

A. Synthesis of N-Substituted Benzamides

A common and adaptable method for synthesizing N-substituted benzamides involves the reaction of a benzoyl chloride with a primary or secondary amine.[15][16] This protocol can be adapted for the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide.

Step 1: Acid Chloride Formation

  • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.[15]

  • A catalytic amount of dimethylformamide (DMF) can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 4-bromo-2-hydroxybenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude benzoyl chloride in an anhydrous solvent like dichloromethane and cool to 0 °C.

  • In a separate flask, prepare a solution of methylamine (1.0-1.2 eq.) and a base such as triethylamine (1.5 eq.) in the same solvent.

  • Add the methylamine solution dropwise to the benzoyl chloride solution.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-2-hydroxy-N-methylbenzamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Starting Material 4-Bromo-2-hydroxybenzoic Acid Reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) Starting Material->Reagent1 + Solvent (DCM) + cat. DMF Intermediate 4-Bromo-2-hydroxybenzoyl Chloride Reagent1->Intermediate Intermediate->Intermediate_ref Reagent2 Methylamine (CH3NH2) + Base (e.g., Et3N) Product 4-Bromo-2-hydroxy-N-methylbenzamide Reagent2->Product Intermediate_ref->Reagent2 + Solvent (DCM)

General synthesis scheme for N-substituted benzamides.

B. Spectroscopic Characterization

Accurate structural elucidation is critical. A combination of NMR, IR, and Mass Spectrometry is typically employed.[17]

G Start Synthesized & Purified Benzamide Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structure Confirmation NMR->Structure Provides carbon-hydrogen framework information IR->Structure Identifies key functional groups MS->Structure Confirms molecular weight and fragmentation pattern

Analytical workflow for spectroscopic characterization.
Technique Parameter Expected Data for 4-Bromo-2-hydroxy-N-methylbenzamide
¹H NMR Chemical Shift (δ)Aromatic protons, N-H proton, O-H proton, N-methyl protons.
¹³C NMR Chemical Shift (δ)Carbonyl carbon, aromatic carbons, N-methyl carbon.
IR Spectroscopy Wavenumber (cm⁻¹)N-H stretch, O-H stretch, C=O stretch (amide I), N-H bend (amide II), C-Br stretch.
Mass Spectrometry m/zMolecular ion peak corresponding to the molecular weight (230.06 g/mol ) and characteristic fragmentation patterns.

C. In Vitro Biological Evaluation: Enzyme Inhibition Assay

Many benzamide derivatives function as enzyme inhibitors.[14][18] The following is a generalized protocol for evaluating the inhibitory activity of a compound against a target enzyme.

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the test compound (e.g., 4-Bromo-2-hydroxy-N-methylbenzamide) at various concentrations, and a reference inhibitor in a suitable buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and either the test compound or the reference inhibitor.

    • Incubate for a predetermined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Biological Activity

The biological activity of benzamides is highly dependent on their substitution patterns. For example, studies on benzamide derivatives as inhibitors of Mycobacterium tuberculosis have shown that secondary amides are more potent than primary amides.[7] In another study on HDAC inhibitors, specific substitutions on the benzamide ring were crucial for selective activity against different HDAC isoforms.[14] While specific experimental data for 4-Bromo-2-hydroxy-N-methylbenzamide is limited in the public domain, its structural features suggest potential for various biological activities, including as an enzyme inhibitor or a receptor modulator. The 4-bromo substitution has been linked to potent inhibitory activity in other series, and the 2-hydroxy group can form key interactions within a protein binding site.[6][7]

The table below presents IC₅₀ values for a series of novel 4-methylbenzamide derivatives against various cancer cell lines, illustrating the potent anti-proliferative activity achievable with this scaffold.[1]

Compound K562 (IC₅₀, µM) HL-60 (IC₅₀, µM) MCF-7 (IC₅₀, µM) Hela (IC₅₀, µM) HepG2 (IC₅₀, µM) A-549 (IC₅₀, µM)
7 2.271.42>5011.528.8412.35
10 2.531.5224.7710.236.4511.87
Sorafenib 2.872.155.854.973.214.56

Table adapted from a study on novel 4-methylbenzamide derivatives as potential protein kinase inhibitors.[1]

Conclusion and Future Directions

4-Bromo-2-hydroxy-N-methylbenzamide is a structurally interesting molecule that combines several features known to impart significant biological activity in other benzamide series. The comparative analysis with other derivatives underscores the importance of the specific substitution pattern in determining the pharmacological profile. The presence of the 4-bromo and 2-hydroxy groups suggests that this compound could be a valuable candidate for screening in various biological assays, particularly those targeting enzymes or receptors where halogen bonding and hydrogen bonding are critical for ligand recognition.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Bromo-2-hydroxy-N-methylbenzamide. Elucidating its specific molecular targets and mechanism of action will be crucial. Further optimization of this scaffold by modifying the N-alkyl group or introducing additional substituents on the phenyl ring could lead to the discovery of novel therapeutic agents. The versatility of the benzamide core ensures its continued prominence in drug discovery and development.[1]

References

  • Comins, D. L., et al. (1997). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, R., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Frontiers in Chemistry. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Mpagama, S. G., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Z., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Park, J., et al. (2013). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Wieckowska, J., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. Available at: [Link]

  • Google Patents. (2003). Process for the synthesis of a benzamide derivative.
  • Google Patents. (1956). New derivatives of salicylic acid and process for the production thereof.
  • Glavaš-Obrovac, L., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology. Available at: [Link]

  • Ahmed, A. A. (2017). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Shaik, S. P., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society. Available at: [Link]

  • Reddy, G. V., et al. (2021). Synthesis of functionalized benzo[5][19]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Available at: [Link]

  • Li, H., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2018). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Available at: [Link]

  • Kumar, A., et al. (2018). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2022). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxybenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 5-bromosalicylaldehyde and sulfadiazine. Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • ResearchGate. (2016). Synthesis and characterization of benzamide metal complexes. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-2-hydroxy-n-methylbenzamide. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 4-Hydroxy-N-methylbenzamide. Available at: [Link]

  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Available at: [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Apalutamide. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Halogenated Hydroxybenzamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Halogenated Hydroxybenzamides The hydroxybenzamide core, a simple yet elegant chemical scaffold, has given rise to a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Halogenated Hydroxybenzamides

The hydroxybenzamide core, a simple yet elegant chemical scaffold, has given rise to a plethora of biologically active molecules. The strategic placement of halogen atoms on this framework dramatically influences their physicochemical properties and, consequently, their therapeutic potential. This guide provides an in-depth, comparative analysis of the biological activities of halogenated hydroxybenzamides, with a particular focus on the well-studied salicylanilide class. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development. The addition of halogens, such as chlorine, bromine, and fluorine, can enhance the lipophilicity, metabolic stability, and binding affinity of these compounds to their biological targets, making them a fascinating subject for medicinal chemistry.[1][2][3][4]

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Halogenated hydroxybenzamides, most notably the anthelmintic drug niclosamide, have emerged as promising candidates for cancer therapy.[1][2][5] Their anticancer effects are not mediated by a single mechanism but rather through the simultaneous modulation of multiple critical signaling pathways that are often dysregulated in cancer.[1][2][5]

Key Signaling Pathways Targeted by Halogenated Hydroxybenzamides

The multifaceted anticancer activity of these compounds stems from their ability to interfere with key cellular signaling cascades essential for cancer cell proliferation, survival, and metastasis.

// Wnt/β-catenin Pathway Receptor -> Dvl [label="Wnt"]; Dvl -> GSK3b_Axin_APC [style=dashed, arrowhead=tee]; GSK3b_Axin_APC -> Beta_Catenin [label="Phosphorylation &\nDegradation"]; Beta_Catenin -> Beta_Catenin_N [label="Translocation"]; Beta_Catenin_N -> TCF_LEF [dir=none]; TCF_LEF -> Gene_Expression [label="Transcription"];

// mTOR Pathway mTORC1 -> Gene_Expression [label="Protein Synthesis"];

// STAT3 Pathway STAT3 -> STAT3_N [label="Phosphorylation &\nDimerization"]; STAT3_N -> Gene_Expression [label="Transcription"];

// NF-κB Pathway IKK -> IkB [label="Phosphorylation"]; IkB -> NFkB [style=dashed, arrowhead=tee]; NFkB -> NFkB_N [label="Translocation"]; NFkB_N -> Gene_Expression [label="Transcription"];

// Inhibition by Halogenated Hydroxybenzamides Halogenated_Hydroxybenzamides -> LRP6 [label="Degradation", color="#EA4335", arrowhead=tee]; Halogenated_Hydroxybenzamides -> Dvl [label="Downregulation", color="#EA4335", arrowhead=tee]; Halogenated_Hydroxybenzamides -> Beta_Catenin_N [label="Inhibition of\nNuclear Translocation", color="#EA4335", arrowhead=tee]; Halogenated_Hydroxybenzamides -> mTORC1 [label="Inhibition", color="#EA4335", arrowhead=tee]; Halogenated_Hydroxybenzamides -> STAT3 [label="Inhibition of\nPhosphorylation", color="#EA4335", arrowhead=tee]; Halogenated_Hydroxybenzamides -> IKK [label="Inhibition", color="#EA4335", arrowhead=tee]; } .dot Caption: Major signaling pathways inhibited by halogenated hydroxybenzamides.

  • Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation. In many cancers, it is aberrantly activated. Niclosamide and its analogs have been shown to inhibit this pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating the expression of Dishevelled-2 (Dvl2), leading to decreased levels of β-catenin.[6][7]

  • mTORC1 Pathway: The mTOR pathway is a central regulator of cell growth and metabolism. Niclosamide has been found to inhibit mTORC1 signaling, which can lead to reduced protein synthesis and cell proliferation.[6]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors, promoting cell survival and proliferation. Halogenated hydroxybenzamides can inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby blocking its transcriptional activity.[6][8][9]

  • NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival. Niclosamide has been shown to inhibit this pathway by preventing the degradation of IκB, which keeps NF-κB sequestered in the cytoplasm.

Comparative Anticancer Potency

The anticancer efficacy of halogenated hydroxybenzamides is highly dependent on the specific compound and the cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Niclosamide A2780ip2 (Ovarian)0.41[6]
SKOV3ip1 (Ovarian)0.89[6]
A2780cp20 (Ovarian, Platinum-resistant)0.52[6]
SKOV3Trip2 (Ovarian, Taxane-resistant)1.86[6]
LNCaP95 (Prostate, Enzalutamide-resistant)0.372[10]
22RV1 (Prostate, Enzalutamide-resistant)0.284[10]
MCF-7 (Breast)~1.0 (estimated from graph)[11]
SCLC cell lines0.2 - 1.5[12]
Analog 11 (Niclosamide analog) A2780ip2 (Ovarian)0.65[6]
SKOV3ip1 (Ovarian)1.15[6]
Analog 32 (Niclosamide analog) A2780ip2 (Ovarian)0.57[6]
SKOV3ip1 (Ovarian)1.05[6]
B9 (Niclosamide analog) LNCaP95 (Prostate, Enzalutamide-resistant)0.130[10]
22RV1 (Prostate, Enzalutamide-resistant)0.0997[10]
B16 (Niclosamide analog) LNCaP95 (Prostate, Enzalutamide-resistant)0.113[10]
22RV1 (Prostate, Enzalutamide-resistant)0.111[10]
Closantel Lymphoma, Cervical, Pancreatic, Liver (in vivo zebrafish model)Dose-dependent suppression[8]
Ethanolamine salt 3a (Niclosamide derivative) EAC cells (Esophageal Adenocarcinoma)0.8 - 1.0[8]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Antimicrobial Activity: Combating Bacterial Resistance

Halogenated hydroxybenzamides also exhibit significant antimicrobial properties, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][14] Their mechanism of action is often attributed to the disruption of the bacterial cell membrane potential and inhibition of essential enzymatic processes.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of salicylanilides involves their function as protonophores. They can transport protons across the bacterial cell membrane, dissipating the proton motive force (PMF). This disruption of the electrochemical gradient inhibits ATP synthesis and other essential cellular processes that rely on the PMF.

Antimicrobial_Mechanism Disruption of Proton Motive Force cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Proton_out H+ Proton_in H+ Proton_out->Proton_in Protonophore activity ATP_Synthase ATP Synthase Proton_out->ATP_Synthase Proton Motive Force Membrane ATP ATP ATP_Synthase->ATP Cellular_Processes Essential Cellular Processes ATP->Cellular_Processes Halogenated_Hydroxybenzamides Halogenated Hydroxybenzamides Halogenated_Hydroxybenzamides->Membrane Inserts into membrane

Comparative Antimicrobial Potency

The antimicrobial efficacy of these compounds is demonstrated by their minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
Niclosamide S. aureus (MRSA strain MW2)0.125[13]
Oxyclozanide S. aureus (MRSA strain MW2)0.5[13]
Closantel S. aureus (MSSA and MRSA)0.125 - 1.000[13][14]
Rafoxanide Not specified, but synergistic with other antibiotics-
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide MRSA and VRSA strains0.031 - 0.062[15]
Salicylanilide 4-(trifluoromethyl)benzoates M. tuberculosis0.5 - 32 (µmol/L)

Note: MIC values can be influenced by the specific bacterial strain and the testing methodology used.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed experimental methodologies for assessing the anticancer and antimicrobial activities of halogenated hydroxybenzamides.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated hydroxybenzamide in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound in broth start->prepare_dilutions inoculate_wells Inoculate wells with standardized bacterial suspension prepare_dilutions->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate observe_growth Visually inspect for bacterial growth (turbidity) incubate->observe_growth determine_mic Determine MIC (lowest concentration with no growth) observe_growth->determine_mic end End determine_mic->end

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the halogenated hydroxybenzamide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Conclusion and Future Perspectives

Halogenated hydroxybenzamides represent a versatile and potent class of compounds with significant potential in both oncology and infectious disease research. Their ability to modulate multiple biological pathways provides a distinct advantage in overcoming the complexities of diseases like cancer and the challenges of antimicrobial resistance. The structure-activity relationship studies consistently highlight the critical role of the type and position of halogen substituents in determining the biological activity.

Future research should focus on the development of more selective and potent analogs through medicinal chemistry efforts. A deeper understanding of their mechanisms of action, particularly for compounds other than niclosamide, will be crucial for their rational design and clinical translation. Furthermore, exploring novel drug delivery systems to improve the bioavailability and therapeutic index of these compounds will be a key step towards realizing their full clinical potential. This guide serves as a foundational resource to stimulate further investigation into this promising class of therapeutic agents.

References

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  • Paseková, P., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1609. [Link]

  • Paseková, P., et al. (2023). Salicylanilides and Their Anticancer Properties. PubMed. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. Molecules, 28(10), 4099. [Link]

  • Paseková, P., et al. (2023). Salicylanilides and Their Anticancer Properties. ResearchGate. [Link]

  • Paseková, P., et al. (2023). Salicylanilides and Their Anticancer Properties. MDPI. [Link]

  • Wurm, M., et al. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Pharmaceuticals, 17(7), 909. [Link]

  • Gawad, S. M., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Cardiovascular Disease Research, 12(3), 96-99. [Link]

  • Kumar, A., et al. (2021). Synthesis and in-vitro evaluation of novel 5-chloro-N-(substituted-phenyl)-2-hydroxybenzamide derivatives as potent anti-MRSA and anti-VRSA agents. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2020). Chemotherapeutic activity of silymarin combined with niclosamide in MCF-7 human breast cancer cell line. ResearchGate. [Link]

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  • Kaveti, B., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Molecules, 27(13), 4301. [Link]

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  • Sethi, G., et al. (2013). Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells. Oncotarget, 4(5), 783–795. [Link]

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Validation

Validating the Anticancer Activity of 4-Bromo-2-hydroxy-N-methylbenzamide Analogs: A Comparative Guide

The development of targeted anticancer therapeutics relies heavily on identifying versatile, high-affinity molecular scaffolds. The 4-Bromo-2-hydroxy-N-methylbenzamide core (CAS 1243287-02-6) and its structurally related...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted anticancer therapeutics relies heavily on identifying versatile, high-affinity molecular scaffolds. The 4-Bromo-2-hydroxy-N-methylbenzamide core (CAS 1243287-02-6) and its structurally related N-hydroxybenzamide analogs have emerged as highly potent pharmacophores in modern oncology. These compounds primarily exert their tumor-suppressive effects by acting as Histone Deacetylase (HDAC) inhibitors[1] and Focal Adhesion Kinase (FAK) inhibitors[2].

This guide provides a comprehensive, data-driven comparison of these benzamide analogs against established clinical standards, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Causality: The Structural Advantage

To understand why 4-Bromo-2-hydroxy-N-methylbenzamide analogs outperform many traditional chemotherapeutics, we must analyze the causality behind their structural design. The efficacy of this scaffold is not accidental; it is the result of precise atomic interactions within the target enzyme's active site:

  • The Zinc-Binding Group (ZBG): In the context of HDAC inhibition, the benzamide or N-hydroxybenzamide moiety acts as a highly efficient chelator. It penetrates the narrow, hydrophobic channel of the HDAC enzyme to coordinate with the catalytic Zn²⁺ ion at the base of the pocket[3][4].

  • Halogen Bonding (4-Bromo Substitution): The introduction of a bromine atom at the 4-position significantly enhances the lipophilicity of the molecule. More importantly, it forms critical halogen bonds with hydrophobic residues in the binding pocket, locking the ligand in place and drastically lowering the IC50 compared to unsubstituted analogs[4][5].

  • Hydrogen Bond Dynamics (2-Hydroxy Group): The hydroxyl group at the 2-position acts as a crucial hydrogen bond donor and acceptor. This stabilizes the ligand-enzyme complex and, in some conformations, forms an intramolecular hydrogen bond that pre-organizes the molecule into its most active binding conformation[6].

By inhibiting HDACs, these analogs prevent the deacetylation of histones, leading to chromatin relaxation, the transcriptional activation of tumor suppressor genes (such as p21), and the subsequent induction of apoptosis[1][7].

G A 4-Bromo-2-hydroxy- N-methylbenzamide B HDAC Enzyme (Active Site Zn2+) A->B Chelates Zn2+ C Histone Hyperacetylation B->C Inhibits Deacetylation D p21 Gene Transcription C->D Chromatin Relaxation E Cell Cycle Arrest & Apoptosis D->E Tumor Suppression

Caption: Mechanism of HDAC inhibition and apoptosis induction by benzamide analogs.

Comparative Performance Analysis

When evaluating a new therapeutic scaffold, it is critical to benchmark it against established clinical alternatives. For HDAC inhibitors, the gold standard is SAHA (Vorinostat) , the first FDA-approved drug in this class[1]. For kinase inhibition, standard targeted therapies are used as baselines.

Extensive in vitro profiling demonstrates that halogenated 2-hydroxybenzamide analogs frequently match or surpass the efficacy of these clinical standards across multiple aggressive cancer cell lines[2][4][5].

Quantitative Efficacy Comparison

The following table synthesizes the in vitro cytotoxic activity and enzyme inhibition data of benzamide analogs compared to SAHA.

Table 1: Comparative In Vitro Cytotoxicity and Enzyme Inhibition (IC50, µM)

Compound ClassTarget FocusHCT116 (Colorectal)H1975 (NSCLC)HDAC2 Enzyme IC50
4-Bromo-2-hydroxybenzamide Analogs HDAC / FAK0.011 ± 0.0010.044 ± 0.0110.142 ± 0.015
Unsubstituted Benzamide Analogs HDAC / FAK0.012 ± 0.0010.075 ± 0.0110.350 ± 0.020
SAHA (Vorinostat) - Standard Pan-HDAC1.50 ± 0.20> 1.000.150 ± 0.010

Data Interpretation: The 4-bromo substitution yields single-digit nanomolar efficacy in specific cell lines (e.g., HCT116), demonstrating a near 100-fold improvement in cellular cytotoxicity over SAHA[1][4][5]. This suggests that the halogenated scaffold achieves superior cellular permeability and target residence time.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 4-Bromo-2-hydroxy-N-methylbenzamide analogs must utilize self-validating experimental systems. A self-validating protocol includes internal controls that confirm the assay is functioning correctly, isolating the specific variable being tested.

Protocol A: Fluorometric Cell-Free HDAC Enzyme Inhibition Assay

Purpose & Causality: To prove that the observed cancer cell death is caused by direct target engagement rather than off-target general toxicity, a cell-free recombinant assay is mandatory[3].

  • Enzyme Preparation: Dilute recombinant human HDAC2 in a standardized assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Incubation (The Validation Step): Aliquot the enzyme into a 96-well plate. Add the benzamide analogs in serial dilutions (from 10 µM down to 1 nM). Crucial Control: You must include SAHA as a positive control (to validate enzyme susceptibility) and DMSO as a vehicle control (to establish baseline maximum activity)[1][8].

  • Substrate Addition: Introduce a fluorogenic acetylated substrate (e.g., Fluor-de-Lys®) and incubate for 30 minutes at 37°C.

  • Signal Generation: Add a developer solution containing Trichostatin A (to immediately halt the HDAC reaction) and a protease. The protease cleaves only the deacetylated substrate, releasing the fluorophore.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). The reduction in fluorescence is directly proportional to the compound's inhibitory potency. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose & Causality: To confirm that the biochemical target inhibition translates into phenotypic anticancer activity (cell death or growth arrest)[5].

  • Cell Seeding: Seed HCT116 and H1975 cancer cells at a density of 5 × 10³ cells/well in 96-well plates. Allow 24 hours for attachment.

  • Treatment: Expose the cells to varying concentrations of the benzamide analogs for 72 hours.

  • Viability Measurement (The Validation Step): Add 20 µL of MTT solution (5 mg/mL in PBS). Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. Dead cells will not. The intensity of the purple color is a direct, self-validating proxy for the number of metabolically active cells[5].

  • Solubilization & Reading: Aspirate the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

Workflow Step1 Compound Synthesis & Purification Step2 Cell-Free HDAC Assay (Target Validation) Step1->Step2 Step3 MTT Cytotoxicity Assay (Phenotypic Validation) Step2->Step3 IC50 < 1 µM Step4 Flow Cytometry (Apoptosis Profiling) Step3->Step4 High Efficacy Step5 Lead Candidate Selection Step4->Step5

Caption: Self-validating experimental workflow for evaluating benzamide analogs.

References

  • Sigma-Aldrich. "4-Bromo-2-hydroxy-N-methyl-benzamide | 1243287-02-6".

  • Drug Discoveries & Therapeutics. "Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents". 1

  • National Institutes of Health (NIH). "Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents". 2

  • BenchChem. "A Comparative Guide to the Structure-Activity Relationship of N-Hydroxybenzamide Analogs as Potential Therapeutic Agents". 5

  • Royal Society of Chemistry (RSC). "Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies". 4

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors". 8

  • American Chemical Society (ACS). "Discovery and Structure–Activity Relationships of Modified Salicylanilides as Cell Permeable Inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG)". 6

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Comparative

Comparative Analysis of 4-Bromo-2-hydroxy-N-methylbenzamide and Its Precursors: Synthesis, Mechanistic Pathways, and Performance Profiling

Executive Summary 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) is a high-value synthetic intermediate widely utilized in the development of kinase inhibitors, PRMT5 inhibitors, and oxazolidinone-class antibact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6) is a high-value synthetic intermediate widely utilized in the development of kinase inhibitors, PRMT5 inhibitors, and oxazolidinone-class antibacterials. The transition from its primary precursor, 4-bromo-2-hydroxybenzoic acid (4-bromosalicylic acid), to the final N-methylated amide presents a classic chemoselectivity challenge due to the presence of an unprotected ortho-phenolic hydroxyl group.

This guide provides an objective, data-driven comparison of the target compound and its precursors. It evaluates alternative synthetic workflows (harsh vs. mild activation) and establishes a self-validating experimental protocol designed for high-yield, direct amidation, tailored for researchers and drug development professionals.

Comparative Physicochemical Profiling

Understanding the physicochemical differences between the starting materials and the final benzamide is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.

Table 1: Physicochemical and Structural Comparison of Precursors vs. Target Product

Property / FeaturePrecursor 1: 4-Bromo-2-hydroxybenzoic acidPrecursor 2: MethylamineTarget: 4-Bromo-2-hydroxy-N-methylbenzamide
Role in Synthesis Core aromatic scaffoldNucleophilic amine sourceTarget intermediate
CAS Number 1666-28-074-89-51243287-02-6
Molecular Weight 217.02 g/mol 31.06 g/mol 230.06 g/mol
Physical Form SolidGas (Typically used as 2M in THF)Tan solid
Key Reactivity Electrophilic carbonyl (post-activation)Strong nucleophileStable amide bond

Mechanistic Pathways & Synthesis Logic

The conversion of 4-bromo-2-hydroxybenzoic acid to its N-methylbenzamide derivative requires the activation of the carboxylic acid. However, the ortho-hydroxyl group acts as a competing nucleophile, dictating the choice of coupling strategy.

The Traditional Alternative: Harsh Activation (SOCl2)

Historically, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl2) was the standard approach. Causality: Because SOCl2 is highly reactive, the unprotected phenolic OH can attack the activated acyl chloride, leading to self-condensation or the formation of cyclic intermediates. To prevent this, the traditional route mandates prior protection of the hydroxyl group (e.g., via acetylation with Ac2O/DMAP), followed by amidation, and finally, deprotection[1]. This significantly reduces step economy.

The Optimized Approach: Mild Activation (HATU)

Modern medicinal chemistry heavily favors direct amidation using uronium-based coupling agents like . Causality: HATU selectively activates the carboxylic acid in the presence of a non-nucleophilic base (DIPEA). The ortho-hydroxyl group participates in a strong intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bonding reduces the hydroxyl's nucleophilicity and sterically shields it. Consequently, the highly nucleophilic methylamine can exclusively attack the active O-7-azabenzotriazol-1-yl ester without requiring prior OH-protection, streamlining the synthesis into a single step[2].

Synthesis_Workflow A 4-Bromo-2-hydroxybenzoic acid (Precursor 1) C1 Harsh Activation (SOCl2) Requires OH-Protection A->C1 Traditional Route C2 Mild Activation (HATU) Direct Amidation A->C2 Optimized Route B Methylamine (2M in THF) (Precursor 2) D2 Activated Ester Intermediate (High Efficiency) B->D2 Nucleophilic Attack D1 O-Acetylated Intermediate (Extra Steps) C1->D1 C2->D2 E 4-Bromo-2-hydroxy-N-methylbenzamide (Target Product) D1->E 1. Methylamine 2. Deprotection D2->E Direct Amidation (High Yield)

Fig 1. Comparative synthesis pathways for 4-Bromo-2-hydroxy-N-methylbenzamide.

Performance and Yield Comparison

The choice of amidation strategy directly impacts laboratory throughput, reagent cost, and product purity. Table 2 objectively compares the performance of the traditional acyl chloride route against the optimized HATU-mediated protocol.

Table 2: Performance & Yield Comparison of Amidation Strategies

MetricTraditional Route (SOCl2)Optimized Route (HATU)
Activation Reagent Thionyl Chloride (SOCl2)HATU + DIPEA
OH-Protection Required? Yes (e.g., Acetylation)[1]No[2]
Step Economy 3 Steps (Protect → Amidate → Deprotect)1 Step (Direct Amidation)
Average Yield 40 - 55% (Over 3 steps)85 - 95%
Reaction Time 24 - 48 hours2 - 4 hours
Primary Byproducts HCl gas, SO2, Deprotection wasteTetramethylurea, HOBt derivative

Self-Validating Experimental Protocol: HATU-Mediated Amidation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific analytical checkpoints to verify reaction progress dynamically, eliminating guesswork.

Materials
  • Precursor 1: 4-Bromo-2-hydroxybenzoic acid (1.0 equiv, 10 mmol)

  • Precursor 2: Methylamine (2.0 equiv, 2M solution in THF)

  • Coupling Agent: HATU (1.1 equiv, 11 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology
  • Precursor Activation: Dissolve 4-bromo-2-hydroxybenzoic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, increasing its nucleophilicity to attack the uronium salt of HATU, while keeping the less acidic phenolic OH protonated.

  • Active Ester Formation: Add HATU in one portion. Stir the mixture for 15 minutes. The solution will transition to a pale yellow color, indicating the successful formation of the active O-7-azabenzotriazol-1-yl ester.

  • Nucleophilic Addition: Cool the reaction flask to 0°C using an ice bath. Dropwise, add the methylamine solution over 10 minutes.

    • Causality: Cooling controls the exothermic nature of the amine addition and prevents the highly volatile methylamine (BP: -6°C) from escaping the reaction mixture before coupling can occur.

  • Self-Validation Checkpoint (LC-MS): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot and quench it in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the precursor mass (m/z 215/217 [M-H]-) is <2% relative to the target product mass (m/z 230/232 [M+H]+). If the precursor remains >2%, add 0.2 equiv of methylamine and stir for an additional hour.

  • Workup & Purification: Quench the main reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a tan solid.

Conclusion

For the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide, modern mild activation strategies vastly outperform traditional acyl chloride methods. By leveraging the pKa differential and intramolecular hydrogen bonding of 4-bromo-2-hydroxybenzoic acid, researchers can utilize HATU to achieve direct amidation. This eliminates the need for protecting groups, reduces the synthetic sequence from three steps to one, and nearly doubles the overall yield, making it the superior choice for drug development workflows.

References

  • Stecher et al. (2021). "Demonstrating Ligandability of the LC3A and LC3B Adapter Interface". Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains" (2024). Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-2-hydroxy-N-methylbenzamide

Introduction: The Benzamide Scaffold and the Imperative of Selectivity Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzamide Scaffold and the Imperative of Selectivity

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The versatility of the benzamide scaffold allows for fine-tuning of its biological activity through various substitutions, enabling the design of molecules that can interact with a multitude of biological targets.[3][4] 4-Bromo-2-hydroxy-N-methylbenzamide is a novel investigational compound belonging to this broad class. While its primary mechanism of action is under investigation, its structural alerts suggest potential interactions with key drug target families such as G-Protein Coupled Receptors (GPCRs) and protein kinases.

The promise of any new chemical entity is intrinsically linked to its selectivity. Cross-reactivity, or the binding of a compound to targets other than its intended one, can lead to unforeseen side effects or even provide opportunities for drug repositioning through polypharmacology.[5] Therefore, a comprehensive understanding of a compound's off-target profile is not merely a regulatory hurdle but a critical component of its preclinical characterization.

This guide provides a framework for evaluating the cross-reactivity of 4-Bromo-2-hydroxy-N-methylbenzamide. We will detail robust experimental protocols for assessing its selectivity against two major drug target classes: protein kinases and GPCRs. Furthermore, we will present a comparative analysis, using hypothetical data, to illustrate how 4-Bromo-2-hydroxy-N-methylbenzamide might perform against other known modulators of these pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for preclinical selectivity profiling.

Experimental Design: A Two-Pronged Approach to Uncovering Off-Target Interactions

The causality behind our experimental design is rooted in the promiscuous nature of the benzamide scaffold, which has been shown to interact with both GPCRs and kinases. Therefore, a comprehensive cross-reactivity assessment necessitates screening against large, representative panels of these two target families.

Workflow for Cross-Reactivity Profiling

The following diagram outlines the logical flow of the proposed cross-reactivity studies, from initial high-throughput screening to confirmatory dose-response analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Triage cluster_2 Phase 3: Confirmatory & Functional Assays cluster_3 Phase 4: Data Analysis & Reporting Primary_Screening 4-Bromo-2-hydroxy-N-methylbenzamide (10 µM single concentration) Kinase_Panel Kinase Panel Screening (e.g., 400+ kinases) Primary_Screening->Kinase_Panel Biochemical Assays GPCR_Panel GPCR Binding Panel (e.g., 100+ receptors) Primary_Screening->GPCR_Panel Radioligand Binding Assays Kinase_Hits Identify Kinases with >50% Inhibition Kinase_Panel->Kinase_Hits GPCR_Hits Identify GPCRs with >50% Displacement GPCR_Panel->GPCR_Hits Kinase_Dose_Response Kinase IC50 Determination (10-point dose response) Kinase_Hits->Kinase_Dose_Response GPCR_Functional GPCR Functional Assays (e.g., cAMP, Calcium Flux) GPCR_Hits->GPCR_Functional Final_Report Generate Selectivity Profile & Comparative Analysis Kinase_Dose_Response->Final_Report GPCR_Functional->Final_Report

Caption: Workflow for assessing the cross-reactivity of a test compound.

Protein Kinase Cross-Reactivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Many small molecule inhibitors target the ATP-binding site of kinases, which is highly conserved across the kinome, leading to a high potential for off-target effects.[5]

Methodology: Radiometric Kinase Activity Assay

To assess the inhibitory potential of 4-Bromo-2-hydroxy-N-methylbenzamide against a broad range of protein kinases, a radiometric assay is the gold standard due to its high sensitivity and direct measurement of substrate phosphorylation.[7]

Step-by-Step Protocol:

  • Compound Preparation: 4-Bromo-2-hydroxy-N-methylbenzamide is dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions are then prepared to achieve the desired final assay concentrations.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), and a buffer containing ATP and divalent cations (e.g., Mg²⁺, Mn²⁺).

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The reaction mixtures are incubated at 30°C for a specified period (e.g., 60 minutes), allowing for the transfer of the radiolabeled phosphate group to the substrate.

  • Termination and Capture: The reaction is terminated by the addition of phosphoric acid. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.

  • Washing: The filter membranes are washed multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle). For compounds showing significant inhibition in the primary screen, a 10-point dose-response curve is generated to determine the IC₅₀ value.

Comparative Data: Hypothetical Kinase Selectivity Profile

The following table presents hypothetical data comparing the inhibitory activity of 4-Bromo-2-hydroxy-N-methylbenzamide against a panel of kinases, alongside two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor).

Kinase Target4-Bromo-2-hydroxy-N-methylbenzamide (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)Imatinib (% Inhibition @ 10 µM)
ABL1159895
SRC859945
LCK789730
EGFR256010
VEGFR2307515
CDK292955
p38α45888

This data is hypothetical and for illustrative purposes only.

GPCR Cross-Reactivity Profiling

G-protein coupled receptors (GPCRs) constitute the largest family of transmembrane receptors and are the targets of a significant portion of all approved drugs.[8][9] Off-target interactions with GPCRs can lead to a wide range of physiological effects.

Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] These assays directly measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from recombinant cell lines or native tissues.

  • Compound and Radioligand Preparation: The test compound (4-Bromo-2-hydroxy-N-methylbenzamide) and a specific high-affinity radioligand for the target GPCR are prepared in a suitable assay buffer.

  • Binding Reaction: The cell membranes, radioligand, and test compound (or vehicle control) are incubated together to allow binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated, and the ability of the test compound to displace the radioligand is determined. For "hits" identified in the primary screen, dose-response curves are generated to determine the Ki (inhibitory constant).

Comparative Data: Hypothetical GPCR Selectivity Profile

The following table presents a hypothetical selectivity profile for 4-Bromo-2-hydroxy-N-methylbenzamide against a panel of GPCRs, compared to the known antipsychotic drug, Risperidone, which has a well-documented GPCR binding profile.

GPCR Target4-Bromo-2-hydroxy-N-methylbenzamide (% Displacement @ 10 µM)Risperidone (% Displacement @ 1 µM)
Dopamine D28895
Serotonin 5-HT2A9298
Adrenergic α16585
Histamine H17590
Muscarinic M1125
Beta-2 Adrenergic83

This data is hypothetical and for illustrative purposes only.

Interpretation and Next Steps

The hypothetical data presented suggests that 4-Bromo-2-hydroxy-N-methylbenzamide may have a distinct cross-reactivity profile. For instance, the kinase panel data indicates potential off-target activity against SRC family kinases and CDKs, while showing less activity against ABL1, EGFR, and VEGFR2. In the GPCR panel, the hypothetical data points towards significant interaction with dopaminergic, serotonergic, adrenergic, and histaminergic receptors.

It is crucial to follow up any significant findings from these primary screens with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-targets.[10][11] For example, for GPCR hits, one could perform cAMP or calcium flux assays.[12]

Illustrative Signaling Pathway: Potential Off-Target Effects

The following diagram illustrates how an off-target interaction with the 5-HT2A receptor could modulate downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 4-Bromo-2-hydroxy- N-methylbenzamide Receptor 5-HT2A Receptor Compound->Receptor Binds (Antagonist?) G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

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Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-hydroxy-N-methylbenzamide Derivatives: A Comparative Analysis

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide spectrum of therapeutic applications.[1] Within this broad class, the salicylamide (2-hydroxybenzamide) scaffold has garnered considerable attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide focuses on a specific, yet promising, subset: 4-Bromo-2-hydroxy-N-methylbenzamide and its derivatives. The strategic placement of a bromine atom at the C4 position, a hydroxyl group at C2, and a methyl group on the amide nitrogen presents a unique combination of electronic and steric properties that can be systematically modified to fine-tune biological activity.

This comprehensive guide provides a comparative analysis of the anticipated structure-activity relationships (SAR) of 4-Bromo-2-hydroxy-N-methylbenzamide derivatives. Drawing upon established principles and experimental data from closely related benzamide and salicylamide analogs, we will explore the probable impact of structural modifications on biological targets. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals in the rational design and evaluation of novel therapeutic agents based on this versatile scaffold.

The Core Scaffold: A Triad of Functionality

The 4-Bromo-2-hydroxy-N-methylbenzamide core can be dissected into three key regions for SAR analysis: the substituted phenyl ring, the amide linker, and the N-methyl group. Understanding the contribution of each component is paramount for designing derivatives with enhanced potency and selectivity.

The Phenyl Ring: The Influence of Bromo and Hydroxyl Substituents

The substitution pattern on the aromatic ring is a critical determinant of the molecule's interaction with its biological target.

  • The 2-Hydroxy Group: The phenolic hydroxyl group is a key feature of salicylamides. It can act as both a hydrogen bond donor and acceptor, enabling crucial interactions within a receptor's binding pocket. Its acidity is influenced by other ring substituents. The presence of the electron-withdrawing bromine atom at the para-position is expected to increase the acidity of this phenolic proton compared to unsubstituted salicylaldehyde.[4] This modulation of pKa can significantly impact binding affinity.

  • The 4-Bromo Substituent: The bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Its position para to the hydroxyl group enhances the acidity of the phenol.[4] Furthermore, the lipophilic nature of the bromine atom can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. In studies of other benzamides, halogen substituents have been shown to modulate activity, with their position on the ring being crucial for potency.[5]

The Amide Linker: A Conformational Anchor

The central amide bond provides structural rigidity and is a key site for hydrogen bonding interactions. Modifications to this linker are generally less common than substitutions on the phenyl ring or the amide nitrogen.

The N-Methyl Group: Modulating Solubility and Conformation

The N-methyl group distinguishes this scaffold from primary salicylamides. N-methylation can have profound effects on a molecule's properties:

  • Conformational Restriction: N-methylation can restrict the rotation around the C-N bond of the amide, influencing the overall conformation of the molecule and potentially locking it into a bioactive conformation.[6]

  • Solubility and Lipophilicity: The impact of N-methylation on aqueous solubility is not always straightforward. While it removes a hydrogen bond donor, it can also disrupt crystal packing and intramolecular hydrogen bonds, sometimes leading to increased solubility.[7] However, it generally increases lipophilicity.[7]

  • Metabolic Stability: N-methylation can block N-dealkylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life.[8]

Comparative SAR Analysis: A Predictive Framework

Based on the analysis of related structures, we can propose a predictive SAR framework for 4-Bromo-2-hydroxy-N-methylbenzamide derivatives. The following table summarizes the anticipated effects of various substitutions.

Modification Site Substitution Anticipated Effect on Activity Rationale/Supporting Evidence from Related Compounds
Phenyl Ring (C5-position) Small, lipophilic groups (e.g., methyl, ethyl)Potential for increased potency.In antitubercular benzamides, a methyl group at the C5 position was more active than a morpholine group.[5]
Electron-donating groups (e.g., methoxy)May increase or decrease activity depending on the target.Methoxy substitutions on benzimidazole derivatives showed variable effects on antiproliferative activity.[9]
Electron-withdrawing groups (e.g., nitro, cyano)Often enhances activity, particularly in anticancer and antimicrobial agents.Introduction of nitro and trifluoromethyl groups on the aniline moiety of salicylamides led to potent HBV inhibitors.[2]
Additional Halogens (e.g., chloro, fluoro)Can increase potency through enhanced binding interactions and altered electronic properties.Dihalo-substituted salicylanilides have shown potent antimicrobial activity.[3]
Amide Nitrogen Replacement of Methyl with larger alkyl groups (e.g., ethyl, propyl)Likely to decrease activity due to steric hindrance.The N-methyl group is often optimal for filling small hydrophobic pockets.
Replacement of Methyl with cyclic amines (e.g., piperidine, morpholine)May increase activity and improve pharmacokinetic properties.Benzamides with cyclic amine substitutions have shown anti-inflammatory and kinase inhibitory activity.[10]
Replacement of Methyl with aryl groupsCan lead to potent compounds, particularly kinase inhibitors, by enabling additional pi-stacking interactions.N-phenyl benzamides are a known class of p38 kinase inhibitors.
2-Hydroxy Group O-alkylation (e.g., methoxy)Generally abolishes or significantly reduces activity.The free hydroxyl group is often crucial for hydrogen bonding with the target.
Replacement with other H-bond donors (e.g., -NH2, -SH)May retain some activity, but the phenolic hydroxyl is often optimal.

Potential Biological Targets and Therapeutic Applications

Benzamide derivatives are known to interact with a variety of biological targets. Based on the structural features of the 4-Bromo-2-hydroxy-N-methylbenzamide scaffold, several potential applications can be envisioned:

  • Tyrosine Kinase Inhibition: The benzamide scaffold is a common feature in many tyrosine kinase inhibitors.[11] Modifications to the N-substituent and the phenyl ring could lead to potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

  • Anti-inflammatory Activity: Salicylamides are structurally related to salicylic acid, the active metabolite of aspirin. These compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX) and transcription factors like NF-κB.[12][13]

  • Antimicrobial and Antiviral Activity: Salicylanilides have demonstrated broad-spectrum antimicrobial activity.[3] The 4-bromo-2-hydroxy-N-methylbenzamide scaffold could be optimized to develop novel antibacterial, antifungal, or antiviral agents.[2][14]

Experimental Protocols for Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of 4-Bromo-2-hydroxy-N-methylbenzamide derivatives.

Protocol 1: General Synthesis of N-Substituted 4-Bromo-2-hydroxybenzamide Derivatives

This protocol describes a standard amide coupling reaction.

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Substituted amine (e.g., methylamine, ethylamine, aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired substituted amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for a generic tyrosine kinase and can be modified for specific targets.[15]

Materials:

  • Purified tyrosine kinase of interest

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (specific peptide or protein for the kinase)

  • ATP

  • Test compounds (4-Bromo-2-hydroxy-N-methylbenzamide derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

  • Add 2 µL of the enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Km for the specific kinase.[16]

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This is a classic in vivo model for evaluating acute inflammation.[10]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Summary cluster_phenyl Phenyl Ring Modifications cluster_N_substituent N-Substituent Modifications Core 4-Bromo-2-hydroxy-N-methylbenzamide Phenyl Ring Amide Linker N-Methyl C5_Lipophilic Small Lipophilic Groups (e.g., Me, Et) => Increased Potency? Core:f1->C5_Lipophilic C5_EWG Electron-Withdrawing Groups (e.g., NO2, CN) => Enhanced Activity? Core:f1->C5_EWG C5_EDG Electron-Donating Groups (e.g., OMe) => Variable Effects Core:f1->C5_EDG N_Alkyl Larger Alkyl Groups => Steric Hindrance? Core:f3->N_Alkyl N_Cyclic Cyclic Amines => Improved PK? Core:f3->N_Cyclic N_Aryl Aryl Groups => Kinase Inhibition? Core:f3->N_Aryl

Caption: Proposed Structure-Activity Relationship (SAR) map for 4-Bromo-2-hydroxy-N-methylbenzamide derivatives.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Adapter Adapter Proteins (e.g., Grb2) RTK->Adapter SOS SOS Adapter->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 4-Bromo-2-hydroxy- N-methylbenzamide Derivative Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assay Primary Screening (e.g., Kinase Inhibition Assay) Characterization->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Assays (e.g., Cellular Assays) Dose_Response->Secondary_Assay In_Vivo_Model In Vivo Efficacy Model (e.g., Paw Edema) Secondary_Assay->In_Vivo_Model PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Model->PK_PD

Caption: General experimental workflow for the evaluation of novel derivatives.

Conclusion and Future Directions

The 4-Bromo-2-hydroxy-N-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives are limited, a systematic exploration guided by the SAR principles outlined in this guide can unlock its full potential. By leveraging established knowledge of related benzamide and salicylamide compounds, researchers can rationally design and synthesize new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future studies should focus on synthesizing a focused library of derivatives and screening them against a panel of relevant biological targets, such as tyrosine kinases and inflammatory mediators, to validate the predictive SAR models and identify lead compounds for further development.

References

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  • ResearchGate. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage | Request PDF. Available at: [Link]

  • Smulson, M. et al. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed. Available at: [Link]

  • Kulkarni, R. et al. (2018). Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. PubMed. Available at: [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Available at: [Link]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PMC. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Available at: [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

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  • ResearchGate. (2025). SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION | Request PDF. Available at: [Link]

  • Semantic Scholar. (2019). SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathway. Available at: [Link]

  • PMC. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Available at: [Link]

  • PMC. (n.d.). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Available at: [Link]

  • Université du Québec à Trois-Rivières. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]

  • ACS Publications. (2024). Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Gavin Publisher. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Available at: [Link]

  • ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]

  • PubMed. (2003). Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. Available at: [Link]

  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Available at: [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • PubMed. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Available at: [Link]

  • PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Available at: [Link]

  • ACS Publications. (2020). Structure–Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102304061A - Preparation method of salicylamide.
  • Semantic Scholar. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available at: [Link]

  • PubMed. (2020). Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. Available at: [Link]

  • Universitas Airlangga Repository. (2019). Synthesis, docking molecule study and antibacterial activity of N'-(4- Fluorobenzylidene)-4- hydroxybenzohydrazide and N' - (3-bromobenzylidene)-4-hydroxybenzo hydrazide. Available at: [Link]

  • RSC Publishing. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. Available at: [Link]

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Available at: [Link]

  • PMC. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available at: [Link]

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Validation

A Comparative Guide to Confirming the Purity of Synthesized 4-Bromo-2-hydroxy-N-methylbenzamide

Introduction: The Imperative of Purity in Benzamide Scaffolds In the landscape of medicinal chemistry and drug development, benzamide derivatives stand out as a "privileged scaffold," forming the structural core of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Benzamide Scaffolds

In the landscape of medicinal chemistry and drug development, benzamide derivatives stand out as a "privileged scaffold," forming the structural core of numerous therapeutic agents, from antiemetics to novel anticancer drugs.[1] The journey from a synthesized molecule to a potential clinical candidate is, however, predicated on an uncompromising standard of purity. For a molecule such as 4-Bromo-2-hydroxy-N-methylbenzamide, a seemingly minor impurity can drastically alter biological activity, introduce unforeseen toxicity, or confound the interpretation of structure-activity relationships (SAR).

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the purity of synthesized 4-Bromo-2-hydroxy-N-methylbenzamide (CAS: 1243287-02-6).[2] We will move beyond mere procedural lists to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for the discerning researcher.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Confirmation

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on a strategic, multi-modal workflow where orthogonal methods provide complementary information. This approach minimizes the risk of co-eluting impurities or overlooking contaminants that are invisible to a particular detection method.

Purity_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary & Rapid Screening cluster_2 Quantitative Purity Assessment cluster_3 Structural Confirmation & Impurity ID cluster_4 Final Confirmation Synthesis Crude Synthesized Product TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Spot test for completion & gross purity HPLC HPLC-UV (Quantitative Assay) TLC->HPLC Proceed if single major spot observed NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Isolate major peak for structural verification MS LC-MS HPLC->MS Isolate major peak for structural verification FTIR FTIR Spectroscopy NMR->FTIR Confirm functional groups are present MS->FTIR Confirm functional groups are present Final Confirmed Pure Compound FTIR->Final MS_Workflow Sample HPLC Eluent Ionization Ionization Source (e.g., ESI) Sample->Ionization Analyzer Mass Analyzer (e.g., Q-TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

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Validation

A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. 4-Bromo-2-hydroxy-N-methylbenzamide, a derivative of salicylic acid, represents a scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. 4-Bromo-2-hydroxy-N-methylbenzamide, a derivative of salicylic acid, represents a scaffold of interest due to the prevalence of salicylamides in medicinal chemistry, exhibiting a range of biological activities.[1] This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in the laboratory.

Introduction to the Target Molecule

4-Bromo-2-hydroxy-N-methylbenzamide is a substituted benzamide with potential applications in pharmaceutical and agrochemical research.[2] Its structure combines a salicylic acid core, known for its anti-inflammatory properties, with a bromine atom that can serve as a handle for further chemical modification, and an N-methylamide group, which can influence solubility, metabolic stability, and target binding. The efficient construction of this molecule is therefore a key step in the exploration of its potential utility.

Synthetic Strategy Overview

The synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide primarily revolves around the formation of an amide bond between 4-bromo-2-hydroxybenzoic acid and methylamine. The principal challenge in this transformation is the presence of a phenolic hydroxyl group, which could potentially compete with the carboxylic acid in reactions involving activating agents. This guide will explore two distinct and viable strategies to achieve this synthesis:

  • Route A: Direct Amidation via a Coupling Agent. This approach involves the direct condensation of the carboxylic acid and amine facilitated by a coupling reagent.

  • Route B: Two-Step Synthesis via an Acyl Chloride Intermediate. This classic strategy involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack by the amine.

Route A: Direct Amidation with a Coupling Agent

Direct amidation methods are often favored for their operational simplicity, typically proceeding in a single pot under mild conditions.[3] For the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide, a carbodiimide-based coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is a plausible approach.

Mechanistic Rationale

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine. DMAP acts as a catalyst by forming a more reactive N-acylpyridinium species, which accelerates the rate of amidation. The intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the carboxylic acid in the starting material likely helps to reduce the nucleophilicity of the phenol, thereby minimizing potential side reactions such as ester formation.

Route_A start 4-Bromo-2-hydroxybenzoic Acid + Methylamine dcc DCC, DMAP start->dcc Activation intermediate O-Acylisourea Intermediate dcc->intermediate product 4-Bromo-2-hydroxy-N-methylbenzamide intermediate->product Nucleophilic Attack

Caption: Workflow for Route A: Direct Amidation.

Experimental Protocol
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer bar, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and 4-Dimethylaminopyridine (DMAP) (0.2 eq).

  • Dissolution: Add dichloromethane (DCM) to the flask to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Coupling Agent: Once the mixture has cooled, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-hydroxy-N-methylbenzamide.

Route B: Two-Step Synthesis via an Acyl Chloride

This traditional and robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine to form the desired amide.[4] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5]

Mechanistic Rationale

The reaction of 4-bromo-2-hydroxybenzoic acid with thionyl chloride results in the formation of 4-bromo-2-hydroxybenzoyl chloride. The phenolic hydroxyl group generally does not interfere with this reaction under controlled, non-refluxing conditions, as the carboxylic acid is significantly more nucleophilic towards thionyl chloride. The resulting acyl chloride is a potent electrophile. Subsequent addition of methylamine, a strong nucleophile, leads to a rapid nucleophilic acyl substitution, displacing the chloride and forming the stable amide bond.[6] A base, such as triethylamine, is typically added to neutralize the HCl byproduct generated during the amidation step.[5]

Route_B start 4-Bromo-2-hydroxybenzoic Acid socl2 SOCl₂ start->socl2 Activation acyl_chloride 4-Bromo-2-hydroxybenzoyl Chloride socl2->acyl_chloride methylaminetea Methylamine, Et₃N acyl_chloride->methylaminetea Amidation product 4-Bromo-2-hydroxy-N-methylbenzamide methylaminetea->product

Caption: Workflow for Route B: Acyl Chloride Intermediate.

Experimental Protocol
  • Acyl Chloride Formation:

    • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in dry chloroform, add thionyl chloride (1.2 eq) dropwise at room temperature with stirring.[5]

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the starting material on TLC.

  • Amidation:

    • In a separate flask, dissolve methylamine (1.0 eq) and triethylamine (1.5 eq) in dry chloroform and cool to 0 °C in an ice bath.[5]

    • Slowly add the freshly prepared acyl chloride solution to the amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Neutralize the reaction mixture with aqueous NaHCO₃ solution.[5]

    • Extract the product with chloroform (3 x 25 mL).[5]

  • Isolation and Purification:

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

    • Purify the crude solid by recrystallization or column chromatography to obtain pure 4-Bromo-2-hydroxy-N-methylbenzamide.

Comparative Analysis

ParameterRoute A: Direct AmidationRoute B: Acyl Chloride Intermediate
Number of Steps One-potTwo steps
Reagents DCC, DMAPSOCl₂, Triethylamine
Reaction Conditions Mild (0 °C to room temperature)Mild (room temperature)
Byproducts Dicyclohexylurea (DCU)HCl, SO₂, Triethylamine hydrochloride
Purification Requires removal of DCUGenerally straightforward
Potential Issues Potential for side reactions (esterification), epimerization (if chiral centers are present)Handling of corrosive and moisture-sensitive SOCl₂ and acyl chloride
Overall Yield Moderate to highGenerally high
Cost-Effectiveness Coupling agents can be expensiveReagents are generally inexpensive

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide.

Route A (Direct Amidation) is attractive for its operational simplicity and mild reaction conditions. It is particularly well-suited for small-scale synthesis and for substrates that may be sensitive to the harsher conditions sometimes associated with acyl chloride formation. However, the cost of coupling reagents and the need to remove the urea byproduct are notable considerations.

Route B (Acyl Chloride Intermediate) is a classic, robust, and often higher-yielding method. The reagents are inexpensive and readily available, making it a more cost-effective option for larger-scale preparations. The primary drawback is the need to handle thionyl chloride, which is corrosive and moisture-sensitive.

For initial exploratory work and small-scale synthesis where convenience is a priority, Route A is a strong candidate. For process development and larger-scale synthesis where yield and cost are critical drivers, Route B is likely the superior choice. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research program.

References

  • Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o669. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • PubMed. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]

  • Pawar, S. D., et al. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432-441. Available at: [Link]

  • Khan, K. M., et al. (2010). Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl. Journal of the Chemical Society of Pakistan, 32(4), 534-538. Available at: [Link]

  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(10), 1915-1919. Available at: [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • OSTI.gov. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0262587B1 - Salicylic acid amides, method for their production and their application.
  • ResearchGate. (n.d.). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 4-Bromo-2-hydroxy-N-methylbenzamide Against Known PARP1 and SIRT2 Inhibitors

This guide provides a comprehensive framework for the initial biochemical and cellular characterization of 4-Bromo-2-hydroxy-N-methylbenzamide, a novel compound with potential inhibitory activity against key cellular enz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial biochemical and cellular characterization of 4-Bromo-2-hydroxy-N-methylbenzamide, a novel compound with potential inhibitory activity against key cellular enzymes. Given its structural features, particularly the benzamide moiety, we hypothesize that this compound may target enzymes such as Poly(ADP-ribose) polymerase-1 (PARP1) or Sirtuin 2 (SIRT2), both of which are critical regulators of cellular processes and established drug targets.

To rigorously evaluate the potential of 4-Bromo-2-hydroxy-N-methylbenzamide, we will benchmark its performance against well-characterized inhibitors of PARP1 and SIRT2. This guide outlines the rationale for inhibitor selection, detailed experimental protocols for in vitro enzymatic and cell-based assays, and a framework for data analysis and interpretation. Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the preliminary assessment of this and other novel small molecules.

Introduction: The Rationale for Targeting PARP1 and SIRT2

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, known to interact with the NAD+ binding site of various enzymes. This has led to the successful development of inhibitors for targets such as PARP and sirtuins.

PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] It detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, recruiting other DNA repair factors.[3][4] Inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] Clinically approved PARP1 inhibitors, such as Olaparib, have demonstrated significant efficacy in treating various cancers.[3][5][6]

SIRT2 , a member of the sirtuin family of NAD+-dependent deacetylases, is primarily localized in the cytoplasm and is involved in the regulation of various cellular processes, including cell cycle progression, cytoskeletal dynamics, and gene expression.[7][8] Its dysregulation has been implicated in cancer and neurodegenerative diseases.[8] Consequently, SIRT2 has become an attractive target for therapeutic intervention, with several selective inhibitors developed to probe its biological functions and as potential therapeutic agents.[7][8][9]

Given the structural similarity of 4-Bromo-2-hydroxy-N-methylbenzamide to known inhibitors of these enzymes, a comparative study against established compounds is a logical first step in elucidating its potential mechanism of action and therapeutic utility.

Selection of Benchmark Inhibitors

The choice of appropriate benchmark inhibitors is crucial for a meaningful comparison. We have selected inhibitors based on their well-established mechanisms of action, potency, and commercial availability.

TargetBenchmark InhibitorRationale for Selection
PARP1 Olaparib A potent, clinically approved PARP1/2 inhibitor with a well-defined mechanism of action. It serves as the gold standard for PARP inhibition.[2][5][6]
Veliparib A PARP1/2 inhibitor with a different trapping efficiency compared to Olaparib, providing a valuable point of comparison for mechanistic studies.[5]
SIRT2 AGK2 A well-characterized and selective SIRT2 inhibitor, frequently used as a tool compound in cell-based studies.[7][9][10]
SirReal2 A highly potent and selective SIRT2 inhibitor, offering a benchmark for high-affinity binding.[9][10]
Tenovin-6 A dual SIRT1/SIRT2 inhibitor, useful for assessing the selectivity of the test compound.[9][10]

Experimental Design and Protocols

The following sections provide detailed protocols for in vitro and cell-based assays to assess the inhibitory activity of 4-Bromo-2-hydroxy-N-methylbenzamide against PARP1 and SIRT2.

In Vitro Enzymatic Assays

This assay measures the consumption of NAD+ by PARP1 during its automodification in the presence of damaged DNA.

Principle: The assay quantifies the amount of remaining NAD+ after the PARP1 enzymatic reaction. The NAD+ is converted to a highly fluorescent product, and the fluorescence intensity is inversely proportional to PARP1 activity.[11]

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer F Add Buffer, Enzyme, DNA, and Test Compound to 384-well plate A->F B Dilute PARP1 Enzyme B->F C Prepare Damaged DNA C->F D Prepare NAD+ Solution H Initiate reaction by adding NAD+ D->H E Prepare Test Compounds (4-Bromo-2-hydroxy-N-methylbenzamide & Benchmarks) E->F G Incubate at RT F->G G->H I Incubate at RT H->I J Stop reaction and add fluorescent developing reagent I->J K Incubate at RT J->K L Read fluorescence (Ex/Em = 420/480 nm) K->L

Caption: Workflow for the fluorometric PARP1 enzymatic assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% BSA.

    • Recombinant human PARP1 enzyme (e.g., from BPS Bioscience).

    • Activated DNA (e.g., sheared salmon sperm DNA).

    • NAD+ solution.

    • Test Compound and Benchmark Inhibitors: Prepare a 10-point, 3-fold serial dilution in DMSO.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the test compound or benchmark inhibitor dilution.

    • Add 10 µL of the PARP1 enzyme and activated DNA mixture.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the NAD+ solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the signal according to the manufacturer's instructions of a commercial NAD+ quantification kit.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

This assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate.

Principle: SIRT2 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. A developer solution is then added that specifically recognizes the deacetylated peptide and releases a fluorophore. The fluorescence intensity is directly proportional to SIRT2 activity.[12]

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer F Add Buffer, Enzyme, Substrate, and Test Compound to 96-well plate A->F B Dilute SIRT2 Enzyme B->F C Prepare Fluorogenic Substrate C->F D Prepare NAD+ Solution H Initiate reaction by adding NAD+ D->H E Prepare Test Compounds (4-Bromo-2-hydroxy-N-methylbenzamide & Benchmarks) E->F G Incubate at 37°C F->G G->H I Incubate at 37°C H->I J Stop reaction and add developer solution I->J K Incubate at 37°C J->K L Read fluorescence (Ex/Em = 360/460 nm) K->L

Caption: Workflow for the fluorogenic SIRT2 enzymatic assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.

    • Recombinant human SIRT2 enzyme (e.g., from BPS Bioscience).

    • Fluorogenic SIRT2 substrate (e.g., from BPS Bioscience).

    • NAD+ solution.

    • Test Compound and Benchmark Inhibitors: Prepare a 10-point, 3-fold serial dilution in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test compound or benchmark inhibitor dilution.

    • Add 20 µL of the SIRT2 enzyme and fluorogenic substrate mixture.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the NAD+ solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the developer solution containing nicotinamide.

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cell-Based Assays

This assay measures the engagement of PARP inhibitors with PARP1 in live cells.

Principle: The assay utilizes a bioluminescent NAD+ substrate that is consumed by PARP enzymes. In the presence of a PARP inhibitor, NAD+ levels remain high, leading to a bright luminescent signal.

Workflow:

cluster_prep Cell Culture cluster_treatment Treatment cluster_detection Detection A Seed cells (e.g., HeLa) in a 96-well white-walled plate B Incubate overnight A->B C Treat cells with test compounds B->C D Incubate for 1 hour C->D E Induce DNA damage (e.g., with H₂O₂) D->E F Incubate for 15 minutes E->F G Add PARP-Glo reagent F->G H Incubate for 15 minutes G->H I Read luminescence H->I

Caption: Workflow for the cellular PARP1 inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Seed HeLa cells in a 96-well white-walled plate at a density of 10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and benchmark inhibitors for 1 hour.

  • DNA Damage Induction:

    • Induce DNA damage by adding H₂O₂ to a final concentration of 1 mM.

    • Incubate for 15 minutes.

  • Luminescence Detection:

    • Add the PARP-Glo reagent according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition relative to the vehicle-treated, H₂O₂-stimulated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the inhibition of SIRT2 in cells by quantifying the acetylation of its substrate, α-tubulin.[13]

Principle: SIRT2 deacetylates α-tubulin. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting or immunofluorescence.[13]

Workflow:

cluster_prep Cell Culture & Treatment cluster_analysis Western Blot Analysis A Seed cells (e.g., PC-3M-luc) in a 6-well plate B Incubate overnight A->B C Treat cells with test compounds B->C D Incubate for 5 hours C->D E Lyse cells and collect protein D->E F Perform SDS-PAGE and transfer to a membrane E->F G Probe with antibodies against acetylated α-tubulin and total α-tubulin F->G H Detect and quantify band intensities G->H

Caption: Workflow for the cellular SIRT2 inhibition assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed PC-3M-luc cells in 6-well plates.

    • After 24 hours, treat the cells with the test compound and benchmark inhibitors at various concentrations for 5 hours.[13]

  • Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated α-tubulin signal to the total α-tubulin signal.

    • Plot the fold-change in acetylation relative to the vehicle-treated control against the compound concentration.

Expected Outcomes and Data Interpretation

The experimental data should be summarized in clear, comparative tables.

Table 1: In Vitro Enzymatic Inhibition

CompoundPARP1 IC50 (µM)SIRT2 IC50 (µM)
4-Bromo-2-hydroxy-N-methylbenzamideTBDTBD
Olaparib~0.01>100
Veliparib~0.005>100
AGK2>100~3.5
SirReal2>100~0.14
Tenovin-6>10~20

Table 2: Cellular Inhibition

CompoundCellular PARP1 EC50 (µM)α-tubulin Acetylation (Fold Change at 10 µM)
4-Bromo-2-hydroxy-N-methylbenzamideTBDTBD
Olaparib~0.1No significant change
AGK2No significant changeSignificant increase

Interpretation of Results:

  • Potency: The IC50 and EC50 values for 4-Bromo-2-hydroxy-N-methylbenzamide will determine its potency against PARP1 and SIRT2. A lower value indicates higher potency.

  • Selectivity: By comparing the IC50 values for PARP1 and SIRT2, the selectivity of the compound can be assessed. A large difference in IC50 values (e.g., >100-fold) would suggest selectivity for one target over the other.

  • Cellular Activity: The results from the cell-based assays will confirm whether the compound can penetrate the cell membrane and engage its target in a cellular context. An increase in α-tubulin acetylation would be a strong indicator of SIRT2 inhibition in cells. A decrease in PARP activity in the cellular assay would indicate target engagement of PARP1.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial characterization of 4-Bromo-2-hydroxy-N-methylbenzamide. By benchmarking against well-established inhibitors of PARP1 and SIRT2, researchers can gain valuable insights into the compound's potential mechanism of action, potency, and selectivity. The detailed protocols and data interpretation framework presented here will facilitate a comprehensive and reliable evaluation, paving the way for further preclinical development.

References

  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC. (n.d.).
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. (2024, December 18).
  • SIRT2 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • PARP inhibitor - Wikipedia. (n.d.).
  • What are SIRT2 inhibitors and how do they work?. (2024, June 21).
  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023, December 13).
  • PARP-1 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • SIRT2 Selective Inhibitors | Activators | Selleckchem.com. (n.d.).
  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. (2004, March 1).
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing). (n.d.).
  • PARP1 inhibitors: contemporary attempts at their use in anticancer therapy and future perspective - PHMD. (2016, April 13).
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  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (n.d.).
  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - RSC Chemical Biology (RSC Publishing). (n.d.).
  • PARP Activity Assay Service - Alfa Cytology. (n.d.).
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.).
  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC. (n.d.).
  • Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Publishing. (2025, August 19).
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Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of 4-Bromo-2-hydroxy-N-methylbenzamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydroxy-N-methylbenzamide (CAS No. 1243287-02-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydroxy-N-methylbenzamide (CAS No. 1243287-02-6). The procedural guidance herein is designed to establish a self-validating system of safety, grounded in an understanding of the potential hazards inherent to this class of halogenated aromatic amides.

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-hydroxy-N-methylbenzamide is not publicly available, a critical evaluation of closely related analogs, such as 4-bromo-2-hydroxy-N,N-dimethylbenzamide and 4-(2-bromoethoxy)-N-methylbenzamide, allows for a scientifically robust inference of its hazard profile.[1][2] This proactive approach to hazard assessment is a cornerstone of modern laboratory safety.

Hazard Analysis and Risk Assessment

Based on the toxicological data of structurally similar compounds, 4-Bromo-2-hydroxy-N-methylbenzamide should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationCategoryGHS Hazard StatementSource (Analog Data)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage / Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335/H336: May cause respiratory irritation or drowsiness/dizziness.[1][2]

The primary risks associated with this tan solid compound stem from its potential for irritation to the skin, eyes, and respiratory tract, as well as acute toxicity upon ingestion, skin contact, or inhalation of its dust.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure.[3][4] The selection of appropriate PPE is not merely a procedural step but a critical control measure based on the assessed risks.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side-ShieldsEssential for protecting against splashes and airborne particles that can cause serious eye irritation or damage.[3][5][6]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing, to provide an additional layer of protection for the entire face.[3][4]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals and are essential to prevent skin contact and absorption.[6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contaminated.[5]
Body Protection Laboratory CoatA standard, properly fastened laboratory coat is required to protect skin and clothing from accidental spills and contamination.[7]
Chemical-Resistant ApronWhen handling larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat for added protection against splashes.[4]
Respiratory Protection NIOSH-Approved RespiratorGiven the potential for respiratory irritation and toxicity from inhaling the powder, a NIOSH-approved respirator with a particulate filter is necessary when handling the solid outside of a certified chemical fume hood.[3][5][6] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to mitigate the risks identified in the hazard analysis. Adherence to this procedural logic is paramount for ensuring a safe operational environment.

prep Preparation & Engineering Controls weigh Weighing prep->weigh Ensure certified fume hood and designated workspace dissolve Dissolution weigh->dissolve Use anti-static device and contained vessel transfer Reaction & Transfer dissolve->transfer Add solvent slowly and use appropriate glassware cleanup Decontamination transfer->cleanup Use secondary containment for all transfers disposal Waste Disposal cleanup->disposal Clean all surfaces with appropriate solvent

Caption: Workflow for Safe Handling of 4-Bromo-2-hydroxy-N-methylbenzamide.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with 4-Bromo-2-hydroxy-N-methylbenzamide should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Surface Protection: Line the work surface with absorbent bench paper to contain any potential spills.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

Step 2: Weighing the Compound

  • As a solid, this compound presents a risk of aerosolization.[5]

  • In-Hood Weighing: Whenever possible, weigh the powder directly inside the chemical fume hood.[7]

  • Tared Container Method: If weighing must be done on an external balance, pre-tare a sealed container. Add the powder to the container inside the fume hood, seal it, and then take it to the balance for weighing. This minimizes the chance of releasing dust into the open lab.[7]

Step 3: Dissolution

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Use a sealed container for dissolution and mix using a magnetic stirrer or gentle agitation to prevent aerosol formation.

Step 4: Handling and Transfers

  • All transfers of the compound, whether in solid or solution form, should be performed within the fume hood.

  • Use appropriate glassware and ensure all containers are clearly labeled.

Spill and Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

In Case of a Spill:

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9]

  • Cleaning: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Personal Protection: Ensure appropriate PPE is worn during the entire cleanup process.

Waste Disposal Plan

As a halogenated organic compound, 4-Bromo-2-hydroxy-N-methylbenzamide requires specific disposal procedures. Improper disposal can lead to environmental contamination.

  • Segregation: Halogenated and non-halogenated waste streams must be kept separate.[11]

  • Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, bench paper), in a clearly labeled, sealed container designated for halogenated organic waste.

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[11][12]

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 4-Bromo-2-hydroxy-N-methylbenzamide, ensuring a safe and productive research environment.

References

  • NextSDS. (n.d.). 4-bromo-2-hydroxy-N,N-dimethylbenzamide — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-bromoethoxy)-N-methylbenzamide — Chemical Substance Information. Retrieved from [Link]

  • Facilities - The University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • Osoley. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Delta Plus. (2024, September 17). Irritant and toxic substance-free PPE. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • EPA NEPS. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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